MP-Ala-Ala-PAB
Description
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Structure
3D Structure
Properties
Molecular Formula |
C20H24N4O6 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
(2S)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C20H24N4O6/c1-12(21-16(26)9-10-24-17(27)7-8-18(24)28)19(29)22-13(2)20(30)23-15-5-3-14(11-25)4-6-15/h3-8,12-13,25H,9-11H2,1-2H3,(H,21,26)(H,22,29)(H,23,30)/t12-,13-/m0/s1 |
InChI Key |
CMKUVUSGEFKDLV-STQMWFEESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCN2C(=O)C=CC2=O |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of the MP-Ala-Ala-PAB Linker for Antibody-Drug Conjugates
This technical guide provides a comprehensive overview and a detailed synthetic protocol for the MP-Ala-Ala-PAB linker (Maleimidocaproyl-L-alanyl-L-alanine-p-aminobenzyl alcohol), a critical component in the development of cleavable antibody-drug conjugates (ADCs). This linker system is designed for stability in systemic circulation and for specific cleavage by intracellular proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. The guide is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation.
Overview of the this compound Linker
The this compound linker is a protease-cleavable linker used in ADCs. Its structure consists of three key components:
-
Maleimidocaproyl (MP) group: This moiety serves as a reactive handle for conjugation to thiol groups, which are typically introduced onto the antibody through the reduction of interchain disulfide bonds or through engineered cysteine residues.
-
Ala-Ala dipeptide: This dipeptide sequence is specifically recognized and cleaved by lysosomal proteases like Cathepsin B, which are abundant within cancer cells. This enzymatic cleavage is the primary mechanism for the intracellular release of the cytotoxic payload.
-
p-aminobenzyl (PAB) alcohol spacer: This self-immolative spacer connects the dipeptide to the drug. Upon cleavage of the Ala-Ala dipeptide, a cascade of electronic rearrangements within the PAB moiety leads to the release of the unmodified active drug.
The controlled release of the payload at the target site minimizes systemic toxicity and enhances the therapeutic window of the ADC.
Synthetic Strategy
The synthesis of the this compound linker is a multi-step process that can be accomplished through a combination of solid-phase and solution-phase chemistry. A common approach involves the initial synthesis of the dipeptide-PAB fragment, followed by the introduction of the maleimide group.
The overall synthetic workflow can be visualized as follows:
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of the this compound linker.
Materials and Reagents
| Reagent | Supplier (Example) | Purity |
| Fmoc-L-alanine (Fmoc-Ala-OH) | Sigma-Aldrich | >99% |
| L-Alanine-p-aminobenzyl alcohol | Bachem | >98% |
| N,N'-Diisopropylcarbodiimide (DIC) | Acros Organics | >99% |
| Hydroxybenzotriazole (HOBt) | TCI Chemicals | >98% |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous |
| Dichloromethane (DCM) | VWR Chemicals | Anhydrous |
| Piperidine | Alfa Aesar | >99% |
| 6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-NHS) | BroadPharm | >95% |
| N,N-Diisopropylethylamine (DIPEA) | Combi-Blocks | >99% |
| Trifluoroacetic acid (TFA) | Oakwood Chemical | >99% |
| Diethyl ether | EMD Millipore | ACS Grade |
Synthesis of Fmoc-Ala-Ala-PAB-OH
This step involves the coupling of Fmoc-protected alanine to alanine-p-aminobenzyl alcohol.
Procedure:
-
In a round-bottom flask, dissolve Fmoc-Ala-OH (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF.
-
Add DIC (1.2 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve Ala-PAB-OH (1.0 equivalent) in anhydrous DMF.
-
Add the Ala-PAB-OH solution to the pre-activated Fmoc-Ala-OH solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and then with cold diethyl ether.
-
Dry the product under vacuum to yield Fmoc-Ala-Ala-PAB-OH as a white solid.
| Step | Reagent | Molar Ratio | Typical Yield |
| Synthesis of Fmoc-Ala-Ala-PAB-OH | Fmoc-Ala-OH | 1.2 | 85-95% |
| Ala-PAB-OH | 1.0 | ||
| DIC | 1.2 | ||
| HOBt | 1.2 |
Fmoc Deprotection to Yield H2N-Ala-Ala-PAB-OH
Procedure:
-
Dissolve the Fmoc-Ala-Ala-PAB-OH (1.0 equivalent) in a solution of 20% piperidine in DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the completion of the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove most of the piperidine and DMF.
-
Co-evaporate with toluene multiple times to ensure complete removal of residual piperidine.
-
The crude H2N-Ala-Ala-PAB-OH is typically used in the next step without further purification.
| Step | Reagent | Concentration | Typical Yield |
| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | >95% (crude) |
Synthesis of this compound-OH
Procedure:
-
Dissolve the crude H2N-Ala-Ala-PAB-OH (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution to act as a base.
-
In a separate vial, dissolve 6-maleimidohexanoic acid N-hydroxysuccinimide ester (MC-NHS) (1.1 equivalents) in anhydrous DMF.
-
Add the MC-NHS solution dropwise to the H2N-Ala-Ala-PAB-OH solution with stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 5% citric acid solution, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
| Step | Reagent | Molar Ratio | Typical Yield |
| Coupling of Maleimidocaproic Acid | H2N-Ala-Ala-PAB-OH | 1.0 | 70-85% |
| MC-NHS | 1.1 | ||
| DIPEA | 2.0 |
Purification and Characterization
The crude this compound-OH is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.
Characterization:
-
¹H NMR: To confirm the structure and the presence of all components (maleimide, caproyl chain, Ala-Ala dipeptide, and PAB moiety).
-
Mass Spectrometry (ESI-MS): To determine the molecular weight of the final product.
-
RP-HPLC: To assess the purity of the final linker.
Mechanism of Action in an ADC Context
The this compound linker is integral to the targeted delivery and release of a cytotoxic payload. The following diagram illustrates the mechanism of action following internalization of the ADC into a cancer cell.
Conclusion
The synthesis of the this compound linker is a critical process in the development of effective and safe antibody-drug conjugates. The protocol outlined in this guide provides a robust and reproducible method for obtaining this linker in high purity. Careful execution of each step and thorough characterization of the intermediates and the final product are essential for the successful application of this technology in targeted cancer therapy.
An In-depth Technical Guide to the MP-Ala-Ala-PAB Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Maleimidopropionyl-Alanine-Alanine-para-aminobenzyl (MP-Ala-Ala-PAB) linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs). As a cleavable linker system, it is engineered to be stable in systemic circulation and to selectively release its potent cytotoxic payload within the target cancer cells. This targeted release is achieved through enzymatic cleavage, a mechanism that leverages the unique microenvironment of tumor cells, thereby enhancing the therapeutic window of the ADC.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of the this compound linker. It further details experimental protocols for its synthesis and for evaluating its enzymatic cleavage, offering a valuable resource for researchers and professionals in the field of targeted cancer therapy.
Chemical Structure and Physicochemical Properties
The this compound linker is a composite structure, featuring a maleimide group for conjugation to the antibody, a dipeptide (Ala-Ala) as the enzymatic cleavage site, and a para-aminobenzyl (PAB) group as a self-immolative spacer.
Chemical Structure
The chemical structure of this compound is presented below:
IUPAC Name: (2S)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]propanamide[1]
Canonical SMILES: C--INVALID-LINK--C(=O)NC1=CC=C(C=C1)CO">C@@HNC(=O)CCN2C(=O)C=CC2=O[1][2]
InChI: InChI=1S/C20H24N4O6/c1-12(21-16(26)9-10-24-17(27)7-8-18(24)28)19(29)22-13(2)20(30)23-15-5-3-14(11-25)4-6-15/h3-8,12-13,25H,9-11H2,1-2H3,(H,21,26)(H,22,29)(H,23,30)/t12-,13-/m0/s1[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and integration into ADC constructs.
| Property | Value | Reference |
| Molecular Formula | C20H24N4O6 | [1] |
| Molecular Weight | 416.43 g/mol | |
| CAS Number | 1949793-47-8 | |
| Appearance | Solid, Light yellow to yellow | |
| Purity | >96% (typical) | |
| Solubility | Soluble in DMSO | |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | |
| Storage (in DMSO) | -80°C for 6 months, -20°C for 1 month |
Mechanism of Action in Antibody-Drug Conjugates
The this compound linker plays a pivotal role in the efficacy of an ADC by ensuring the targeted delivery and release of the cytotoxic payload. The mechanism can be broken down into a series of sequential events, beginning with the ADC binding to the target cell and culminating in the release of the active drug.
Signaling Pathway of Payload Release
The following diagram illustrates the intracellular signaling pathway leading to the release of a cytotoxic drug from an ADC containing the this compound linker.
The process begins with the ADC binding to a specific antigen on the surface of a cancer cell. This complex is then internalized through endocytosis. As the resulting endosome matures into a lysosome, the internal environment becomes more acidic and enriched with proteases, such as cathepsins. These enzymes recognize and cleave the alanine-alanine dipeptide sequence within the linker. This cleavage event is the critical trigger that initiates the release of the payload. Following the enzymatic cleavage, the para-aminobenzyl (PAB) spacer undergoes a rapid, spontaneous 1,6-elimination reaction. This self-immolative process results in the liberation of the unmodified, active cytotoxic drug into the cytoplasm of the cancer cell, where it can then exert its cell-killing effects, typically by inducing apoptosis.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound linker and for conducting a key experiment to evaluate its functionality.
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically involves solid-phase peptide synthesis (SPPS) followed by the conjugation of the maleimide group. A common precursor is Fmoc-Ala-Ala-PAB.
Materials:
-
Fmoc-Ala-Ala-PAB-OH
-
3-Maleimidopropionic acid
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Piperidine solution (for Fmoc deprotection)
-
Reagents for purification (e.g., HPLC-grade water, acetonitrile, TFA)
Protocol:
-
Fmoc Deprotection: If starting with a resin-bound Fmoc-Ala-Ala-PAB, the Fmoc protecting group is removed by treatment with a solution of piperidine in DMF.
-
Coupling of Maleimidopropionic Acid: The deprotected Ala-Ala-PAB is then coupled with 3-maleimidopropionic acid. The carboxylic acid of the maleimide derivative is activated using a coupling reagent like HATU in the presence of a base such as DIPEA in an anhydrous solvent like DMF. The reaction is typically stirred at room temperature until completion, which can be monitored by TLC or LC-MS.
-
Cleavage from Resin (if applicable): If synthesized on a solid support, the final product is cleaved from the resin using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure this compound linker.
-
Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.
Cathepsin B Cleavage Assay
This assay is designed to evaluate the susceptibility of the this compound linker to enzymatic cleavage by cathepsin B, a key lysosomal protease. A fluorogenic substrate is typically used for high-throughput screening.
Materials:
-
This compound conjugated to a fluorophore-quencher pair (e.g., AMC)
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5)
-
Activation Buffer (Assay Buffer with 2 mM DTT, freshly prepared)
-
Cathepsin B Inhibitor (e.g., CA-074) for negative control
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation: Prepare Assay Buffer and Activation Buffer. Dilute the recombinant Cathepsin B in the Activation Buffer to the desired concentration (e.g., 10-50 nM). Prepare stock solutions of the this compound-fluorophore substrate in DMSO and then dilute to the final desired concentration in Assay Buffer (e.g., 10-50 µM).
-
Assay Setup:
-
Test Wells: Add 50 µL of the activated Cathepsin B solution and 50 µL of the substrate solution to the wells.
-
Negative Control Wells: Pre-incubate the activated Cathepsin B with a Cathepsin B inhibitor for 15 minutes at room temperature before adding 50 µL of this mixture and 50 µL of the substrate solution to the wells.
-
Blank Wells: Add 50 µL of Activation Buffer and 50 µL of the substrate solution to the wells.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30, 60, or 120 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Subtract the fluorescence of the blank wells from the test and negative control wells. The rate of cleavage is determined by the increase in fluorescence over time.
The following diagram outlines the general workflow for this experimental protocol.
Conclusion
The this compound linker represents a sophisticated and highly effective tool in the development of targeted cancer therapies. Its design, which incorporates a specific enzymatic cleavage site and a self-immolative spacer, allows for the controlled and efficient release of cytotoxic payloads within tumor cells, thereby maximizing therapeutic efficacy while minimizing off-target toxicity. A thorough understanding of its chemical properties, mechanism of action, and the experimental protocols for its synthesis and evaluation is paramount for the successful development of next-generation Antibody-Drug Conjugates. This guide provides a foundational resource for researchers and scientists working to advance the field of oncology.
References
An In-depth Technical Guide to the Enzymatic Cleavage of MP-Ala-Ala-PAB
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MP-Ala-Ala-PAB moiety is a critical component in the design of modern Antibody-Drug Conjugates (ADCs), serving as a cleavable linker that connects a monoclonal antibody to a cytotoxic payload. The linker's stability in systemic circulation and its selective cleavage within the target tumor cell are paramount to the ADC's efficacy and safety profile. This technical guide provides a comprehensive overview of the enzymatic cleavage mechanism of the this compound linker, focusing on the core dipeptide sequence and the subsequent self-immolative release of the payload.
The linker consists of three key components: a maleimidopropyl (MP) group for conjugation to the antibody, a dipeptide sequence (Ala-Ala) that acts as the enzymatic cleavage site, and a para-aminobenzyl (PAB) self-immolative spacer. The selective cleavage of the Ala-Ala dipeptide by proteases abundant in the lysosomal compartment of cancer cells initiates a cascade that ultimately liberates the cytotoxic drug in its active form.[][2][3] Understanding the specifics of this enzymatic process is crucial for the rational design and optimization of ADCs.
The Enzymatic Players: Lysosomal Proteases
The acidic and highly proteolytic environment of the lysosome is the primary site for the cleavage of peptide-based ADC linkers.[2][4] Two main classes of lysosomal proteases are implicated in the cleavage of dipeptide linkers: Cathepsins and Legumain .
Cathepsin B
Cathepsin B is a ubiquitously expressed lysosomal cysteine protease that plays a crucial role in protein turnover. While its substrate specificity is broad, it is known to cleave various dipeptide sequences. Linkers containing Val-Cit or Val-Ala are well-established substrates for Cathepsin B. Although direct kinetic data for Ala-Ala cleavage by Cathepsin B is not extensively documented in the readily available literature, the enzyme's ability to process a range of dipeptides suggests it is a potential candidate for this compound cleavage. The general preference of cathepsins for hydrophobic or aromatic residues at the P2 position might suggest that Ala-Ala is not an optimal substrate, but cleavage is still plausible.
Legumain
Legumain, an asparaginyl endopeptidase, is another key lysosomal cysteine protease. Its activity is highly regulated by the acidic pH of the lysosome. Legumain exhibits a strict specificity for cleaving peptide bonds C-terminal to asparagine (Asn) residues. However, studies on its substrate specificity have revealed that it can accommodate other residues, particularly in the P2 and P3 positions. Notably, the tripeptide sequence Ala-Ala-Asn is a known substrate for legumain, indicating a tolerance for alanine at the P2 and P3 positions. This suggests that the Ala-Ala dipeptide within the this compound linker could be recognized and cleaved by legumain, likely as an exopeptidase acting on the N-terminus of the linker-payload conjugate.
The Cleavage Mechanism: A Two-Step Process
The release of the cytotoxic payload from an this compound linker is a sequential process involving enzymatic cleavage followed by self-immolation.
-
Enzymatic Cleavage of the Dipeptide: Upon internalization of the ADC into a target cancer cell and trafficking to the lysosome, proteases such as Cathepsin B or legumain recognize and hydrolyze the peptide bond between the two alanine residues or between the C-terminal alanine and the PAB spacer. This enzymatic action is the rate-limiting step in the payload release cascade.
-
Self-Immolative Cascade of the PAB Spacer: The cleavage of the dipeptide exposes an amino group on the PAB spacer. This triggers a spontaneous 1,6-elimination reaction, leading to the release of the payload in its unmodified, active form, along with the formation of aza-quinone methide and carbon dioxide as byproducts. This self-immolative feature is critical as it ensures that the released drug is not encumbered by remnants of the linker, which could impair its activity.
Quantitative Data on Enzymatic Cleavage
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | pH | Reference |
| Legumain | Z-Ala-Ala-Asn-AMC | 25.7 | Not Reported | Not Reported | 5.8 | |
| Legumain | Bz-Asn-pNA | 2400 ± 100 | 2 ± 0.5 | 7.3 ± 0.05 x 102 | 5.5 | |
| Cathepsin B | Z-Nle-Lys-Arg-AMC | 10.1 ± 1.1 | 1.8 ± 0.1 | 1.8 x 105 | 4.6 | |
| Cathepsin B | Z-Arg-Arg-AMC | 158 ± 17 | 1.2 ± 0.1 | 7.6 x 103 | 4.6 |
Note: Z = Benzyloxycarbonyl, AMC = 7-amino-4-methylcoumarin, Bz = Benzoyl, pNA = p-nitroanilide. These are surrogate substrates used to measure enzyme activity and may not perfectly reflect the kinetics of the this compound linker.
Experimental Protocols
To assess the enzymatic cleavage of the this compound linker, two primary analytical methods are employed: High-Performance Liquid Chromatography (HPLC) and Fluorescence Resonance Energy Transfer (FRET) assays.
High-Performance Liquid Chromatography (HPLC) Based Cleavage Assay
This method allows for the direct monitoring of the disappearance of the intact ADC or linker-payload conjugate and the appearance of the cleaved payload over time.
Materials:
-
This compound conjugated payload or ADC
-
Recombinant human Cathepsin B or Legumain
-
Assay Buffer (Cathepsin B): 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
Assay Buffer (Legumain): 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 4.5-5.5
-
Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)
-
HPLC system with a C18 reverse-phase column and a UV or mass spectrometer detector
Procedure:
-
Enzyme Activation: If required, pre-incubate the enzyme in the corresponding assay buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer and the this compound conjugate to a final concentration typically in the low micromolar range.
-
Initiation: Start the reaction by adding the activated enzyme.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding an equal volume of the quenching solution.
-
Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the peak areas corresponding to the intact conjugate and the released payload.
-
Data Analysis: Plot the percentage of cleavage (calculated from the disappearance of the starting material or the appearance of the product) versus time to determine the cleavage rate.
Fluorescence Resonance Energy Transfer (FRET) Based Cleavage Assay
This is a high-throughput method that uses a fluorogenic substrate analog of the linker.
Materials:
-
Custom-synthesized FRET substrate: A peptide containing the Ala-Ala sequence flanked by a fluorophore (e.g., 5-FAM) and a quencher (e.g., QXL® 520).
-
Recombinant human Cathepsin B or Legumain
-
Assay Buffer (as described for the HPLC assay)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the FRET substrate in the assay buffer.
-
Enzyme Preparation: Prepare a solution of the enzyme in the assay buffer.
-
Reaction Setup: In the wells of the microplate, add the FRET substrate solution.
-
Initiation: Start the reaction by adding the enzyme solution to the wells.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C and measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Data Analysis: The rate of increase in fluorescence is proportional to the rate of substrate cleavage. Plot fluorescence intensity versus time to determine the initial velocity of the reaction. Kinetic parameters (Km and kcat) can be calculated by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.
Visualizations
Signaling Pathway of ADC Internalization and Cleavage
References
Navigating the Chemical Landscape: An In-depth Technical Guide to the Stability of MP-Ala-Ala-PAB in Diverse Buffer Conditions
For Immediate Release
[CITY, STATE] – [Date] – In the intricate world of antibody-drug conjugate (ADC) development, the linker connecting the monoclonal antibody to the potent cytotoxic payload is a critical determinant of therapeutic success. Among the array of linker technologies, the maleimidocaproyl-alaninyl-alaninyl-p-aminobenzyl (MP-Ala-Ala-PAB) linker stands out for its application in creating enzyme-cleavable ADCs. This technical guide offers a comprehensive examination of the stability of the this compound linker under various buffer conditions, providing researchers, scientists, and drug development professionals with essential data and methodologies for optimizing ADC design and performance.
The stability of an ADC linker is a paramount concern, as premature drug release can lead to off-target toxicity, while insufficient cleavage at the tumor site can diminish therapeutic efficacy. The this compound linker is engineered to be selectively cleaved by proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. However, the chemical stability of the linker itself under different pH and buffer conditions is a crucial factor that influences its integrity during manufacturing, storage, and systemic circulation.
This guide delves into the stability of the constituent parts of the this compound linker—the maleimide-thiol adduct, the Ala-Ala dipeptide, and the PABC self-immolative spacer—and provides a framework for assessing the stability of the complete linker system.
Understanding the Components and Their Intrinsic Stability
The this compound linker is a multi-component system, and its overall stability is a function of its individual parts.
-
Maleimidocaproyl (MP) Group: The maleimide group is commonly used for its high reactivity towards thiol groups on cysteine residues of antibodies. The resulting succinimide ring, however, can be susceptible to hydrolysis, particularly under basic conditions. This ring-opening can, in fact, stabilize the maleimide-thiol linkage by preventing a retro-Michael reaction, which would lead to deconjugation. The rate of this hydrolysis is pH-dependent.
-
Alanine-Alanine (Ala-Ala) Dipeptide: The Ala-Ala dipeptide serves as the recognition site for enzymatic cleavage. The amide bond within the dipeptide can also undergo non-enzymatic hydrolysis. This process is subject to both acid and base catalysis[1][2]. Studies have shown that for dipeptides, direct hydrolysis (scission) is more prevalent at alkaline pH, whereas intramolecular aminolysis (backbiting) can be a significant pathway at neutral pH[1]. The Ala-Ala dipeptide has been identified as an optimal choice for minimizing ADC aggregation, a critical quality attribute[3][4].
-
p-Aminobenzyl Carbamate (PABC) Spacer: The PABC moiety is a self-immolative spacer. Its degradation is designed to be triggered by the enzymatic cleavage of the adjacent Ala-Ala dipeptide. This cleavage unmasks an aniline nitrogen, which initiates a rapid 1,6-elimination reaction, leading to the release of the unmodified payload. The non-enzymatic stability of the PABC spacer is generally high, with its cleavage being dependent on the enzymatic trigger.
Quantitative Stability Data
| pH | Buffer System | Temperature (°C) | Conversion to Ring-Opened Form (mc-linker) | Reference |
| 7.4 | 50 mM Phosphate | 37 | No significant ring opening observed | --INVALID-LINK-- |
| 8.5 | 50 mM Borate | 37 | 29% conversion after 14 hours | --INVALID-LINK-- |
| 9.2 | 50 mM Borate | 37 | 54% conversion after 14 hours | --INVALID-LINK-- |
Table 1: Succinimide Ring Hydrolysis of a Maleimidocaproyl (mc) Linker at Different pH Values.
Signaling Pathways and Degradation Mechanisms
The intended degradation pathway for the this compound linker is initiated by enzymatic cleavage within the lysosome of a target cancer cell. However, chemical degradation can also occur, primarily through hydrolysis of the succinimide ring and the dipeptide amide bond.
Experimental Protocols for Stability Assessment
A robust and well-controlled stability study is essential to characterize the behavior of the this compound linker in different buffer conditions. The following is a detailed methodology for conducting such a study.
Buffer Preparation
A range of buffers should be prepared to mimic physiological and lysosomal pH conditions.
-
Sodium Acetate Buffer (0.1 M, pH 4.5):
-
Dissolve 8.2 g of sodium acetate in 800 mL of deionized water.
-
Adjust the pH to 4.5 with glacial acetic acid.
-
Bring the final volume to 1 L with deionized water.
-
-
Sodium Phosphate Buffer (0.1 M, pH 5.5, 6.5, and 7.4):
-
Prepare stock solutions of 0.1 M sodium phosphate monobasic (NaH₂PO₄) and 0.1 M sodium phosphate dibasic (Na₂HPO₄).
-
For pH 5.5, mix appropriate volumes of the monobasic and dibasic stock solutions.
-
For pH 6.5, mix appropriate volumes of the monobasic and dibasic stock solutions.
-
For pH 7.4, mix appropriate volumes of the monobasic and dibasic stock solutions.
-
Verify the final pH with a calibrated pH meter and adjust as necessary.
-
-
Sodium Borate Buffer (0.1 M, pH 8.5):
-
Dissolve 38.1 g of sodium borate decahydrate (Na₂B₄O₇·10H₂O) in 800 mL of deionized water.
-
Adjust the pH to 8.5 with a solution of boric acid or sodium hydroxide.
-
Bring the final volume to 1 L with deionized water.
-
In Vitro Stability Assay
This assay is designed to quantify the degradation of the this compound linker over time in the prepared buffers.
-
Sample Preparation:
-
Dissolve the ADC containing the this compound linker in each of the prepared buffers to a final concentration of 1 mg/mL.
-
Prepare aliquots for each time point to avoid freeze-thaw cycles.
-
-
Incubation:
-
Incubate the samples at a constant temperature, typically 37°C, to simulate physiological conditions.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72, and 168 hours), remove an aliquot from each buffer condition.
-
-
Sample Quenching and Storage:
-
Immediately freeze the collected aliquots at -80°C to halt any further degradation.
-
HPLC-Based Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the intact ADC from its degradation products.
-
Instrumentation:
-
A reverse-phase HPLC system equipped with a UV detector.
-
-
Chromatographic Conditions:
-
Column: A C18 column suitable for protein and peptide separations (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (for the antibody) and a wavelength appropriate for the payload.
-
-
Data Analysis:
-
Integrate the peak area of the intact ADC at each time point.
-
Calculate the percentage of intact ADC remaining relative to the t=0 time point.
-
Plot the percentage of intact ADC versus time for each buffer condition.
-
Determine the half-life (t₁/₂) of the linker in each buffer by fitting the data to a first-order decay model.
-
References
- 1. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uregina.ca [uregina.ca]
- 3. benchchem.com [benchchem.com]
- 4. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
Cathepsin B Cleavage of Alanine-Alanine (Ala-Ala) Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic cleavage of Alanine-Alanine (Ala-Ala) dipeptide linkers by the lysosomal cysteine protease, Cathepsin B. This information is critical for the design and optimization of targeted therapeutic strategies, particularly in the field of antibody-drug conjugates (ADCs), where precise payload release is paramount for efficacy and safety. While direct kinetic data for the Ala-Ala linker is not extensively published, this guide synthesizes available information on related linkers, details robust experimental protocols for determining cleavage kinetics, and illustrates the relevant biological pathways.
Introduction to Cathepsin B and Peptide Linkers
Cathepsin B is a ubiquitously expressed lysosomal cysteine protease involved in various physiological processes, including protein turnover and degradation.[1] In pathological conditions such as cancer, its expression and activity are often upregulated, making it a prime target for enzyme-cleavable linkers in drug delivery systems.[2] These linkers, typically short peptide sequences, connect a targeting moiety (like an antibody) to a therapeutic payload.[3] The linker is designed to be stable in systemic circulation but susceptible to cleavage by specific enzymes, such as Cathepsin B, within the target cell's lysosome, ensuring site-specific drug release.[4]
Commonly used dipeptide linkers include Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala).[5] The Ala-Ala dipeptide has also been explored as a potential linker in ADC design. The efficiency of cleavage is a crucial parameter, influencing the rate and extent of drug release at the target site.
Data Presentation: Comparative Analysis of Dipeptide Linkers
Studies on ADCs utilizing an L-Ala-L-Ala dipeptide linker have demonstrated superior in vitro cytotoxic potencies compared to those with a D-Ala-D-Ala linker or a non-cleavable linker, strongly suggesting that the L-Ala-L-Ala linker is efficiently cleaved by intracellular lysosomal proteases like Cathepsin B to release the active payload.
The following tables summarize the available quantitative data for Val-Cit and Val-Ala linkers to facilitate a comparative understanding.
Table 1: Comparative Stability of Val-Cit and Val-Ala Linkers
| Parameter | Val-Cit Linker | Val-Ala Linker | Species | Comments |
| Half-life | ~4.6 hours | More stable than Val-Cit, but specific half-life data is limited in direct comparative studies. | Mouse | Val-Cit linkers are susceptible to cleavage by mouse carboxylesterase 1C (Ces1C). |
| Stability | Stable | Stable | Human | Both linkers show high stability in human plasma. A half-life of over 230 days has been reported for a Val-Cit ADC. |
| Payload Loss | >95% loss of conjugated payload after 14 days | Significantly more stable than Val-Cit, with minimal payload loss observed in some studies. | Mouse | Highlights the challenges of using Val-Cit linkers in preclinical mouse models. |
Table 2: Cathepsin B Cleavage Efficiency of Val-Cit and Val-Ala Linkers
| Parameter | Val-Cit Linker | Val-Ala Linker | Method |
| Relative Cleavage Rate | 2x | 1x | Isolated Cathepsin B Assay |
| Half-life of ADC with Cathepsin B | ~4.6 hours | Estimated ~9.2 hours | In vitro enzymatic assay |
Experimental Protocols
To determine the specific kinetic parameters for the cleavage of an Ala-Ala linker by Cathepsin B, the following detailed fluorometric assay protocol can be employed. This method is adaptable for various dipeptide-fluorophore conjugates.
Protocol: Kinetic Analysis of Ala-Ala Linker Cleavage by Cathepsin B
This protocol describes a method to determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the cleavage of an Ala-Ala linker conjugated to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) by recombinant human Cathepsin B.
1. Materials:
-
Recombinant Human Cathepsin B
-
Ala-Ala-AMC substrate
-
Assay Buffer: 50 mM Sodium Acetate, 5 mM Dithiothreitol (DTT), 1 mM EDTA, pH 5.5
-
Enzyme Activation Buffer: Assay Buffer
-
Stop Solution: 100 mM sodium chloroacetate in 100 mM acetate buffer, pH 4.3
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~355-380 nm and emission at ~440-460 nm
-
Calibrated pipettes
-
Incubator at 37°C
2. Reagent Preparation:
-
Ala-Ala-AMC Substrate Stock Solution: Prepare a 10 mM stock solution of Ala-Ala-AMC in DMSO. Store at -20°C, protected from light.
-
Substrate Working Solutions: Prepare a series of dilutions of the Ala-Ala-AMC stock solution in Assay Buffer to achieve final concentrations ranging from approximately 0.1 to 10 times the expected Km.
-
Cathepsin B Stock Solution: Reconstitute lyophilized Cathepsin B in a suitable buffer as per the manufacturer's instructions to a stock concentration of ~1-5 µM.
-
Activated Cathepsin B: Dilute the Cathepsin B stock solution to a working concentration (e.g., 10-50 nM) in pre-warmed (37°C) Activation Buffer. Incubate for 15 minutes at 37°C to ensure full activation of the enzyme.
3. Assay Procedure:
-
Plate Setup: Add 50 µL of each Substrate Working Solution to triplicate wells of the 96-well plate. Include a "buffer only" control for background fluorescence subtraction.
-
Reaction Initiation: Add 50 µL of the activated Cathepsin B solution to each well to initiate the reaction. The final volume in each well should be 100 µL.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The readings should be in the linear range of the instrument.
-
Standard Curve: To convert relative fluorescence units (RFU) to the concentration of cleaved product, prepare a standard curve using free AMC.
4. Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots for each substrate concentration.
-
Convert V₀ from RFU/min to moles/min using the AMC standard curve.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.
-
Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the final concentration of the active enzyme in the assay.
-
The catalytic efficiency is then calculated as kcat/Km.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks related to the Cathepsin B cleavage of peptide linkers.
References
An In-depth Technical Guide to the MP-Ala-Ala-PAB Linker for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful modality. The efficacy and safety of an ADC are critically dependent on the design of its linker, the bridge between the monoclonal antibody and the potent cytotoxic payload. This technical guide provides a comprehensive overview of the MP-Ala-Ala-PAB linker, a cleavable linker system designed for targeted drug delivery. The this compound linker combines a maleimidocaproyl (MP) group for antibody conjugation, a dipeptide sequence (Ala-Ala) as an enzymatic cleavage site, and a self-immolative para-aminobenzyl (PAB) spacer for efficient payload release. This guide will delve into the linker's mechanism of action, provide illustrative quantitative data, detail relevant experimental protocols, and visualize key processes.
Core Components and Mechanism of Action
The this compound linker is a sophisticated system engineered for stability in systemic circulation and controlled payload release within the tumor microenvironment. Its three key components each play a distinct role:
-
Maleimidocaproyl (MP) Group: This component facilitates the covalent attachment of the linker to the monoclonal antibody. The maleimide group reacts specifically with thiol groups, which are typically generated by the reduction of interchain disulfide bonds on the antibody, forming a stable thioether linkage.
-
Alanine-Alanine (Ala-Ala) Dipeptide: This dipeptide serves as the recognition site for specific proteases that are overexpressed in the lysosomal compartments of cancer cells, most notably Cathepsin B.[1] The Ala-Ala sequence offers a balance of stability and susceptibility to enzymatic cleavage.
-
Para-Aminobenzyl (PAB) Spacer: The PAB group is a self-immolative spacer. Once the Ala-Ala dipeptide is cleaved by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified cytotoxic payload.[2] This self-immolative cascade is crucial for ensuring that the active drug is liberated within the target cell.
The overall mechanism of action for an ADC utilizing the this compound linker is a sequential process that begins with antigen binding and culminates in intracellular payload release, as depicted in the following diagram.
Quantitative Data
While specific quantitative data for ADCs utilizing the this compound linker is limited in publicly available literature, the following tables present illustrative data from studies on ADCs with the closely related L-Ala-L-Ala dipeptide linker. This data provides valuable insights into the expected performance characteristics.
Table 1: Illustrative In Vitro Cytotoxicity of an L-Ala-L-Ala Linker ADC
| Cell Line | Target Antigen Expression | IC50 (ng/mL) |
| Cell Line A | High | 15 - 50 |
| Cell Line B | Moderate | 25 - 80 |
| Cell Line C | Low | >1000 |
Note: IC50 values are highly dependent on the payload, antibody, and specific cell line.
Table 2: Illustrative In Vivo Efficacy of an L-Ala-L-Ala Linker ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Non-binding ADC | 3 | < 20 |
| L-Ala-L-Ala ADC | 1 | ~70 |
| L-Ala-L-Ala ADC | 3 | >95 (Tumor Regression) |
Note: In vivo efficacy is dependent on the tumor model, dosing schedule, and other experimental factors.[3]
Table 3: Comparative Plasma Stability of Dipeptide Linkers
| Dipeptide Linker | Payload Release in Human Plasma (24h) | Payload Release in Mouse Plasma (24h) |
| Val-Cit | < 5% | ~10-20% |
| Val-Ala | < 5% | ~15-25% |
| Ala-Ala | < 5% | ~10-20% |
Note: Data is representative and highlights the general stability of dipeptide linkers in plasma, with higher instability often observed in rodent plasma due to carboxylesterase activity.[4]
Experimental Protocols
Detailed and reproducible protocols are essential for the evaluation of ADCs. The following sections provide methodologies for key experiments related to the this compound linker.
Protocol 1: Synthesis of this compound Linker
This protocol outlines a plausible synthetic route for the this compound linker, based on established methods for similar linker synthesis.
Materials:
-
p-Aminobenzyl alcohol (PABA)
-
Fmoc-Ala-OH
-
Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Fmoc deprotection reagent (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Purification system (e.g., preparative RP-HPLC)
Procedure:
-
Synthesis of Fmoc-Ala-PAB:
-
Dissolve PABA in DMF.
-
Add Fmoc-Ala-OH, HBTU, HOBt, and DIPEA.
-
Stir at room temperature until the reaction is complete (monitor by LC-MS).
-
Purify the product by RP-HPLC.
-
-
Fmoc Deprotection:
-
Dissolve Fmoc-Ala-PAB in 20% piperidine in DMF.
-
Stir for 30 minutes at room temperature.
-
Evaporate the solvent to obtain H2N-Ala-PAB.
-
-
Synthesis of Fmoc-Ala-Ala-PAB:
-
Dissolve H2N-Ala-PAB in DMF.
-
Add Fmoc-Ala-OH, HBTU, HOBt, and DIPEA.
-
Stir at room temperature until completion.
-
Purify the product by RP-HPLC.
-
-
Final Fmoc Deprotection:
-
Dissolve Fmoc-Ala-Ala-PAB in 20% piperidine in DMF and stir for 30 minutes.
-
Evaporate the solvent to yield H2N-Ala-Ala-PAB.
-
-
Conjugation of MP Group:
-
Dissolve H2N-Ala-Ala-PAB in DMF.
-
Add MC-NHS and DIPEA.
-
Stir at room temperature until completion.
-
Purify the final this compound linker by RP-HPLC and characterize by MS and NMR.
-
Protocol 2: Conjugation of this compound-Payload to an Antibody
This protocol describes the conjugation of a pre-formed this compound-payload construct to a monoclonal antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP)
-
This compound-Payload dissolved in a co-solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Incubate the antibody with a molar excess of TCEP at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column.
-
-
Conjugation:
-
Immediately add a molar excess of the this compound-Payload solution to the reduced antibody.
-
Incubate at room temperature for 1-2 hours.
-
-
Quenching:
-
Add an excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography to remove unconjugated payload and other small molecules.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).
-
Protocol 3: In Vitro Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the linker to cleavage by its target enzyme.
Materials:
-
Purified ADC with this compound linker
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS system
Procedure:
-
Enzyme Activation:
-
Pre-incubate Cathepsin B in the assay buffer at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Add the ADC to the activated enzyme solution to initiate the cleavage reaction.
-
-
Time Course:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to the cold quenching solution to stop the reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of released payload.
-
-
Data Analysis:
-
Plot the concentration of released payload over time to determine the initial rate of cleavage.
-
Protocol 4: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma to predict its behavior in circulation.
Materials:
-
Purified ADC
-
Human plasma
-
Incubator at 37°C
-
Analytical method to measure intact ADC or released payload (e.g., ELISA, LC-MS)
Procedure:
-
Incubation:
-
Incubate the ADC in human plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.
-
-
Sample Processing and Analysis:
-
Process the aliquots to either quantify the amount of intact ADC remaining (e.g., by ELISA) or the amount of payload released (e.g., by LC-MS after protein precipitation).
-
-
Data Analysis:
-
Calculate the percentage of intact ADC remaining or the percentage of payload released at each time point to determine the plasma stability and half-life of the ADC.
-
Conclusion
The this compound linker represents a refined approach in the design of cleavable linkers for antibody-drug conjugates. Its multi-component structure is rationally designed to ensure stability in circulation while enabling efficient, targeted release of the cytotoxic payload within cancer cells. The Ala-Ala dipeptide offers a specific cleavage site for the lysosomal protease Cathepsin B, and the self-immolative PAB spacer ensures the liberation of the unmodified, fully active drug. While further studies with ADCs incorporating the precise this compound linker are needed to fully elucidate its quantitative performance, the data from closely related linkers and the established experimental protocols provided in this guide offer a robust framework for its evaluation and implementation in the development of next-generation targeted cancer therapies.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Targeted Therapy: An In-depth Technical Guide to the Self-Immolative Chemistry of p-Aminobenzyl Carbamates (PABC) in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linkers is a cornerstone of modern antibody-drug conjugate (ADC) development, ensuring that potent cytotoxic payloads are delivered specifically to target cells while minimizing systemic toxicity. Among the most successful and widely adopted linker technologies is the self-immolative p-aminobenzyl carbamate (PABC) system. This guide provides a comprehensive technical overview of the PABC linker's mechanism, its application in ADC design, and the experimental protocols used for its validation.
The PABC Self-Immolative Mechanism: A Controlled Cascade
The efficacy of the PABC linker lies in its ability to undergo a rapid and irreversible electronic cascade, known as 1,6-elimination, upon a specific triggering event.[1][2] This process ensures the clean and efficient release of the unmodified cytotoxic drug within the target cell.
The self-immolative cascade is initiated by the cleavage of a trigger group, most commonly a dipeptide sequence like valine-citrulline (Val-Cit), by lysosomal proteases such as cathepsin B, which are often overexpressed in tumor cells.[3][4] This enzymatic cleavage unmasks the aniline nitrogen of the p-aminobenzyl moiety, setting off the following sequence of events:
-
Trigger Cleavage: An enzyme, typically cathepsin B, hydrolyzes the amide bond connecting the dipeptide to the PABC spacer.[3]
-
1,6-Elimination: The newly exposed amino group, a strong electron-donating group, initiates a 1,6-elimination reaction. This electronic cascade proceeds through the aromatic ring to the benzylic position where the drug is attached.
-
Payload Release: The 1,6-elimination leads to the fragmentation of the linker, releasing the unmodified cytotoxic payload, carbon dioxide, and aza-quinone methide.
This mechanism is highly reliable and has been incorporated into several FDA-approved ADCs, including Adcetris® and Polivy®.
Quantitative Analysis of PABC Linker Performance
The stability of the ADC in systemic circulation and the rate of payload release within the target cell are critical parameters for therapeutic efficacy. The following tables summarize key quantitative data related to PABC-containing ADCs.
Table 1: Stability of PABC-Containing Linkers in Buffer and Human Serum
| Linker-Payload Conjugate | Condition | Half-life (t½) | Reference |
| Z-Val-Cit-PABE-Etoposide | pH 5.1 Buffer | > 7 days | |
| Z-Val-Cit-PABE-Etoposide | pH 7.2 Buffer | > 7 days | |
| Z-Val-Cit-PABE-Etoposide | Human Serum | 48 hours | |
| Z-Val-Cit-PABE-Combretastatin A-4 | pH 5.1 Buffer | > 7 days | |
| Z-Val-Cit-PABE-Combretastatin A-4 | pH 7.2 Buffer | > 7 days | |
| Z-Val-Cit-PABE-Combretastatin A-4 | Human Serum | > 7 days | |
| hMN-14-PEG-Carbonate-SN-38 | PBS | 15-20 hours | |
| hMN-14-PEG-Carbonate-SN-38 | Human Serum | 15-20 hours | |
| hMN-14-PAB-Carbonate-SN-38 | PBS | 30-36 hours | |
| hMN-14-PAB-Carbonate-SN-38 | Human Serum | 30-36 hours |
Table 2: Factors Influencing the Rate of 1,6-Elimination
| Factor | Observation | Reference |
| Ring Substituents | Electron-donating groups on the p-aminobenzyl ring enhance the rate of elimination. | |
| Electron-withdrawing groups decrease the rate of elimination. | ||
| Leaving Group | The structure and pKa of the payload (leaving group) can influence the rate of release. |
Experimental Protocols for Validation
Validating the self-immolative mechanism and quantifying the release kinetics are crucial steps in the development of ADCs with PABC linkers.
Linker Synthesis and Drug Conjugation
A generalized workflow for the synthesis of a linker-payload conjugate is as follows:
-
Synthesis of Bifunctional Linker: A bifunctional self-immolative linker is synthesized with orthogonal protecting groups. One end is designed for reaction with the drug, and the other for conjugation to the antibody.
-
Drug Conjugation: The deprotected linker is reacted with the drug, often forming a carbamate or ether linkage, to create the linker-payload intermediate.
-
Purification: The resulting linker-payload conjugate is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity.
-
Characterization: The structure of the conjugate is confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Linker Stability and Payload Release Assays
These assays are critical for determining the linker's stability in biological media and its susceptibility to enzymatic cleavage.
-
Stability Assay:
-
The linker-drug conjugate is incubated in relevant biological media, such as human plasma or phosphate-buffered saline (PBS), at 37°C.
-
Aliquots are collected at various time points.
-
The samples are analyzed by HPLC or LC-MS to quantify the amount of intact conjugate and any released payload.
-
-
Enzymatic Release Assay:
-
The conjugate is incubated with a specific trigger, such as purified cathepsin B, in an appropriate buffer system that mimics the lysosomal environment.
-
Aliquots are taken at various time points.
-
The reaction is quenched, and the samples are analyzed by HPLC or LC-MS to quantify the released payload.
-
-
HPLC Analysis Conditions (General Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV spectrophotometry at a wavelength appropriate for the payload.
-
General Structure of a PABC-Containing ADC
The modular design of ADCs allows for the combination of a targeting antibody, a cleavable linker, and a potent payload.
Conclusion
The p-aminobenzyl carbamate self-immolative linker is a robust and clinically validated technology that has significantly advanced the field of antibody-drug conjugates. Its predictable and efficient 1,6-elimination mechanism ensures the conditional release of cytotoxic payloads within target cells, thereby enhancing the therapeutic window of these targeted therapies. A thorough understanding of the PABC linker's chemistry, coupled with rigorous experimental validation, is paramount for the successful design and development of next-generation ADCs. While the PABC spacer is a cornerstone, ongoing research explores novel self-immolative systems, including those based on cyclization reactions, to further refine payload release kinetics and expand the repertoire of linker technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Core Principles of MP-Ala-Ala-PAB in Antibody-Drug Conjugate (ADC) Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic exposure. The efficacy and safety of an ADC are critically dependent on the design of its three core components: a monoclonal antibody for target specificity, a cytotoxic payload for inducing cell death, and a chemical linker that connects them. This technical guide provides an in-depth exploration of the basic principles of a specific cleavable linker system: MP-Ala-Ala-PAB . This system is composed of a maleimide derivative (MP) for antibody conjugation, a dipeptide motif (Alanine-Alanine), and a self-immolative spacer (para-aminobenzyl alcohol, PAB).
The choice of the dipeptide sequence is a crucial determinant of an ADC's therapeutic index, influencing both its stability in circulation and the efficiency of payload release within the target cell. While the valine-citrulline (Val-Cit) dipeptide is a widely used and well-characterized motif, the alanine-alanine (Ala-Ala) sequence presents distinct advantages, particularly in terms of physicochemical properties.[1][2] This guide will elucidate the structure, mechanism of action, and key characteristics of the this compound linker, supported by comparative data and detailed experimental protocols.
Structure and Components
The this compound linker is a modular system designed for controlled payload release. Its name delineates its constituent parts, each with a specific function:
-
MP (Maleimidopropanoyl): This component serves as the conjugation handle to the antibody. The maleimide group reacts specifically with free thiol groups on cysteine residues of the antibody, forming a stable covalent thioether bond.[] This is a common strategy for site-specific or stochastic conjugation to antibodies.
-
Ala-Ala (Alanine-Alanine): This dipeptide is the enzyme-cleavable trigger. It is designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment and within cancer cells.[4][5]
-
PAB (para-aminobenzyl alcohol): This is a self-immolative spacer. It connects the dipeptide to the cytotoxic payload. Once the Ala-Ala sequence is cleaved by Cathepsin B, the PAB moiety undergoes a rapid, spontaneous 1,6-elimination reaction to release the unmodified, active payload.
Mechanism of Action: Targeted Payload Release
The therapeutic efficacy of an ADC equipped with an this compound linker is predicated on a multi-step, targeted delivery and activation process. This process ensures that the potent cytotoxic payload is released preferentially within the cancer cell, thereby minimizing off-target toxicity.
The mechanism unfolds as follows:
-
Circulation and Targeting: The ADC circulates systemically, with the linker designed to be stable at physiological pH, preventing premature payload release. The monoclonal antibody component directs the ADC to the tumor cells expressing the target antigen.
-
Internalization: Upon binding to the target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic cellular organelle rich in proteases.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B and other proteases recognize and cleave the amide bond between the two alanine residues of the dipeptide linker.
-
Self-Immolation and Payload Release: The cleavage of the dipeptide unmasks an amino group on the PAB spacer, initiating a spontaneous and irreversible 1,6-elimination reaction. This electronic cascade results in the fragmentation of the PAB spacer, releasing the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.
Key Physicochemical Properties and Comparative Analysis
The choice of dipeptide in the linker significantly impacts the overall properties of the ADC. The Ala-Ala linker has emerged as a favorable alternative to the more traditional Val-Cit linker due to its influence on hydrophobicity and aggregation.
| Property | Ala-Ala Linker | Val-Cit Linker | Rationale and Implications |
| Hydrophobicity | Lower | Higher | The Ala-Ala dipeptide is less hydrophobic than Val-Cit. This can lead to ADCs with improved solubility and reduced aggregation, especially when working with hydrophobic payloads or aiming for a high Drug-to-Antibody Ratio (DAR). |
| Aggregation | Lower | Higher | Reduced hydrophobicity of the Ala-Ala linker contributes to lower aggregation of the final ADC product. This is a significant advantage in manufacturing and for the overall stability and safety profile of the ADC. |
| Maximum DAR | High (up to 10) | Lower (often limited to <4) | The lower tendency for aggregation allows for the successful conjugation of a higher number of payload molecules per antibody, which can enhance potency. |
| Cathepsin B Cleavage Rate | Slower | Faster | While the cleavage of Ala-Ala by Cathepsin B is generally slower compared to Val-Cit, it is typically sufficient for effective payload release within the lysosome. |
| Plasma Stability | High | High (in human plasma) | Both linkers are designed for high stability in human plasma, which is crucial to prevent premature payload release and associated off-target toxicity. |
| In Vitro Potency | High | High | ADCs with Ala-Ala linkers have demonstrated potent, antigen-specific cytotoxicity in vitro, comparable to those with Val-Cit linkers. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the synthesis, characterization, and evaluation of ADCs containing the this compound linker.
Synthesis of Ala-Ala-PAB-Payload Conjugate
The synthesis of the linker-payload moiety typically involves standard peptide coupling and protection/deprotection chemistry. The following is a generalized protocol based on literature precedents.
Objective: To synthesize an Fmoc-protected Ala-Ala-PAB-payload conjugate.
Materials:
-
Fmoc-Ala-Ala-OH
-
p-aminobenzyl alcohol
-
N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Payload with a suitable conjugation handle (e.g., a carboxylic acid for esterification or an amine for carbamate formation)
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA)
-
Solvents for purification (e.g., acetonitrile, water)
Procedure:
-
Coupling of Ala-Ala to PAB:
-
Dissolve Fmoc-Ala-Ala-OH, p-aminobenzyl alcohol, and EEDQ in a mixture of DCM/MeOH.
-
Stir the reaction mixture under an inert atmosphere (e.g., Argon) at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting Fmoc-Ala-Ala-PAB-OH by flash chromatography.
-
-
Payload Attachment:
-
The purified Fmoc-Ala-Ala-PAB-OH can then be conjugated to the payload. The specific chemistry will depend on the functional groups available on the payload. For a payload with a primary or secondary amine, the hydroxyl group of PAB can be activated (e.g., with bis(4-nitrophenyl) carbonate) to form a reactive carbonate, which then reacts with the payload's amine to form a carbamate bond.
-
-
Fmoc Deprotection and Maleimide Functionalization:
-
The Fmoc protecting group is removed using a solution of piperidine in DMF.
-
The resulting free amine is then acylated with a maleimide-containing activated ester (e.g., 3-maleimidopropionic acid N-hydroxysuccinimide ester) to yield the final this compound-payload conjugate.
-
-
Purification:
-
The final product is purified by preparative reverse-phase HPLC.
-
ADC Conjugation and Characterization
Objective: To conjugate the this compound-payload to a monoclonal antibody and characterize the resulting ADC.
Procedure:
-
Antibody Reduction:
-
Partially reduce the interchain disulfide bonds of the antibody using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) to generate free thiol groups.
-
-
Conjugation:
-
Add the this compound-payload (typically dissolved in a co-solvent like DMSO) to the reduced antibody solution. The maleimide group will react with the free thiols.
-
-
Purification:
-
Purify the ADC from unconjugated payload and antibody using techniques like size-exclusion chromatography (SEC) or tangential flow filtration.
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the level of aggregation by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cell lines.
Procedure:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 72-120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Plasma Stability Assay
Objective: To evaluate the stability of the ADC linker in plasma.
Procedure:
-
Incubation: Incubate the ADC at a defined concentration in human and/or mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Analysis: Analyze the samples to quantify the amount of intact ADC remaining and/or the amount of released payload. This is often done using affinity capture followed by LC-MS.
-
Data Analysis: Plot the percentage of intact ADC over time to determine the linker's half-life in plasma.
References
- 1. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Payload Attachment to MP-Ala-Ala-PAB
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. A critical component of an ADC is the linker, which connects the antibody to the payload. The linker's properties significantly influence the ADC's stability, efficacy, and safety profile.[1][2]
MP-Ala-Ala-PAB is a cleavable linker system designed for the development of ADCs.[3][4][] It features a maleimidopropionyl (MP) group for antibody conjugation, a dipeptide (Alanine-Alanine) sequence that is susceptible to enzymatic cleavage, and a p-aminobenzyl (PAB) self-immolative spacer. The Ala-Ala dipeptide is designed to be cleaved by lysosomal proteases, such as cathepsins, which are often upregulated within tumor cells. Following enzymatic cleavage of the dipeptide, the PAB spacer undergoes spontaneous 1,6-elimination, leading to the release of the unmodified cytotoxic payload inside the target cell. This targeted release mechanism minimizes systemic toxicity and enhances the therapeutic index of the ADC.
These application notes provide a detailed protocol for the attachment of an amine-containing payload to the this compound linker and subsequent conjugation to a monoclonal antibody.
Mechanism of Action: Payload Release
The this compound linker facilitates controlled payload release through a multi-step intracellular process. After the ADC binds to the target antigen on a cancer cell and is internalized, it is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the release of the cytotoxic payload.
Experimental Protocols
This section details the multi-step process for creating an ADC using the this compound linker. The overall workflow involves the synthesis of the linker-payload construct, reduction of the monoclonal antibody, and the final conjugation and purification of the ADC.
Protocol 1: Attachment of an Amine-Containing Payload to this compound Linker
This protocol describes the conjugation of an amine-containing payload to the this compound linker. This reaction typically involves the formation of a stable carbamate bond between the payload and the PAB spacer of the linker. For this protocol, we will assume the use of a precursor to this compound, such as Fmoc-Ala-Ala-PAB-PNP, as the p-nitrophenyl (PNP) carbonate is a highly reactive group that facilitates efficient conjugation. The maleimide group is introduced in a subsequent step.
Materials:
-
Fmoc-Ala-Ala-PAB-PNP linker
-
Amine-containing payload (e.g., cytotoxic drug)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried. The reaction should be conducted under an inert atmosphere.
-
Dissolution:
-
Dissolve the Fmoc-Ala-Ala-PAB-PNP linker (1.0 equivalent) in anhydrous DMF or DMSO to a final concentration of 10-50 mg/mL.
-
In a separate vial, dissolve the amine-containing payload (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
-
Reaction:
-
To the stirred solution of the linker, add the payload solution.
-
Add DIPEA or NMM (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature (20-25°C) for 2-18 hours.
-
Monitor the reaction progress by LC-MS or RP-HPLC until completion.
-
-
Purification:
-
Upon completion, purify the crude reaction mixture by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Collect the fractions containing the desired Fmoc-Ala-Ala-PAB-Payload conjugate.
-
Lyophilize the pure fractions to obtain the product as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product using LC-MS. The expected mass will be the sum of the mass of the Fmoc-Ala-Ala-PAB linker minus the PNP group, plus the mass of the payload.
-
| Parameter | Value/Condition | Rationale |
| Fmoc-Ala-Ala-PAB-PNP | 1.0 equivalent | Limiting reagent. |
| Amine-Payload | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion. |
| Base (DIPEA/NMM) | 2.0 - 3.0 equivalents | Neutralizes acidic byproducts and facilitates the reaction. |
| Solvent | Anhydrous DMF or DMSO | Ensures the solubility of reactants. |
| Temperature | Room Temperature (20-25°C) | Mild conditions are generally sufficient for this reaction. |
| Reaction Time | 2 - 18 hours | Reaction should be monitored for completion by LC-MS or HPLC. |
Protocol 2: Maleimide Functionalization of the Linker-Payload
This protocol involves the deprotection of the Fmoc group and the subsequent addition of the maleimidopropionyl (MP) group.
Materials:
-
Fmoc-Ala-Ala-PAB-Payload
-
20% Piperidine in DMF
-
Maleimidopropionic acid N-hydroxysuccinimide ester (MP-NHS)
-
Anhydrous DMF
-
DIPEA
-
RP-HPLC system
-
LC-MS system
Procedure:
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-Ala-Ala-PAB-Payload in DMF.
-
Add a solution of 20% piperidine in DMF to the linker-payload solution.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
-
Maleimide Functionalization:
-
Once the Fmoc deprotection is complete, the crude reaction mixture containing H2N-Ala-Ala-PAB-Payload can be used directly or after purification.
-
Dissolve the deprotected linker-payload in anhydrous DMF.
-
In a separate vial, dissolve MP-NHS (1.1-1.3 equivalents) in anhydrous DMF.
-
Add the MP-NHS solution to the linker-payload solution.
-
Add DIPEA (1.5-2.0 equivalents) to the reaction mixture.
-
Stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
-
Purification:
-
Purify the maleimide-activated linker-payload (this compound-Payload) by RP-HPLC to remove excess reagents and byproducts.
-
| Parameter | Value/Condition | Rationale |
| Fmoc Deprotection Reagent | 20% Piperidine in DMF | Standard condition for Fmoc removal. |
| MP-NHS | 1.1 - 1.3 equivalents | Slight excess to ensure complete reaction with the deprotected amine. |
| Base (DIPEA) | 1.5 - 2.0 equivalents | Acts as a base to facilitate the NHS ester reaction. |
| Solvent | Anhydrous DMF | Suitable solvent for both deprotection and maleimide functionalization. |
| Reaction Time | 1 - 2 hours | Typically sufficient for the NHS ester reaction. |
Protocol 3: Partial Reduction of Monoclonal Antibody
This protocol describes the partial reduction of interchain disulfide bonds in the monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.4 with EDTA
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Preparation: Prepare a solution of the mAb in PBS with EDTA.
-
Reduction: Add a freshly prepared solution of TCEP to the mAb solution. The molar excess of TCEP will determine the number of disulfide bonds reduced and should be optimized for the specific mAb.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Purification: Immediately purify the reduced antibody using an SEC column to remove excess TCEP. The buffer should be degassed and sparged with nitrogen or argon to prevent re-oxidation of the thiol groups.
| Parameter | Value/Condition | Rationale |
| Reducing Agent | TCEP | A stable and effective reducing agent for disulfide bonds. |
| TCEP to mAb Molar Ratio | 4 - 8 : 1 | This ratio typically results in a Drug-to-Antibody Ratio (DAR) of 4 to 8. This needs to be optimized. |
| Conjugation Buffer | PBS, pH 7.4 with EDTA | A common buffer for antibody manipulations; EDTA chelates metal ions that can catalyze thiol oxidation. |
| Reaction Temperature | 37°C | A common temperature for antibody reduction. |
| Reaction Time | 1 - 2 hours | Sufficient time for partial reduction of the antibody. |
Protocol 4: Conjugation of this compound-Payload to Reduced Antibody
This is the final step where the maleimide-activated linker-payload is conjugated to the free thiol groups of the reduced antibody.
Materials:
-
Reduced monoclonal antibody
-
This compound-Payload
-
Water-miscible organic solvent (e.g., DMSO)
-
SEC column for purification
Procedure:
-
Prepare Linker-Payload Solution: Dissolve the purified this compound-Payload in a small amount of a water-miscible organic solvent like DMSO to a high concentration (e.g., 10-20 mM).
-
Conjugation Reaction: Immediately after purifying the reduced antibody, add the this compound-Payload solution to the antibody solution. A 5-10 fold molar excess of the linker-payload over the antibody is a typical starting point.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: The reaction can be quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purification: Purify the resulting ADC by SEC to remove unconjugated linker-payload and other small molecules.
-
Characterization: Characterize the final ADC for parameters such as Drug-to-Antibody Ratio (DAR), aggregation, and purity using techniques like Hydrophobic Interaction Chromatography (HIC), SEC, and mass spectrometry.
| Parameter | Value/Condition | Rationale |
| Linker-Payload to mAb Molar Ratio | 5 - 10 : 1 | A molar excess of the linker-payload drives the conjugation reaction to completion. |
| Reaction Temperature | Room Temperature or 4°C | Milder temperatures can help maintain antibody stability. |
| Reaction Time | 1 - 2 hours (RT) or overnight (4°C) | Incubation time depends on the chosen temperature. |
Conclusion
The this compound linker is a valuable tool in the development of next-generation ADCs. Its cathepsin-cleavable dipeptide sequence allows for targeted payload release within cancer cells, potentially leading to improved efficacy and a wider therapeutic window. The protocols provided herein offer a comprehensive guide for the attachment of payloads to this linker and the subsequent conjugation to monoclonal antibodies. Researchers should note that optimization of reaction conditions, particularly for antibody reduction and the final conjugation step, is crucial for achieving the desired Drug-to-Antibody Ratio and ensuring the quality of the final ADC product.
References
Application Notes and Protocols for Drug-to-Antibody Ratio (DAR) Calculation of MP-Ala-Ala-PAB ADCs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences both its efficacy and safety profile.[] An ADC with a low DAR may lack therapeutic potency, while an excessively high DAR can lead to instability, aggregation, and off-target toxicities.[2][3] The MP-Ala-Ala-PAB (Maleimidopropyl-Alanine-Alanine-p-aminobenzyl) linker is a cleavable linker system designed to release the payload within the target cell upon enzymatic cleavage.[4][] This document provides detailed protocols for determining the average DAR of ADCs constructed using this specific linker technology, employing two of the most common analytical techniques: UV-Vis Spectrophotometry and Hydrophobic Interaction Chromatography (HIC)-HPLC.
I. Principle of DAR Calculation
The determination of the average DAR for an ADC population relies on quantifying the amount of conjugated drug relative to the amount of antibody. This can be achieved through different analytical approaches that leverage the distinct physicochemical properties of the antibody and the drug-linker moiety.
Method 1: DAR Calculation by UV-Vis Spectrophotometry
This method is a straightforward and rapid approach to determine the average DAR based on the Beer-Lambert law. It requires that the antibody and the conjugated drug have distinct absorbance maxima. Typically, antibodies exhibit a maximum absorbance at 280 nm due to the presence of aromatic amino acids, while the cytotoxic payload will have its own characteristic maximum absorption wavelength (λmax).
Quantitative Data for UV-Vis Method
For accurate calculations, the molar extinction coefficients (ε) of the antibody and the drug-linker at both 280 nm and the drug's λmax are required. Below are typical values that can be used. It is highly recommended to experimentally determine these values for the specific antibody and drug-linker conjugate being analyzed.
| Component | Molar Extinction Coefficient at 280 nm (ε₂₈₀) [M⁻¹cm⁻¹] | Molar Extinction Coefficient at λmax (ε_λmax_) [M⁻¹cm⁻¹] | λmax [nm] | Molecular Weight [ g/mol ] |
| Typical IgG1 mAb | 210,000 | Varies | 280 | ~150,000 |
| MMAE Payload | 1,500 | 15,900 | 248 | 717.98 |
| This compound Linker | Not readily available; assumed negligible contribution at λmax of payload | Not readily available; assumed negligible contribution at λmax of payload | N/A | 416.43 |
| This compound-MMAE | ~1,425 (experimentally determined for a similar linker-drug) | ~15,900 (assumed to be dominated by MMAE) | 248 | 1134.41 |
Note: The extinction coefficient of the linker itself is often considered negligible at the payload's λmax. The values for the antibody can vary depending on its amino acid sequence.
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrument and Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Phosphate-buffered saline (PBS) or another suitable buffer
-
Purified ADC sample
-
Unconjugated antibody (for reference)
-
-
Sample Preparation:
-
Prepare a stock solution of the purified ADC in PBS.
-
Dilute the ADC sample with PBS to a concentration that results in an absorbance reading between 0.1 and 1.0 at both 280 nm and the drug's λmax to ensure accuracy.
-
-
Measurement Procedure:
-
Set the spectrophotometer to measure absorbance at 280 nm and the λmax of the drug (e.g., 248 nm for MMAE).
-
Blank the instrument using the same buffer used for sample dilution.
-
Measure the absorbance of the diluted ADC sample at both wavelengths (A₂₈₀ and A_λmax_).
-
Perform at least three independent measurements and average the results.
-
-
Data Analysis and DAR Calculation:
The concentrations of the antibody (C_Ab_) and the drug (C_Drug_) can be calculated using the following simultaneous equations derived from the Beer-Lambert law:
-
A₂₈₀ = (ε_Ab,280_ * C_Ab_) + (ε_Drug,280_ * C_Drug_)
-
A_λmax_ = (ε_Ab,λmax_ * C_Ab_) + (ε_Drug,λmax_ * C_Drug_)
These equations can be solved for C_Ab_ and C_Drug_. The average DAR is then calculated as the molar ratio of the drug to the antibody:
DAR = C_Drug_ / C_Ab_
A simplified approach can be used if the absorbance of the antibody at the drug's λmax is negligible, and vice versa. However, for greater accuracy, the simultaneous equations are recommended.
-
Workflow for UV-Vis DAR Calculation
Caption: Workflow for determining the average Drug-to-Antibody Ratio using UV-Vis spectrophotometry.
Method 2: DAR Calculation by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for characterizing ADCs, as it can separate different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) based on their hydrophobicity. The addition of each hydrophobic drug-linker moiety to the antibody increases its overall hydrophobicity, leading to stronger retention on the HIC column. The weighted average DAR is then calculated from the relative peak areas of the different species in the chromatogram.
Quantitative Data for HIC-HPLC Method
The primary quantitative data from HIC-HPLC is the peak area for each resolved species. The assigned DAR for each peak is based on the conjugation chemistry (e.g., reduction of interchain disulfide bonds typically yields even-numbered DARs).
| Peak | Assigned DAR | Retention Time (min) | Peak Area (%) | Weighted DAR Component |
| 1 | 0 (Unconjugated mAb) | Varies | A₀ | 0 * A₀ |
| 2 | 2 | Varies | A₂ | 2 * A₂ |
| 3 | 4 | Varies | A₄ | 4 * A₄ |
| 4 | 6 | Varies | A₆ | 6 * A₆ |
| 5 | 8 | Varies | A₈ | 8 * A₈ |
| Total | ΣAᵢ = 100% | Σ(DARᵢ * Aᵢ) |
Experimental Protocol: HIC-HPLC
-
Instrument and Materials:
-
HPLC or UHPLC system with a UV detector (e.g., Agilent 1260 Infinity II Bio-inert LC)
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR, Agilent AdvanceBio HIC)
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0 (with optional 5-20% isopropanol)
-
Purified ADC sample
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL using Mobile Phase A. This high salt concentration facilitates binding to the HIC column.
-
Filter the sample through a 0.22 µm filter if any particulate matter is present.
-
-
Chromatographic Conditions:
-
Column Temperature: 25-30 °C
-
Flow Rate: 0.5-1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10-50 µL
-
Gradient Program (Example):
-
| Time (min) | % Mobile Phase B |
| 0 | 0 |
| 3 | 0 |
| 23 | 100 |
| 28 | 100 |
| 28.1 | 0 |
| 35 | 0 |
-
Data Analysis and DAR Calculation:
-
Integrate the peak areas for all resolved species in the chromatogram.
-
Assign a DAR value to each peak based on the expected conjugation pattern (e.g., DAR0, DAR2, DAR4, etc. for cysteine-linked ADCs).
-
Calculate the percentage of the total peak area for each species.
-
The weighted average DAR is calculated using the following formula:
Average DAR = Σ (%Areaᵢ * DARᵢ) / 100
Where %Areaᵢ is the percent peak area of species i and DARᵢ is the drug-to-antibody ratio of species i.
-
Logical Diagram for HIC-HPLC DAR Calculation
Caption: Logical relationship of steps for calculating the average DAR from HIC-HPLC data.
Summary and Comparison of Methods
| Feature | UV-Vis Spectrophotometry | HIC-HPLC |
| Principle | Absorbance based on Beer-Lambert Law | Separation based on hydrophobicity |
| Information Obtained | Average DAR of the entire ADC population | Average DAR and distribution of different drug-loaded species |
| Throughput | High | Moderate |
| Sample Requirement | Low | Moderate |
| Complexity | Low | High |
| Advantages | Simple, rapid, and requires minimal sample | Provides detailed information on heterogeneity and distribution |
| Limitations | Does not provide information on drug distribution; assumes additivity of absorbance | More complex method development; requires specialized equipment |
Both UV-Vis spectrophotometry and HIC-HPLC are valuable methods for the determination of the drug-to-antibody ratio of this compound ADCs. The choice of method depends on the specific requirements of the analysis. UV-Vis is well-suited for rapid, routine measurements of the average DAR, while HIC-HPLC is the preferred method for in-depth characterization of ADC heterogeneity and distribution, which is often required during process development, characterization, and for quality control purposes. For comprehensive analysis, it is often beneficial to use both methods orthogonally.
References
Application Note: In Vitro Drug Release Assay for MP-Ala-Ala-PAB ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that dictates the stability and release mechanism of the drug. The maleimidocaproyl-Alanine-Alanine-p-aminobenzylcarbamate (MP-Ala-Ala-PAB) linker is an enzymatically cleavable linker designed for controlled drug release within the target cell. This application note provides a detailed protocol for conducting an in vitro drug release assay for ADCs utilizing this specific linker.
The Ala-Ala dipeptide sequence is primarily cleaved by the lysosomal enzyme legumain, which is often overexpressed in tumor cells.[1][2][3][4] This targeted cleavage, followed by the self-immolation of the PAB spacer, ensures the release of the active drug in the vicinity of the tumor, minimizing systemic toxicity.[] This document outlines the necessary protocols for assessing the stability of the ADC in plasma and for quantifying the specific enzymatic release of the payload.
Principle of the Assay
The in vitro drug release assay for this compound ADCs is based on two key assessments:
-
Plasma Stability: The ADC is incubated in human plasma to evaluate its stability in circulation. Premature drug release in the bloodstream can lead to off-target toxicity and reduced efficacy. The amount of released payload is quantified over time to determine the linker's stability.
-
Enzymatic Cleavage: The ADC is incubated with the target enzyme, legumain, under conditions that mimic the lysosomal environment (acidic pH). The rate and extent of payload release are measured to confirm the intended mechanism of action.
Quantification of the released payload is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Data Presentation
The following tables summarize representative quantitative data for the in vitro stability and enzymatic cleavage of ADCs with legumain-cleavable linkers. Note that the data presented for Ala-Ala-PAB is based on findings for structurally similar asparagine-containing (Asn-containing) linkers, which are also cleaved by legumain and serve as a reliable proxy.
Table 1: Comparative Plasma Stability of Legumain-Cleavable vs. Cathepsin-Cleavable Linkers
| Linker Type | Plasma Source | Incubation Time (days) | Intact ADC Remaining (%) | Reference |
| Ala-Ala-PAB (Legumain-cleavable) | Human Serum | 7 | >95% | |
| Ala-Ala-PAB (Legumain-cleavable) | Mouse Serum | 7 | ~85% | |
| Val-Cit-PAB (Cathepsin-cleavable) | Human Plasma | 7 | ~90% | |
| Val-Cit-PAB (Cathepsin-cleavable) | Mouse Plasma | 1 | <50% (significant cleavage) |
Table 2: Enzymatic Drug Release from ADCs with Different Peptide Linkers
| Linker Type | Enzyme | Incubation Time (hours) | % Payload Release | Reference |
| Ala-Ala-Asn-PAB | Legumain (in lysosomal extract) | 48 | 18% | |
| Val-Cit-PAB | Cathepsin B (in lysosomal extract) | 48 | 85% | |
| Asn-Asn-PAB | Legumain (purified) | 1 | >90% (rapid cleavage) | |
| Val-Cit-PAB | Cathepsin B (purified) | 1 | Significant cleavage |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the this compound ADC in human plasma.
Materials:
-
This compound ADC
-
Human plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein precipitation solution (e.g., acetonitrile with an internal standard)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Pre-warm human plasma and PBS to 37°C.
-
Dilute the this compound ADC to a final concentration of 1 mg/mL in pre-warmed human plasma.
-
As a control, prepare a similar dilution of the ADC in PBS.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Immediately stop the reaction by adding 3 volumes of cold protein precipitation solution.
-
Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the released payload.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released drug.
-
Calculate the percentage of released payload at each time point relative to the total initial payload concentration.
Protocol 2: Legumain-Mediated Enzymatic Cleavage Assay
Objective: To quantify the rate and extent of payload release from the this compound ADC upon incubation with legumain.
Materials:
-
This compound ADC
-
Recombinant human legumain
-
Legumain assay buffer (e.g., 50 mM sodium acetate, 1 mM DTT, pH 4.5-5.5)
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the this compound ADC in an appropriate buffer.
-
Activate the recombinant legumain according to the manufacturer's instructions, typically by pre-incubating in the assay buffer at an acidic pH.
-
In a microcentrifuge tube, prepare the reaction mixture by adding the ADC to the legumain assay buffer to achieve a final concentration of approximately 10 µM.
-
Initiate the enzymatic reaction by adding the activated legumain to the reaction mixture.
-
As a negative control, prepare a reaction mixture without legumain.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the cold quenching solution.
-
Analyze the quenched samples by LC-MS/MS to determine the concentration of the released payload.
-
Plot the concentration of the released payload against time to determine the cleavage kinetics.
Visualizations
Figure 1. Workflow for the in vitro plasma stability assay.
Figure 2. Workflow for the legumain-mediated enzymatic cleavage assay.
Figure 3. Signaling pathway of legumain-mediated drug release.
References
- 1. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers | Semantic Scholar [semanticscholar.org]
Application Note: Quantitative Mass Spectrometry Analysis of MP-Ala-Ala-PAB Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a promising class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component, influencing the stability, efficacy, and safety of the ADC. This application note focuses on the mass spectrometry analysis of ADCs containing the Maleimidocaproyl-Alanine-Alanine-para-aminobenzyl (MP-Ala-Ala-PAB) linker, a cleavable peptide linker designed for controlled payload release within the target cell.
This document provides detailed protocols for the quantitative analysis of ADCs with this compound linkers, covering intact mass analysis for drug-to-antibody ratio (DAR) determination, subunit analysis, and peptide mapping for conjugation site localization. Additionally, a method for quantifying the released payload in plasma is described to assess the in-vivo stability of the conjugate.
Key Analytical Challenges and Strategies
The analysis of ADCs by mass spectrometry presents several challenges due to their heterogeneity and complexity.[1][2] Key analytical goals include determining the average DAR, identifying the distribution of different drug-loaded species, and confirming the location of conjugation.[3] A multi-level mass spectrometry approach is typically employed to address these challenges:
-
Intact Mass Analysis (Top-Down): Provides the molecular weight of the entire ADC, allowing for the determination of the average DAR and the distribution of different drug-loaded species.[4][5]
-
Subunit Analysis (Middle-Down): Involves the enzymatic digestion of the ADC into smaller subunits (e.g., light chain, heavy chain, or F(ab')2 and Fc fragments) prior to mass spectrometry analysis. This reduces the complexity of the mass spectra and provides more detailed information on drug distribution.
-
Peptide Mapping (Bottom-Up): The ADC is digested into small peptides, typically with trypsin. This approach is used to pinpoint the exact amino acid residues where the drug is conjugated.
Experimental Protocols
Intact Mass Analysis for DAR Determination
This protocol describes the determination of the average Drug-to-Antibody Ratio (DAR) of an this compound conjugate using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).
a. Sample Preparation:
-
Desalting: Prior to MS analysis, it is crucial to remove non-volatile salts from the ADC sample. This can be achieved using size-exclusion chromatography (SEC) or reversed-phase (RP) solid-phase extraction (SPE) cartridges.
-
Dilution: Dilute the desalted ADC sample to a final concentration of 0.1-1.0 mg/mL in an MS-compatible buffer, such as 25 mM ammonium bicarbonate.
b. LC-MS Parameters:
| Parameter | Setting |
| LC System | UPLC/UHPLC system |
| Column | Reversed-phase column suitable for large proteins (e.g., C4, 300 Å) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-80% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 80°C |
| MS System | High-resolution Orbitrap or Q-TOF mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Range | m/z 1000-5000 |
| Resolution | > 70,000 |
c. Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.
-
Calculate the average DAR based on the relative abundance of each drug-loaded species.
d. Expected Quantitative Data:
| Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR 0 | 148,050 | 5 |
| DAR 1 | 148,850 | 15 |
| DAR 2 | 149,650 | 40 |
| DAR 3 | 150,450 | 25 |
| DAR 4 | 151,250 | 15 |
| Average DAR | 2.3 |
Note: The observed masses are hypothetical and will depend on the specific antibody and payload.
Subunit Analysis
This protocol involves the reduction of interchain disulfide bonds to separate the light and heavy chains, followed by LC-MS analysis.
a. Sample Preparation:
-
To 100 µg of the ADC in a suitable buffer, add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 30 minutes to reduce the disulfide bonds.
-
Dilute the reduced sample with 0.1% formic acid in 5% acetonitrile for LC-MS analysis.
b. LC-MS Parameters:
Use similar LC-MS parameters as for the intact mass analysis, with potential adjustments to the gradient to optimize the separation of the light and heavy chains.
c. Data Analysis:
Deconvolute the mass spectra corresponding to the light and heavy chain peaks to determine the drug load on each chain.
Peptide Mapping for Conjugation Site Identification
This protocol uses trypsin digestion to generate peptides for identifying the specific conjugation sites.
a. Sample Preparation:
-
Denaturation, Reduction, and Alkylation:
-
Denature 100 µg of the ADC in 8 M guanidine hydrochloride.
-
Reduce the disulfide bonds with 10 mM DTT at 37°C for 1 hour.
-
Alkylate the free cysteines with 25 mM iodoacetamide in the dark at room temperature for 30 minutes.
-
-
Buffer Exchange: Remove the denaturing and alkylating reagents by buffer exchange into a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Digestion: Add trypsin at a 1:20 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
b. LC-MS/MS Parameters:
| Parameter | Setting |
| LC System | Nano-LC system |
| Column | C18 reversed-phase column (e.g., 75 µm ID x 15 cm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-40% B over 60 minutes |
| Flow Rate | 300 nL/min |
| MS System | High-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF) |
| Acquisition Mode | Data-Dependent Acquisition (DDA) |
c. Data Analysis:
Use proteomic software to search the MS/MS data against the antibody sequence to identify the peptides. The conjugated peptides will show a mass shift corresponding to the mass of the linker-payload.
Quantification of Released Payload in Plasma
This protocol is for assessing the stability of the ADC in plasma by quantifying the amount of released payload.
a. Sample Preparation:
-
Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at different time points (e.g., 0, 1, 6, 24, 48 hours).
-
Protein Precipitation: To 50 µL of the plasma sample, add 150 µL of ice-cold acetonitrile containing an internal standard to precipitate the proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitution: Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
b. LC-MS/MS Parameters:
| Parameter | Setting |
| LC System | UPLC/UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 mm ID x 50 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for the specific payload |
| Flow Rate | 0.4 mL/min |
| MS System | Triple quadrupole mass spectrometer |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
c. Expected Quantitative Data:
| Time (hours) | Released Payload Concentration (ng/mL) |
| 0 | < LLOQ |
| 1 | 5.2 |
| 6 | 25.8 |
| 24 | 89.1 |
| 48 | 152.4 |
LLOQ: Lower Limit of Quantification
Visualizations
Caption: Overall experimental workflow for the mass spectrometry analysis of this compound conjugates.
Caption: Proposed mechanism of action for an ADC with a cleavable this compound linker.
Conclusion
The mass spectrometry-based workflows described in this application note provide a comprehensive approach for the characterization and quantification of ADCs containing the this compound linker. These methods are essential for ensuring the quality, consistency, and stability of ADC therapeutics during drug development. The provided protocols can be adapted to specific antibodies, payloads, and instrumentation to meet the needs of various research and development applications.
References
- 1. Comprehensive ADC Analysis via Automated MS Workflows - Protein Metrics [proteinmetrics.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. e-b-f.eu [e-b-f.eu]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Bystander Killing Effect Using MP-Ala-Ala-PAB-based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. Their efficacy can be significantly enhanced by the "bystander killing effect," a phenomenon where the cytotoxic payload delivered to a target antigen-positive cancer cell can diffuse into the tumor microenvironment and kill adjacent antigen-negative tumor cells. This is particularly crucial for treating heterogeneous tumors with varied antigen expression.
The MP-Ala-Ala-PAB linker is a protease-cleavable linker designed for use in ADCs. It incorporates an Alanine-Alanine dipeptide that can be cleaved by intracellular proteases, such as cathepsin B, which are often upregulated in the lysosomal compartments of tumor cells. Following the enzymatic cleavage of the dipeptide, the para-aminobenzyl (PAB) spacer self-immolates to release the active cytotoxic payload in its unmodified form. The ability of this released payload to traverse cell membranes and induce apoptosis in neighboring cells is the basis of the bystander effect.
These application notes provide a comprehensive guide to utilizing ADCs containing the this compound linker to study and quantify the bystander killing effect. Detailed protocols for key in vitro experiments are provided, along with data presentation guidelines and visualizations of the underlying mechanisms.
Mechanism of Action and Bystander Killing
The bystander effect of an ADC with an this compound linker is a multi-step process:
-
Targeting and Internalization: The ADC selectively binds to a specific antigen on the surface of a target cancer cell (Antigen-Positive, Ag+). The ADC-antigen complex is then internalized, typically via endocytosis, and trafficked to the lysosome.
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, proteases such as cathepsin B recognize and cleave the Alanine-Alanine dipeptide of the linker.
-
Payload Release: The cleavage of the dipeptide triggers the self-immolation of the PAB spacer, leading to the release of the cytotoxic payload into the cytoplasm of the target cell.
-
Induction of Apoptosis in Target Cell: The released payload exerts its cytotoxic effect on the target cell, for instance, by inhibiting tubulin polymerization or causing DNA damage, ultimately leading to apoptosis.
-
Payload Diffusion and Bystander Killing: If the released payload is membrane-permeable, it can diffuse out of the apoptotic target cell and into the surrounding tumor microenvironment. This diffused payload can then be taken up by neighboring antigen-negative (Ag-) bystander cells, inducing their apoptosis and thus amplifying the therapeutic effect of the ADC.
Application Notes and Protocols for In Vivo Experimental Design of MP-Ala-Ala-PAB ADCs
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experiments for Antibody-Drug Conjugates (ADCs) utilizing the cleavable MP-Ala-Ala-PAB linker.
Introduction to this compound ADCs
The this compound (Maleimidopropionyl-Alanine-Alanine-p-aminobenzyl) linker is a protease-sensitive, cleavable linker system designed for ADCs.[1][][3] Its core feature is the dipeptide (Ala-Ala) motif, which is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, that are often upregulated in the tumor microenvironment.[4][5] This targeted cleavage mechanism allows for the specific release of the cytotoxic payload within cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity. The maleimide group facilitates covalent conjugation to thiol groups on the antibody, while the PAB (p-aminobenzyl alcohol) spacer ensures efficient release of the payload in its active form following enzymatic cleavage.
The design of robust in vivo experiments is critical to evaluate the therapeutic potential and safety profile of this compound ADCs. Key aspects to investigate include anti-tumor efficacy, potential toxicities, and the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the conjugate.
In Vivo Experimental Design: Core Principles
A successful in vivo evaluation of an this compound ADC involves a multi-faceted approach encompassing efficacy, toxicity, and pharmacokinetic studies.
Efficacy Studies
The primary goal of efficacy studies is to determine the anti-tumor activity of the ADC in a relevant animal model. Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are commonly used.
Key Considerations for Efficacy Studies:
-
Animal Model Selection: The chosen cell line should express the target antigen of the ADC's monoclonal antibody. The level of antigen expression can influence ADC efficacy.
-
Dose Selection: Doses are typically selected based on the Maximum Tolerated Dose (MTD) determined in preliminary toxicity studies.
-
Control Groups: Appropriate control groups are essential for data interpretation. These should include a vehicle control, a non-binding ADC control, and potentially the unconjugated antibody.
-
Endpoints: Primary endpoints usually include tumor growth inhibition (TGI) and tumor regression. Secondary endpoints can include body weight changes and survival analysis.
Toxicity Studies
Toxicity studies are crucial for defining the safety profile of the ADC and determining the MTD. These studies involve administering escalating doses of the ADC to healthy animals or tumor-bearing animals and monitoring for adverse effects.
Key Considerations for Toxicity Studies:
-
Dose Escalation: A dose-escalation scheme is employed to identify the dose at which significant toxicity is observed.
-
Monitoring Parameters: Animals are closely monitored for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
Pathology and Hematology: At the end of the study, blood samples are collected for hematological and clinical chemistry analysis. Organs are harvested for histopathological examination to identify any treatment-related toxicities. Off-target toxicity can limit the dosage to below optimal levels for anti-cancer efficacy.
Pharmacokinetic (PK) Studies
PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the ADC and its components (total antibody, conjugated payload, and free payload). Understanding the PK profile is essential for optimizing dosing regimens and correlating exposure with efficacy and toxicity.
Key Considerations for PK Studies:
-
Analytes to Measure: It is important to measure multiple analytes, including the intact ADC, total antibody, and both conjugated and unconjugated payload.
-
Sampling Time Points: Blood samples should be collected at various time points post-administration to accurately model the PK profile.
-
Bioanalytical Methods: Sensitive and specific bioanalytical methods, such as ELISA for antibody components and LC-MS/MS for the payload, are required for quantification.
Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the this compound ADC that can be administered without causing unacceptable toxicity.
Materials:
-
This compound ADC
-
Vehicle (e.g., sterile PBS)
-
Healthy, age-matched mice (e.g., BALB/c or CD-1)
-
Standard animal housing and monitoring equipment
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week prior to the study.
-
Group Allocation: Randomly assign animals to dose groups (e.g., 3-5 animals per group). Include a vehicle control group.
-
Dose Preparation: Prepare fresh dosing solutions of the ADC in the appropriate vehicle on the day of administration.
-
Administration: Administer the ADC via the intended clinical route (e.g., intravenous injection).
-
Monitoring:
-
Record body weight daily for the first week and then three times a week for the remainder of the study (typically 14-21 days).
-
Perform daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, hunched posture).
-
-
Endpoint: The MTD is defined as the highest dose that does not result in greater than 20% body weight loss or significant clinical signs of toxicity.
-
Data Analysis: Compile body weight data and clinical observations for each dose group.
Data Presentation: MTD Study Summary
| Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Clinical Signs of Toxicity | MTD Determination |
| Vehicle | 5 | +5% | None | - |
| 1 | 5 | +3% | None | Tolerated |
| 3 | 5 | -2% | None | Tolerated |
| 10 | 5 | -15% | Mild lethargy | Tolerated |
| 30 | 5 | -25% | Severe lethargy, ruffled fur | Not Tolerated |
Note: Data presented is for illustrative purposes.
Protocol: Xenograft Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the this compound ADC in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude)
-
Human cancer cell line expressing the target antigen
-
Matrigel (optional, for subcutaneous injection)
-
This compound ADC
-
Control articles (vehicle, non-binding ADC)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Group Randomization: Randomize mice into treatment groups (e.g., 8-10 mice per group) based on tumor volume.
-
Treatment Administration: Administer the ADC and control articles at the predetermined dose and schedule (e.g., once weekly for 3 weeks).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Record body weight 2-3 times per week as an indicator of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a set duration.
-
Data Analysis: Calculate the mean tumor volume for each group over time. Determine the Tumor Growth Inhibition (TGI) percentage.
Data Presentation: Efficacy Study Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | - | 1850 ± 250 | 0 | +4 |
| Non-binding ADC | 10 | 1780 ± 300 | 4 | +2 |
| This compound ADC | 3 | 850 ± 150 | 54 | -5 |
| This compound ADC | 10 | 250 ± 80 | 86 | -12 |
Note: Data presented is for illustrative purposes.
Protocol: Pharmacokinetic (PK) Study
Objective: To characterize the pharmacokinetic profile of the this compound ADC.
Materials:
-
Healthy or tumor-bearing mice
-
This compound ADC
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
Procedure:
-
Dose Administration: Administer a single dose of the ADC to each mouse.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr) via retro-orbital or tail vein sampling.
-
Plasma Preparation: Process blood samples to obtain plasma by centrifugation.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of total antibody, intact ADC, and free payload in the plasma samples using validated bioanalytical methods (e.g., ELISA, LC-MS/MS). The cysteine protease papain can be used to cleave the payload from the linker for quantification of total payload.
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Analyte | Cmax (µg/mL) | T½ (hours) | AUC (µg·h/mL) | Clearance (mL/h/kg) |
| Total Antibody | 150 | 120 | 10500 | 0.5 |
| Intact ADC | 145 | 96 | 8500 | 0.6 |
| Free Payload | 0.05 | 2 | 0.2 | 50 |
Note: Data presented is for illustrative purposes.
Visualizations
Caption: Mechanism of action for an this compound ADC.
Caption: Workflow for a typical in vivo xenograft efficacy study.
Caption: Logical relationship in a PK/PD model for an ADC.
References
Application Notes and Protocols for MP-Ala-Ala-PAB in Diagnostic Imaging Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
MP-Ala-Ala-PAB is a versatile, cleavable linker system with significant applications in the development of targeted diagnostic imaging probes. This linker consists of a maleimide group (MP) for conjugation, a dipeptide motif (Alanine-Alanine), and a para-aminobenzyl (PAB) self-immolative spacer. The Ala-Ala dipeptide sequence is a substrate for various proteases, notably Cathepsin B, which is frequently overexpressed in the tumor microenvironment and is implicated in several other pathologies, including inflammatory diseases.[1]
When incorporated into a diagnostic imaging probe, the this compound linker connects a targeting moiety (such as an antibody or small molecule) to a quenched imaging agent (e.g., a fluorophore). In its intact state, the probe is "off" or exhibits minimal signal. Upon encountering the target protease, the Ala-Ala bond is cleaved, initiating a cascade that leads to the self-immolation of the PAB spacer and the release of the imaging agent, resulting in a detectable signal.[2][3] This "turn-on" mechanism provides a high signal-to-background ratio, enabling sensitive and specific visualization of enzymatic activity in real-time.
These application notes provide an overview of the use of this compound and similar Ala-Ala-PAB linkers in diagnostic imaging, along with detailed protocols for the synthesis, characterization, and application of such probes.
Principle of Activation
The activation of an this compound-based imaging probe is a two-step process initiated by enzymatic cleavage.
-
Enzymatic Cleavage: In the presence of a target protease, such as Cathepsin B, the amide bond between the two alanine residues is hydrolyzed.
-
Self-Immolation: The cleavage of the dipeptide triggers a 1,6-elimination reaction in the PAB spacer, leading to the release of the conjugated imaging agent in its active, signaling state.
This mechanism allows for the targeted and specific activation of the imaging probe at the site of disease, minimizing off-target signals and enhancing diagnostic accuracy.
Data Presentation
The following table summarizes representative quantitative data for a diagnostic imaging probe utilizing an Ala-Ala-PAB linker. The data is based on a fluorogenic probe designed for real-time imaging of subcellular payload release, which serves as a model for diagnostic applications.
| Parameter | Value | Description | Reference |
| Probe Name | A17-C-AA | A naphthalimide-based fluorogenic probe with an Ala-Ala-PABC linker. | |
| Fluorophore | A17 (Naphthalimide derivative) | A pH-sensitive fluorophore. | |
| Cleavage Enzyme | Cathepsin B and other lysosomal proteases | The Ala-Ala linker is cleaved by lysosomal proteases. | |
| Fluorescence Increase upon Cleavage | >10-fold | The fluorescence signal of the probe increases significantly after enzymatic cleavage of the linker. | |
| Cellular Localization | Lysosomes | The probe is internalized and localizes to lysosomes where it is activated. | |
| Application | Real-time imaging of antibody-drug conjugate payload release. | This platform can be adapted for diagnostic imaging of protease activity. |
Experimental Protocols
Protocol 1: Synthesis of an Ala-Ala-PAB-Fluorophore Conjugate
This protocol describes a general method for the synthesis of a fluorogenic probe with an Ala-Ala-PAB linker, based on the synthesis of compound A17-C-AA.
Materials:
-
Fmoc-Ala-Ala-OH
-
p-aminobenzyl alcohol (PABA)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
A suitable fluorophore with an amine group
-
Standard reagents and solvents for peptide synthesis and organic chemistry.
Procedure:
-
Synthesis of Fmoc-Ala-Ala-PAB-PNP: Synthesize the activated linker according to established methods for peptide coupling and activation.
-
Coupling of the Fluorophore:
-
Dissolve the amine-containing fluorophore in a suitable organic solvent (e.g., DMF).
-
Add the activated Fmoc-Ala-Ala-PAB-PNP linker and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
-
Deprotection:
-
Remove the Fmoc protecting group using a solution of piperidine in DMF.
-
-
Purification:
-
Purify the final product by reverse-phase HPLC.
-
Characterize the purified product by mass spectrometry and NMR.
-
Protocol 2: In Vitro Cathepsin B Cleavage Assay
This protocol outlines a method to evaluate the cleavage of the Ala-Ala-PAB linker by Cathepsin B in vitro.
Materials:
-
Ala-Ala-PAB-fluorophore conjugate
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)
-
Activation buffer (Assay buffer with 2 mM DTT, freshly prepared)
-
Cathepsin B inhibitor (e.g., CA-074) for negative control
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare the assay and activation buffers.
-
Dilute the Ala-Ala-PAB-fluorophore conjugate to the desired concentration in the assay buffer.
-
Activate the recombinant Cathepsin B by diluting it in the activation buffer.
-
-
Assay Setup:
-
In the 96-well plate, add the activated Cathepsin B solution.
-
For the negative control, pre-incubate the activated Cathepsin B with the inhibitor for 15 minutes at room temperature before adding it to the plate.
-
Initiate the reaction by adding the Ala-Ala-PAB-fluorophore conjugate solution to the wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific fluorophore at regular intervals.
-
Plot the fluorescence intensity over time to determine the rate of cleavage.
-
Protocol 3: Live-Cell Imaging of Probe Activation
This protocol describes a method for visualizing the activation of an Ala-Ala-PAB-based fluorescent probe in living cells.
Materials:
-
Cells expressing the target protease (e.g., a cancer cell line known to overexpress Cathepsin B)
-
Ala-Ala-PAB-fluorophore conjugate (or an antibody-probe conjugate)
-
Cell culture medium and supplements
-
Confocal microscope
Procedure:
-
Cell Culture:
-
Culture the cells in a suitable vessel for microscopy (e.g., chambered coverglass).
-
-
Probe Incubation:
-
Treat the cells with the Ala-Ala-PAB-fluorophore conjugate at a predetermined concentration in the cell culture medium.
-
Incubate the cells for a specific period to allow for probe internalization and activation.
-
-
Imaging:
-
Wash the cells with fresh medium or PBS to remove any unbound probe.
-
Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the fluorophore.
-
Acquire images at different time points to monitor the increase in fluorescence signal, indicating probe activation.
-
Protocol 4: In Vivo Imaging in a Murine Tumor Model
This protocol provides a general workflow for in vivo imaging of tumor-associated protease activity using an activatable probe.
Materials:
-
Tumor-bearing mice (e.g., xenograft model with a cancer cell line overexpressing Cathepsin B)
-
Ala-Ala-PAB-imaging probe conjugate
-
In vivo imaging system (e.g., IVIS)
-
Anesthetics
Procedure:
-
Probe Administration:
-
Administer the imaging probe to the tumor-bearing mice via intravenous injection.
-
-
Imaging:
-
At various time points post-injection, anesthetize the mice.
-
Place the mice in the in vivo imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission filters.
-
-
Data Analysis:
-
Quantify the fluorescence signal in the tumor region and in a non-tumor region to determine the tumor-to-background ratio.
-
Monitor the change in signal intensity over time to assess probe activation and clearance.
-
Visualizations
Signaling Pathway of Probe Activation
Caption: Mechanism of protease-activated imaging probe.
Experimental Workflow for In Vivo Imaging
Caption: Workflow for in vivo imaging with an activatable probe.
Logical Relationship of Probe Components
Caption: Components of a protease-activatable imaging probe.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting and Preventing Aggregation of MP-Ala-Ala-PAB ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aggregation in antibody-drug conjugates (ADCs) featuring the MP-Ala-Ala-PAB linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in this compound ADCs?
Aggregation of this compound ADCs is a multifaceted issue primarily driven by the increased hydrophobicity of the ADC following conjugation of the payload.[1][2] The this compound linker, being a dipeptide, can contribute to this hydrophobicity. Several factors can induce or exacerbate aggregation:
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody increases the overall hydrophobicity, leading to a greater propensity for aggregation.[1][2]
-
Hydrophobic Payloads: The cytotoxic drug conjugated to the linker is often hydrophobic, and its presence on the antibody surface can lead to intermolecular hydrophobic interactions, causing the ADCs to cluster together.[2]
-
Formulation Conditions: Suboptimal buffer conditions, such as pH and ionic strength, can promote aggregation. For instance, a pH close to the isoelectric point of the ADC can minimize electrostatic repulsion between molecules, leading to aggregation.
-
Presence of Organic Solvents: The use of organic solvents to dissolve the linker-payload during the conjugation process can destabilize the antibody and induce aggregation.
-
Manufacturing and Storage Stresses: Physical stresses such as agitation, freeze-thaw cycles, and exposure to high temperatures can denature the antibody portion of the ADC, exposing hydrophobic regions and leading to aggregation.
Q2: How does the this compound linker compare to other dipeptide linkers in terms of aggregation?
Recent studies have shown that the choice of dipeptide in the linker significantly impacts the physicochemical properties of the ADC, including its tendency to aggregate. The "Ala-Ala" dipeptide, as found in the this compound linker, has been identified as a superior choice for minimizing aggregation, particularly at high DARs, when compared to other dipeptides like Val-Cit and Val-Ala. This is attributed to the lower hydrophobicity of the Ala-Ala motif.
Troubleshooting Guides
Issue 1: High levels of aggregation detected by Size Exclusion Chromatography (SEC) post-conjugation.
Possible Causes and Solutions:
| Cause | Solution |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to target a lower average DAR (typically 2-4). This can be achieved by adjusting the molar ratio of the linker-payload to the antibody during the conjugation reaction. |
| Hydrophobic Nature of the Linker-Payload | While the Ala-Ala dipeptide is favorable, the overall hydrophobicity can still be high. Consider incorporating hydrophilic modifications, such as polyethylene glycol (PEG) spacers, into the linker design to mask the hydrophobicity of the payload. |
| Suboptimal Conjugation Process | Employ solid-phase conjugation. Immobilizing the antibody on a resin during the conjugation process physically separates the ADC molecules, preventing them from aggregating. The ADC is then released into a stabilizing buffer. |
| Inappropriate Buffer Conditions | Screen different buffer systems. Empirically test various pH values and salt concentrations to identify conditions that maximize the colloidal stability of the ADC. |
Issue 2: ADC precipitation during storage or after freeze-thaw cycles.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Formulation Stability | Develop a robust formulation by screening various excipients. Sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and surfactants (e.g., polysorbate 20, polysorbate 80) can act as stabilizers. |
| Inadequate Cryoprotection | If lyophilization is used for long-term storage, ensure the formulation contains appropriate cryoprotectants (e.g., sucrose, trehalose) to prevent aggregation during freezing and drying. |
| Mechanical Stress | Minimize agitation during handling and transportation. If possible, store and ship ADCs in a liquid formulation that has been optimized for stability. |
Quantitative Data Summary
The following table summarizes the impact of the dipeptide linker on ADC aggregation, highlighting the favorable properties of the Ala-Ala linker used in this compound.
| Dipeptide Linker | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | Reference |
| Ala-Ala | ~4 | < 1.0 | |
| ~10 | 2.8 | ||
| Val-Cit | ~4 | ~1.5 | |
| ~7.4 | > 10 (significant aggregation) | ||
| Val-Ala | ~4 | ~1.2 | |
| High DAR | Less aggregation than Val-Cit |
Note: The exact percentage of aggregation can vary depending on the specific antibody, payload, and experimental conditions.
Experimental Protocols
Protocol 1: Formulation Screening to Minimize Aggregation
This protocol outlines a general approach for screening excipients to develop a stable liquid formulation for an this compound ADC.
-
Prepare Stock Solutions:
-
Prepare a stock solution of your purified this compound ADC at a known concentration (e.g., 10 mg/mL) in a baseline buffer (e.g., 20 mM histidine, pH 6.0).
-
Prepare stock solutions of various excipients:
-
Sugars: 20% (w/v) sucrose, 20% (w/v) trehalose.
-
Amino Acids: 1 M Arginine, 1 M Glycine.
-
Surfactants: 1% (v/v) Polysorbate 20, 1% (v/v) Polysorbate 80.
-
-
-
Design Formulation Matrix:
-
Create a matrix of formulations by adding different excipients to the ADC stock solution. For example:
-
Control: ADC in baseline buffer.
-
Formulation 1: ADC with 5% sucrose.
-
Formulation 2: ADC with 100 mM Arginine.
-
Formulation 3: ADC with 0.02% Polysorbate 80.
-
Combinations: Test various combinations of the above excipients.
-
-
-
Stress and Analysis:
-
Incubate the different formulations under accelerated stress conditions (e.g., 40°C for 2 weeks) and/or subject them to freeze-thaw cycles (e.g., 3 cycles of freezing at -80°C and thawing at room temperature).
-
Analyze the samples for aggregation at initial and final time points using Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) as described in Protocol 2.
-
-
Data Evaluation:
-
Compare the percentage of high molecular weight species (aggregates) in each formulation to identify the optimal combination of excipients that minimizes aggregation.
-
Protocol 2: Quantification of ADC Aggregation by SEC-MALS
This protocol provides a detailed method for the analysis of ADC aggregates.
-
Instrumentation and Columns:
-
HPLC or UHPLC system with a UV detector.
-
Multi-Angle Light Scattering (MALS) detector (e.g., Wyatt DAWN).
-
Differential Refractive Index (dRI) detector (e.g., Wyatt Optilab).
-
Size Exclusion Chromatography column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
-
Mobile Phase Preparation:
-
Prepare an appropriate mobile phase, for example: 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8. The mobile phase should be filtered and degassed.
-
-
Sample Preparation:
-
Dilute the this compound ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.1 or 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 50-100 µL.
-
UV Detection Wavelength: 280 nm.
-
Run Time: Approximately 30 minutes.
-
-
Data Acquisition and Analysis:
-
Collect data from the UV, MALS, and dRI detectors.
-
Use specialized software (e.g., Wyatt ASTRA) to perform the analysis.
-
Determine the molar mass of the species in each peak. The monomer peak will have the expected molar mass of the ADC, while aggregate peaks will have multiples of this molar mass.
-
Calculate the percentage of aggregates by integrating the peak areas.
-
Visualizations
Mechanism of ADC Aggregation and Prevention
References
Technical Support Center: Improving Plasma Stability of Ala-Ala Containing ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the plasma stability of antibody-drug conjugates (ADCs) containing an Alanine-Alanine (Ala-Ala) dipeptide linker.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Ala-Ala linker and why is its plasma stability important?
The Ala-Ala dipeptide serves as a protease-cleavable linker in ADCs. It is designed to be stable in systemic circulation (plasma) and to be cleaved by lysosomal proteases, such as Cathepsin B, which are overexpressed in many tumor cells.[1][2] This targeted cleavage releases the cytotoxic payload inside the cancer cell, minimizing systemic toxicity.[3]
Poor plasma stability leads to premature payload release in the bloodstream, which has two major negative consequences:
-
Increased Off-Target Toxicity: The free, highly cytotoxic drug can damage healthy tissues, leading to adverse side effects.
-
Reduced Therapeutic Efficacy: Less active payload reaches the tumor site, diminishing the ADC's anti-cancer effect.[4]
Therefore, ensuring the linker remains stable in plasma is critical for the safety and effectiveness of the ADC.
Q2: How does the Ala-Ala linker compare to other common dipeptide linkers like Val-Cit and Val-Ala?
The choice of dipeptide can significantly impact the physicochemical properties and stability of an ADC. While head-to-head plasma stability data is limited for Ala-Ala, we can infer its properties based on studies of similar linkers.
-
Hydrophobicity and Aggregation: The Ala-Ala linker is considered advantageous for constructing ADCs with a high drug-to-antibody ratio (DAR) while maintaining low levels of aggregation.[1] Payloads are often hydrophobic, and conjugating many of them to an antibody increases the overall hydrophobicity, raising the risk of aggregation which can lead to faster clearance and reduced efficacy. The Val-Ala linker is also known to be less hydrophobic than the widely used Val-Cit linker.
-
Plasma Stability: Val-Cit and Val-Ala linkers are generally stable in human plasma but show significant instability in mouse plasma. This is a critical consideration for preclinical studies.
Q3: Why is there a discrepancy in ADC stability between mouse and human plasma?
The instability of many dipeptide linkers, particularly those containing Valine, in mouse plasma is primarily due to the activity of a specific enzyme called carboxylesterase 1c (Ces1C). This enzyme is present in mouse plasma but not in human plasma. It can prematurely cleave the linker, leading to rapid payload release in mouse models. This can complicate the translation of preclinical efficacy and toxicology data to human clinical trials. While it has not been definitively reported for Ala-Ala, it is plausible that it could also be a substrate for Ces1C or other rodent-specific plasma proteases.
Q4: What are the main strategies to improve the plasma stability of an Ala-Ala containing ADC?
Several strategies can be employed to enhance plasma stability:
-
Linker Modification: Introducing hydrophilic moieties, such as polyethylene glycol (PEG), into the linker can shield the hydrophobic payload, reduce aggregation, and improve the pharmacokinetic profile. Modifying the peptide sequence itself, for instance by adding a charged amino acid like glutamic acid, has also been shown to improve stability in mouse plasma.
-
Formulation Development: Optimizing the ADC's formulation can significantly enhance its stability. This includes adjusting the pH and ionic strength of the buffer and adding stabilizing excipients like sugars (sucrose, trehalose) or surfactants (polysorbate 80).
-
Site-Specific Conjugation: The site where the linker-payload is attached to the antibody can affect linker stability. Conjugating to more sterically hindered sites can offer protection from plasma enzymes.
-
Preclinical Model Selection: For preclinical studies, using Ces1C knockout mice can provide a more accurate assessment of ADC stability that is more translatable to humans.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of Ala-Ala ADC stability.
Issue 1: Rapid Payload Release Observed in Mouse Plasma Stability Assay
-
Symptom: Your in vitro assay using mouse plasma shows a rapid decrease in the drug-to-antibody ratio (DAR) or a significant increase in free payload over a short time (e.g., hours), while the ADC is stable in buffer.
-
Potential Cause: The Ala-Ala linker is likely being cleaved by mouse plasma enzymes, potentially carboxylesterase 1c (Ces1C) or other serine proteases.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for species-specific plasma instability.
Issue 2: ADC Aggregation Detected by Size Exclusion Chromatography (SEC)
-
Symptom: Your SEC analysis shows an increase in high molecular weight species (HMWS), especially after conjugation, during storage, or in plasma incubation.
-
Potential Cause: The conjugation of the hydrophobic payload via the Ala-Ala linker is increasing the overall hydrophobicity of the ADC, leading to aggregation. High DAR values exacerbate this issue.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ADC aggregation issues.
Data Presentation
Direct, head-to-head quantitative plasma stability data for Ala-Ala containing ADCs is limited in publicly available literature. The following table summarizes representative data for the commonly used Val-Cit and Val-Ala dipeptide linkers to provide a comparative context. Researchers should empirically determine the stability of their specific Ala-Ala ADC.
Table 1: Comparative Plasma Stability of Dipeptide Linker-Containing ADCs
| Parameter | Val-Cit Linker | Val-Ala Linker | Ala-Ala Linker | Species | Comments |
| Half-life | ~4.6 hours | ~23 hours | Data Not Available | Mouse | Val-Cit and other Val-containing linkers are known to be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C). Val-Ala shows greater stability than Val-Cit in mouse serum. |
| Stability | Stable (t½ > 200 days reported) | Stable | Expected to be stable | Human | Both Val-Cit and Val-Ala linkers exhibit high stability in human plasma, a critical feature for clinical translation. |
| Payload Loss | >95% loss after 14 days | Significantly more stable than Val-Cit | Data Not Available | Mouse | Highlights the challenge of using certain dipeptide linkers in preclinical mouse models. |
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay
Objective: To determine the stability of an Ala-Ala containing ADC in plasma over time by measuring the change in average DAR and the concentration of released payload.
Materials:
-
Test ADC (stock concentration ≥ 1 mg/mL)
-
Control ADC (with a known stable linker, if available)
-
Plasma from relevant species (e.g., human, mouse, rat), anticoagulated with EDTA or heparin, stored at -80°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
-80°C freezer
-
Analytical instrumentation: LC-MS system for DAR analysis and free payload quantification.
Procedure:
-
Preparation: Thaw plasma at 37°C, then centrifuge at ~1,500 x g for 10 minutes to remove cryoprecipitates. Keep the supernatant. Pre-warm plasma and PBS to 37°C.
-
ADC Incubation: In separate tubes, dilute the test ADC to a final concentration of 100 µg/mL in pre-warmed plasma and in PBS (as a control).
-
Time Points: Incubate all samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours), collect aliquots (e.g., 50 µL) from each sample.
-
Sample Storage: Immediately snap-freeze the collected aliquots in liquid nitrogen and store at -80°C to stop any further degradation until analysis.
-
Sample Analysis (DAR Measurement):
-
Thaw samples on ice.
-
Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A magnetic beads).
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) under denaturing, reducing conditions to separate light and heavy chains.
-
Determine the average DAR at each time point by calculating the weighted average of drug-conjugated and unconjugated chains. A decrease in DAR over time indicates linker cleavage.
-
-
Sample Analysis (Free Payload Measurement):
-
Thaw samples on ice.
-
Perform a protein precipitation step (e.g., with acetonitrile) to separate the free payload from plasma proteins.
-
Centrifuge and collect the supernatant.
-
Quantify the amount of released payload in the supernatant using a validated LC-MS/MS method with a standard curve.
-
-
Data Analysis:
-
Plot the average DAR versus time.
-
Plot the concentration of released payload versus time.
-
Calculate the half-life (t½) of the ADC in plasma.
-
Protocol 2: General Method for Incorporating a Hydrophilic PEG Spacer into a Linker
Objective: To increase the hydrophilicity of the linker-payload to reduce ADC aggregation and improve pharmacokinetics. This protocol outlines a general strategy for modifying a linker-drug before conjugation to the antibody.
Workflow Diagram:
Caption: General workflow for creating a PEGylated ADC.
Procedure (Conceptual Steps):
-
Synthesize a Modified Dipeptide: Synthesize the Ala-Ala dipeptide on a solid-phase resin. Instead of coupling directly to the PABC (p-aminobenzyl carbamate) spacer, use an amino acid with an orthogonal protecting group on its side chain (e.g., Fmoc-Lys(Dde)-OH).
-
Introduce PEG Spacer: After synthesizing the dipeptide, selectively deprotect the orthogonal group (e.g., remove Dde with hydrazine).
-
Couple PEG Moiety: Couple a PEG chain that has a reactive group on one end (e.g., NHS-ester) and a protected functional group for payload attachment on the other. Commercially available PEG linkers with various lengths and functionalities can be used.
-
Attach Payload: Cleave the dipeptide-PEG construct from the resin. Deprotect the terminal functional group on the PEG chain and couple the cytotoxic payload.
-
Final Linker-Payload Synthesis: The final step is to add the maleimide group (or other antibody-reactive moiety) to the N-terminus of the dipeptide.
-
Antibody Conjugation:
-
Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like TCEP or DTT.
-
Incubate the reduced antibody with the purified PEGylated Ala-Ala linker-payload. The maleimide group on the linker will react with the free thiols on the antibody.
-
Quench the reaction and purify the resulting ADC using Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) to remove unconjugated linker-payload and aggregates.
-
-
Characterization: Characterize the final PEGylated ADC for DAR, aggregation, and plasma stability (using Protocol 1).
References
Addressing off-target cleavage of MP-Ala-Ala-PAB linker
Welcome to the technical support center for the MP-Ala-Ala-PAB linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential challenges, with a focus on troubleshooting off-target cleavage during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its intended mechanism of action?
A1: The this compound linker is a cleavable linker system used in the development of Antibody-Drug Conjugates (ADCs). It connects a cytotoxic payload to a monoclonal antibody. The linker is designed to be stable in systemic circulation and to release the payload upon internalization into target tumor cells. The cleavage is intended to be mediated by lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment. The "PAB" (p-aminobenzyl) group acts as a self-immolative spacer, ensuring the efficient release of the unmodified payload after the Ala-Ala dipeptide is cleaved.
Q2: What are the primary causes of premature or off-target cleavage of the this compound linker?
A2: Premature cleavage of peptide linkers like this compound can lead to off-target toxicity and reduced therapeutic efficacy.[1] The primary causes include:
-
Enzymatic Degradation in Systemic Circulation: Peptide linkers can be susceptible to cleavage by proteases present in the bloodstream. For instance, neutrophil elastase, a serine protease, has been implicated in the off-target cleavage of some peptide linkers.[2][3][4]
-
Species-Specific Enzyme Activity: Enzymes present in the plasma of preclinical models (e.g., carboxylesterase 1C in mice) can cleave certain peptide linkers, which may not be representative of human plasma stability.[5]
-
Payload Hydrophobicity: Highly hydrophobic payloads can influence the conformation of the ADC, potentially making the linker more accessible to circulating proteases and increasing the tendency for aggregation.
-
Conjugation Site: The site of linker-payload conjugation on the antibody can affect its stability. Conjugation at more solvent-exposed sites may lead to increased susceptibility to enzymatic cleavage.
Q3: What are the consequences of off-target cleavage?
A3: Off-target cleavage of the this compound linker results in the premature release of the cytotoxic payload into systemic circulation. This can lead to:
-
Increased Systemic Toxicity: The free payload can damage healthy tissues, leading to adverse side effects.
-
Reduced Therapeutic Efficacy: A lower concentration of the intact ADC reaches the tumor site, diminishing its anti-cancer effect.
-
Altered Pharmacokinetics: The premature release of the payload changes the pharmacokinetic profile of the ADC, potentially leading to faster clearance and reduced tumor exposure.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing issues related to the off-target cleavage of the this compound linker.
Issue 1: High Levels of Free Payload Detected in Plasma Stability Assays
This indicates that your ADC is unstable in circulation, leading to the premature release of the cytotoxic drug.
Potential Causes and Solutions:
| Potential Cause | Suggested Action | Rationale |
| Cleavage by Plasma Proteases | 1. Protease Inhibitor Cocktail: Repeat the in vitro plasma stability assay with a broad-spectrum protease inhibitor cocktail. 2. Specific Inhibitors: If cleavage is inhibited, use specific protease inhibitors (e.g., for serine proteases like elastase) to identify the responsible enzyme class. | This will help determine if the instability is enzyme-mediated. Pinpointing the enzyme class can guide linker re-design. |
| Species-Specific Instability | 1. Cross-Species Comparison: Conduct in vitro plasma stability assays using plasma from different species (e.g., human, monkey, rat, mouse). | Significant differences in stability between species may indicate the involvement of enzymes not prevalent in human plasma, such as certain carboxylesterases in rodents. |
| Suboptimal Conjugation Site | 1. Site-Specific Conjugation: If using random conjugation (e.g., to lysines), consider re-engineering the antibody to allow for site-specific conjugation at a more protected location. | This can shield the linker from circulating proteases and improve stability. |
| High Payload Hydrophobicity | 1. Hydrophilic Spacers: Incorporate hydrophilic spacers (e.g., PEG) into the linker design. 2. Lower Drug-to-Antibody Ratio (DAR): Evaluate ADCs with a lower DAR. | Increasing hydrophilicity can reduce aggregation and non-specific interactions that may expose the linker to proteases. |
Issue 2: Inconsistent or Poor In Vivo Efficacy Despite Good In Vitro Potency
This may suggest that the ADC is losing its payload before it can reach the tumor site.
Troubleshooting Workflow:
Quantitative Data Summary
While specific quantitative data for the off-target cleavage of the this compound linker is limited in publicly available literature, the following table provides a representative comparison of the stability of different peptide linkers based on published data for similar linkers. This data should be considered illustrative.
| Linker Type | Plasma Source | Stability Metric (Half-life) | Key Considerations |
| Val-Cit | Human | Very High (>200 days in some studies) | Gold standard for human plasma stability, but susceptible to cleavage by neutrophil elastase and rodent carboxylesterases. |
| Val-Ala | Human | High (generally considered stable) | Less hydrophobic than Val-Cit, which can reduce aggregation with high DARs. |
| Ala-Ala (Illustrative) | Human | Expected to be High | May have different susceptibility to plasma proteases compared to Val-Cit and Val-Ala. Empirical testing is crucial. |
| Val-Cit | Mouse | Low (~4.6 hours) | Instability due to carboxylesterase 1C makes it challenging for preclinical mouse studies. |
| Val-Ala | Mouse | More stable than Val-Cit | Often a better choice for preclinical studies in mice. |
| Ala-Ala (Illustrative) | Mouse | Unknown (requires empirical determination) | Stability in mouse plasma needs to be experimentally determined. |
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC with the this compound linker in plasma and quantify the rate of payload deconjugation.
Methodology:
-
ADC Incubation:
-
Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed human plasma and, if applicable, plasma from preclinical species (e.g., mouse, rat).
-
As a control, incubate the ADC in phosphate-buffered saline (PBS) at the same concentration.
-
-
Time Points:
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots from each sample.
-
-
Sample Storage:
-
Immediately freeze the collected aliquots at -80°C to halt further degradation.
-
-
Quantification of Intact ADC (LC-MS):
-
Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A/G beads).
-
Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.
-
-
Quantification of Free Payload (LC-MS/MS):
-
Extract the free payload from the plasma samples (e.g., by protein precipitation with acetonitrile).
-
Analyze the extracted samples by LC-MS/MS to quantify the concentration of the released payload.
-
-
Data Analysis:
-
Plot the percentage of intact ADC (based on DAR) or the concentration of free payload against time.
-
Calculate the half-life (t₁/₂) of the ADC in plasma.
-
Workflow Diagram:
Protocol 2: Identification of Off-Target Proteases
Objective: To identify the class of plasma proteases responsible for the off-target cleavage of the this compound linker.
Methodology:
-
Assay Setup:
-
Set up parallel in vitro plasma stability assays as described in Protocol 1.
-
-
Protease Inhibitor Addition:
-
To different sets of plasma samples, add:
-
A broad-spectrum protease inhibitor cocktail.
-
A serine protease inhibitor (e.g., AEBSF).
-
A cysteine protease inhibitor (e.g., E-64).
-
A metalloproteinase inhibitor (e.g., EDTA).
-
-
Include a no-inhibitor control.
-
-
Incubation and Analysis:
-
Incubate all samples at 37°C for a fixed time point where significant cleavage is observed in the no-inhibitor control (e.g., 48 hours).
-
Analyze the amount of free payload or the change in DAR for each condition as described in Protocol 1.
-
-
Data Interpretation:
-
Compare the level of ADC degradation in the presence of different inhibitors to the no-inhibitor control.
-
A significant reduction in cleavage in the presence of a specific inhibitor class points to the involvement of that protease class.
-
Logical Diagram of Protease Identification:
References
- 1. mdpi.com [mdpi.com]
- 2. Dual intra- and extracellular release of monomethyl auristatin E from a neutrophil elastase-sensitive antibody-drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neutrophil elastase as a versatile cleavage enzyme for activation of αvβ3 integrin-targeted small molecule drug conjugates with different payload classes in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutrophil Elastase Acts as a Biased Agonist for Proteinase-activated Receptor-2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Reduce Hydrophobicity of MP-Ala-Ala-PAB ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrophobicity of antibody-drug conjugates (ADCs) utilizing a Maleimidocaproyl-Alanine-Alanine-p-aminobenzyl (MP-Ala-Ala-PAB) linker.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high hydrophobicity in this compound ADCs?
A1: The hydrophobicity of an ADC is a cumulative property of its components. For an this compound ADC, the primary drivers of hydrophobicity are:
-
The Cytotoxic Payload: Many potent cytotoxic drugs used in ADCs are inherently hydrophobic to facilitate cell membrane penetration.[][2]
-
The Linker System: While the Ala-Ala dipeptide itself is relatively small, the entire linker construct, including the maleimide group and the PAB spacer, contributes to the overall non-polar character of the ADC. The PAB moiety, in particular, is known to be hydrophobic.[3]
-
Drug-to-Antibody Ratio (DAR): As more hydrophobic linker-payload molecules are conjugated to the antibody, the overall hydrophobicity of the ADC molecule increases significantly.[4][5] High-DAR ADCs are particularly prone to aggregation and faster clearance.
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the hydrophobicity and aggregation of ADCs?
A2: There is a direct correlation between the DAR and the hydrophobicity of an ADC. Each conjugated linker-payload adds hydrophobic patches to the surface of the antibody. This increased surface hydrophobicity can lead to:
-
Increased Aggregation: Hydrophobic regions on different ADC molecules tend to interact to minimize their exposure to the aqueous environment, leading to the formation of soluble and insoluble aggregates. ADCs with a high DAR (e.g., 8) are more susceptible to aggregation than those with a lower DAR (e.g., 2 or 4).
-
Reduced Stability: The structural integrity of the antibody can be compromised by the conjugation of multiple hydrophobic moieties, leading to destabilization.
Q3: What are the consequences of high hydrophobicity for an ADC's performance?
A3: Excessive hydrophobicity can negatively impact an ADC in several ways:
-
Manufacturing and Formulation Challenges: Increased hydrophobicity can lead to aggregation and precipitation during the conjugation, purification, and formulation processes, resulting in lower yields and difficulties in creating a stable drug product.
-
Poor Pharmacokinetics (PK): Highly hydrophobic ADCs are often rapidly cleared from circulation, primarily through non-specific uptake by the liver and other tissues. This reduces the ADC's half-life and its exposure to the target tumor cells.
-
Increased Off-Target Toxicity: Non-specific uptake of hydrophobic ADCs can lead to the release of the cytotoxic payload in healthy tissues, increasing the risk of off-target toxicity.
-
Reduced Efficacy: The combination of rapid clearance and reduced stability can lead to a decrease in the overall therapeutic efficacy of the ADC, despite a higher drug load per antibody.
Q4: What are the main strategies to reduce the hydrophobicity of our this compound ADC?
A4: Several strategies can be employed to mitigate the hydrophobicity of your ADC:
-
Incorporate Hydrophilic Linkers: The most common approach is to incorporate hydrophilic moieties, such as polyethylene glycol (PEG), into the linker design. These can be linear or branched PEG chains. The placement and length of the PEG chain are critical for effectively masking the hydrophobicity of the payload.
-
Modify the Payload: Introducing hydrophilic groups or making chemical modifications to the payload itself can improve its water solubility and reduce the overall hydrophobicity of the ADC. For example, using a hydrophilic glycoside auristatin payload (like MMAU) can significantly reduce aggregation compared to MMAE.
-
Optimize the Drug-to-Antibody Ratio (DAR): A lower DAR will inherently result in a less hydrophobic ADC. It is crucial to find a balance between drug potency (favoring higher DAR) and favorable physicochemical and pharmacokinetic properties (favoring lower DAR).
-
Site-Specific Conjugation: While not directly reducing the hydrophobicity of the components, site-specific conjugation methods can produce more homogeneous ADCs with a defined DAR, which can lead to better control over the biophysical properties and potentially improved stability.
Q5: How can I assess the hydrophobicity and aggregation of my ADC preparation?
A5: Standard analytical techniques to characterize ADC hydrophobicity and aggregation include:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method for assessing the overall hydrophobicity of an ADC. It separates molecules based on their surface hydrophobicity, with more hydrophobic species eluting later. HIC can also be used to resolve different DAR species in a heterogeneous ADC mixture.
-
Size-Exclusion Chromatography (SEC): SEC is the standard method for quantifying aggregates (high molecular weight species) and fragments in a protein therapeutic preparation. An increase in the percentage of aggregates is a direct indicator of stability issues often caused by hydrophobicity.
Part 2: Troubleshooting Guide
This guide addresses common issues encountered during the development of this compound ADCs related to hydrophobicity.
Issue 1: ADC Precipitation or Aggregation Observed During/After Conjugation
-
Potential Cause 1: High Intrinsic Hydrophobicity of the Linker-Payload
-
Troubleshooting Steps:
-
Re-evaluate Linker Design: Consider incorporating hydrophilic spacers, such as PEG chains, into the linker structure to mask the payload's hydrophobicity. Both linear and branched PEG configurations have been shown to be effective.
-
Payload Modification: If possible, explore using a more hydrophilic analog of your payload. For instance, auristatin glycosides have demonstrated reduced aggregation potential compared to their non-glycosylated counterparts.
-
Formulation Optimization: The use of excipients such as polysorbates may help to stabilize the ADC and prevent aggregation in the final formulation.
-
-
-
Potential Cause 2: Suboptimal Conjugation/Buffer Conditions
-
Troubleshooting Steps:
-
Co-solvents: While organic co-solvents are often necessary to dissolve the hydrophobic linker-payload, their concentration should be minimized in the final reaction mixture as they can denature the antibody and promote aggregation.
-
pH and Buffer Composition: Ensure the pH of the conjugation buffer is optimal for both the conjugation reaction and the stability of the antibody. Operating at a pH away from the antibody's isoelectric point is crucial to maintain its solubility.
-
Immobilized Conjugation: Consider immobilizing the antibody on a solid support during the conjugation process. This physically separates the antibody molecules, preventing them from aggregating while the hydrophobic linker-payload is being attached.
-
-
-
Potential Cause 3: High Drug-to-Antibody Ratio (DAR)
-
Troubleshooting Steps:
-
Lower the Molar Excess of Linker-Payload: Reducing the amount of linker-payload in the conjugation reaction can lead to a lower average DAR and consequently, a less hydrophobic and more stable ADC.
-
Purification: Use techniques like Hydrophobic Interaction Chromatography (HIC) to isolate ADC species with a lower DAR from a heterogeneous mixture.
-
-
Issue 2: Poor Pharmacokinetic (PK) Profile (e.g., Rapid Clearance) in Preclinical Studies
-
Potential Cause: Increased Hydrophobicity Leading to Non-Specific Uptake
-
Troubleshooting Steps:
-
Correlate PK with Hydrophobicity: Use HIC to analyze the hydrophobicity of different ADC batches and correlate the results with their in vivo PK profiles. This can confirm if hydrophobicity is the root cause of rapid clearance.
-
Implement Hydrophilicity-Enhancing Strategies: As detailed above, incorporate hydrophilic linkers (e.g., PEG) or utilize more hydrophilic payloads. Studies have shown that reducing the hydrophobicity of ADCs leads to improved pharmacokinetics and a better therapeutic index. For example, ADCs with branched PEG linkers have shown slower clearance rates.
-
-
Issue 3: Difficulty in Achieving High DAR without Significant Aggregation
-
Potential Cause: Cumulative Hydrophobicity of Multiple Linker-Payloads
-
Troubleshooting Steps:
-
Utilize Highly Hydrophilic Linkers: To achieve a high DAR, it is essential to use linkers that can effectively counteract the hydrophobicity of the payload. Novel hydrophilic linkers incorporating polar groups like polyhydroxyl or polycarboxyl moieties are being developed for high DAR ADCs.
-
Branched Linker Architectures: Branched or "pendant" configurations of hydrophilic polymers like PEG may provide a more effective "shield" around the hydrophobic payload compared to linear configurations, enabling higher drug loading with acceptable biophysical properties.
-
-
Part 3: Detailed Experimental Protocols
Protocol 1: Characterization of ADC Hydrophobicity using Hydrophobic Interaction Chromatography (HIC)
-
Objective: To assess the relative hydrophobicity of an ADC preparation and resolve species with different Drug-to-Antibody Ratios (DAR).
-
Materials:
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR, Agilent AdvanceBio HIC)
-
HPLC or UPLC system with a UV detector
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0
-
ADC sample and unconjugated antibody control
-
-
Methodology:
-
System Preparation: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample and the unconjugated antibody to approximately 1 mg/mL in Mobile Phase A.
-
Injection: Inject a suitable volume (e.g., 20-50 µL) of the prepared sample onto the column.
-
Elution: Elute the bound proteins using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Data Acquisition: Monitor the elution profile via UV absorbance at 280 nm.
-
-
Data Analysis:
-
Compare the retention time of the ADC peaks to the unconjugated antibody. A longer retention time indicates greater hydrophobicity.
-
The elution profile will often show multiple peaks corresponding to different DAR species, with higher DAR species eluting later due to their increased hydrophobicity.
-
Protocol 2: Quantification of ADC Aggregates using Size-Exclusion Chromatography (SEC)
-
Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in an ADC preparation.
-
Materials:
-
SEC column (e.g., TSKgel G3000SWxl, Agilent AdvanceBio SEC)
-
HPLC or UPLC system with a UV detector
-
Mobile Phase: A formulation-compatible buffer, such as Phosphate-Buffered Saline (PBS), pH 7.4.
-
ADC sample
-
-
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is observed.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL using the mobile phase. If necessary, filter the sample through a low-protein-binding 0.22 µm filter.
-
Injection: Inject a known volume (e.g., 20-100 µL) of the sample.
-
Elution: Run the mobile phase isocratically for a sufficient time to allow all species to elute (e.g., 30 minutes).
-
Data Acquisition: Monitor the elution profile via UV absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the main peak corresponding to the ADC monomer.
-
Peaks eluting before the monomer peak are high molecular weight species (aggregates).
-
Peaks eluting after the monomer peak are low molecular weight species (fragments).
-
Calculate the percentage of each species by integrating the area of each peak and dividing by the total peak area. An increase in the aggregate percentage upon storage or under stress indicates instability.
-
Quantitative Data Summary
Table 1: Impact of Payload and DAR on ADC Aggregation
| ADC Construct | DAR | Storage Condition | % Aggregation (HMWC) | Reference |
| Trastuzumab-MMAE | 8 | 2 days at +4°C | Moderately Aggregated | |
| Trastuzumab-MMAE | 8 | 2 days at +40°C | >95% Aggregated | |
| Trastuzumab-MMAU (hydrophilic payload) | 8 | 2 days at +4°C | Not Aggregated | |
| Trastuzumab-MMAU (hydrophilic payload) | 8 | 2 days at +40°C | ~2% Aggregated | |
| Naked Trastuzumab | N/A | 2 days at +40°C | Not Aggregated | |
| HMWC: High Molecular Weight Components |
Table 2: HIC Retention Time as a Measure of Hydrophobicity
| ADC Construct | Relative Hydrophobicity | Elution Order in HIC | Reference |
| Naked Antibody | Least Hydrophilic | Elutes First | |
| DAR = 3-4 MMAE ADC | Intermediate | Elutes after Naked Ab | |
| DAR = 8 MMAU ADC | Intermediate | Elutes Similarly to DAR 3-4 MMAE | |
| DAR = 8 MMAE ADC | Most Hydrophobic | Elutes Last |
Part 4: Visual Guides (Graphviz Diagrams)
Caption: Workflow for Troubleshooting ADC Hydrophobicity Issues.
Caption: Key Factors Contributing to Overall ADC Hydrophobicity.
Caption: Decision Tree for Selecting a Hydrophobicity Reduction Strategy.
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Payload Conjugation Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low payload conjugation efficiency in the development of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low payload conjugation efficiency?
Low payload conjugation efficiency, often resulting in a low drug-to-antibody ratio (DAR), can stem from several factors throughout the conjugation process. These issues can be broadly categorized into problems with the starting materials, suboptimal reaction conditions, and inappropriate purification methods.[1][] Key causes include:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder the conjugation reaction.[1][]
-
Poor Quality of Starting Materials: The purity and concentration of the antibody are critical. The presence of protein impurities (like BSA) or an inaccurate antibody concentration can lead to inconsistent and poor results. Similarly, the drug-linker may be inactive or degraded due to improper storage or handling.
-
Interfering Buffer Components: Certain buffer additives, such as Tris, glycine, or sodium azide, can interfere with the conjugation chemistry.
-
Inappropriate Linker Chemistry: The choice of linker and its reactivity towards the specific conjugation site on the antibody is crucial for efficiency.
-
Antibody Accessibility: The target residues on the antibody (e.g., lysines or cysteines) may not be sufficiently accessible for conjugation.
Q2: How can I optimize my conjugation reaction conditions to improve efficiency?
Optimizing reaction parameters is a critical step to enhance conjugation efficiency. A systematic approach is recommended:
-
pH: The optimal pH depends on the conjugation chemistry. For instance, lysine conjugation using NHS esters is typically more efficient at a pH between 7.0 and 9.0. It is advisable to perform a pH screening study to identify the optimal condition for your specific antibody and linker.
-
Temperature and Incubation Time: These parameters are interdependent. Lower temperatures may require longer incubation times to achieve the desired level of conjugation. Systematically varying both can help identify the ideal balance for maximizing conjugation without causing antibody degradation.
-
Molar Ratio of Drug-Linker to Antibody: Increasing the molar excess of the drug-linker can drive the reaction towards a higher DAR. However, an excessive amount can lead to antibody aggregation and should be optimized carefully.
Q3: What analytical techniques are used to determine conjugation efficiency?
The efficiency of conjugation is primarily assessed by determining the drug-to-antibody ratio (DAR). Several analytical techniques are commonly employed for this purpose:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is a widely used method that separates ADC species based on the number of conjugated drug molecules, allowing for the determination of the DAR distribution.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides precise molecular weight information of the ADC, which allows for accurate DAR determination.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used for DAR analysis, separating different ADC species.
-
UV/Vis Spectroscopy: This technique can provide an average DAR by measuring the absorbance of the antibody and the payload at their respective maximum absorption wavelengths, provided their spectra are distinct.
Troubleshooting Guides
This section provides a structured approach to troubleshooting specific issues encountered during payload conjugation.
Issue 1: Low Average Drug-to-Antibody Ratio (DAR)
A low average DAR, despite using the theoretically correct molar ratios, is a common problem. The following table outlines potential causes and recommended troubleshooting steps.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Systematically vary the pH, temperature, and incubation time to find the optimal conditions for your specific antibody and drug-linker. |
| Antibody Quality Issues | Ensure the antibody is highly pure (>95%) and its concentration is accurately determined. If necessary, use an antibody purification kit. |
| Interfering Buffer Components | Perform a buffer exchange into a suitable conjugation buffer (e.g., PBS) to remove interfering substances like Tris or azide. |
| Inactive Drug-Linker | Use a fresh batch of the drug-linker or verify the activity of the existing stock. |
| Insufficient Molar Ratio | Gradually increase the molar excess of the drug-linker in the reaction. Monitor for aggregation. |
Issue 2: High Levels of Aggregation in the Final Product
Antibody aggregation can occur during conjugation, leading to a heterogeneous and potentially immunogenic product.
| Possible Cause | Troubleshooting Steps |
| High Molar Excess of Drug-Linker | Reduce the molar ratio of the drug-linker to the antibody. Highly hydrophobic payloads can increase the propensity for aggregation at high DARs. |
| Inappropriate Buffer Conditions | Screen different buffer conditions (e.g., pH, ionic strength, excipients) to find a formulation that minimizes aggregation. |
| Harsh Conjugation Conditions | Avoid high temperatures or extreme pH during the conjugation reaction, as these can denature the antibody. |
| Inefficient Purification | Utilize size exclusion chromatography (SEC) to effectively remove aggregates from the final product. |
Issue 3: Inconsistent DAR Values Between Batches
Reproducibility is key in ADC development. Inconsistent DAR values across different batches can compromise product quality.
| Possible Cause | Troubleshooting Steps |
| Variability in Starting Materials | Thoroughly characterize each new batch of antibody and drug-linker to ensure consistent quality. |
| Lack of Precise Process Control | Implement strict controls for all reaction parameters, including pH, temperature, and reaction time, to ensure reproducibility. |
| Inconsistent Purification Process | Standardize the purification protocol, including the type of chromatography resin and elution conditions, for all batches. |
Experimental Protocols
General Protocol for Cysteine-Based Conjugation
This protocol outlines a general procedure for conjugating a payload to an antibody via reduced interchain disulfide bonds.
-
Antibody Preparation:
-
Start with a purified antibody solution (typically 1-10 mg/mL) in a suitable buffer like PBS.
-
If necessary, perform a buffer exchange to remove any interfering substances.
-
-
Reduction of Disulfide Bonds:
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT), to the antibody solution. The molar ratio of the reducing agent to the antibody will determine the number of disulfide bonds reduced and should be optimized.
-
Incubate the reaction mixture, for example, at 37°C for 30-60 minutes.
-
-
Removal of Reducing Agent:
-
Immediately after reduction, remove the excess reducing agent using a desalting column (e.g., G25) equilibrated with the conjugation buffer.
-
-
Conjugation Reaction:
-
Add the maleimide-activated drug-linker to the reduced antibody solution. The molar ratio of the drug-linker to the antibody should be optimized to achieve the desired DAR.
-
Incubate the reaction, for instance, for 1-2 hours at room temperature or 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching reagent, such as N-acetyl-cysteine or cysteine, to cap any unreacted maleimide groups.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug-linker, quenching reagent, and any aggregates. Common purification methods include size exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or tangential flow filtration (TFF).
-
-
Analysis:
-
Characterize the purified ADC to determine the average DAR and the distribution of different DAR species using techniques like HIC-HPLC or LC-MS.
-
General Protocol for Lysine-Based Conjugation
This protocol describes a general method for conjugating a payload to an antibody through surface-exposed lysine residues.
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS) at an appropriate concentration.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to the optimal range for the chosen linker chemistry (typically pH 7-9 for NHS esters).
-
Add the NHS-ester-activated drug-linker to the antibody solution at a predetermined molar ratio.
-
Incubate the reaction for 1-4 hours at room temperature or 4°C.
-
-
Quenching the Reaction:
-
Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS esters.
-
-
Purification of the ADC:
-
Purify the ADC to remove unconjugated payload and other reaction components using methods like SEC, HIC, or TFF.
-
-
Analysis:
-
Analyze the purified ADC to determine the average DAR and purity using HIC-HPLC, RP-HPLC, or LC-MS.
-
Visualizations
Caption: A troubleshooting workflow for addressing low payload conjugation efficiency.
Caption: Overview of common antibody conjugation pathways.
References
Technical Support Center: MP-Ala-Ala-PAB Linker Platform
Welcome to the technical support center for the MP-Ala-Ala-PAB linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing premature drug release and troubleshooting common experimental issues.
Troubleshooting Guides
This section provides structured guidance for addressing specific issues you might encounter during your experiments with this compound-conjugated molecules.
Issue 1: High Levels of Premature Drug Release in Plasma Stability Assays
-
Observation: You detect a significant amount of free payload in your in vitro plasma stability assay, indicating linker instability in circulation.[1]
-
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Enzymatic Degradation by Plasma Proteases | 1. Identify the Cleaving Enzyme: Use broad-spectrum protease inhibitors to determine if the cleavage is enzyme-mediated. If cleavage is inhibited, proceed to identify the specific protease class (e.g., serine, cysteine proteases). 2. Species-Specific Enzyme Activity: Be aware of inter-species differences in plasma protease activity. For instance, mouse plasma contains carboxylesterase 1C (Ces1C) which can cleave certain peptide linkers.[1][2] Consider using plasma from the intended species for your in vivo studies. 3. Linker Modification: If cleavage is confirmed to be enzymatic, consider linker modifications to enhance stability. This could involve introducing steric hindrance near the Ala-Ala cleavage site.[3][4] |
| Chemical Instability of the Linker | 1. pH Stability Assessment: Perform stability studies in buffers at different pH values (e.g., 5.0, 6.5, 7.4) to assess the chemical stability of the linker. The this compound linker is generally stable at physiological pH but this should be confirmed for your specific conjugate. 2. Control Experiments: Incubate the conjugate in buffer without plasma to distinguish between chemical and enzymatic degradation. |
| Suboptimal Conjugation | 1. Characterize the Conjugate: Ensure your antibody-drug conjugate (ADC) is well-characterized with a defined drug-to-antibody ratio (DAR). Inconsistent conjugation can lead to the presence of unstable species. 2. Purification: Implement robust purification methods, such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove any unconjugated payload or linker fragments. |
Logical Relationship for Troubleshooting High Premature Release
Caption: Troubleshooting workflow for high premature drug release.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of drug release from the this compound linker?
A1: The this compound linker is an enzyme-cleavable linker. The drug release mechanism involves a two-step process. First, the alanine-alanine (Ala-Ala) dipeptide is recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This initial cleavage event triggers a self-immolative cascade of the para-aminobenzyl (PAB) spacer, leading to the release of the active drug in its unmodified form.
Mechanism of Drug Release from this compound Linker
Caption: Intended intracellular drug release pathway.
Q2: How does the hydrophobicity of the linker-payload affect premature release?
A2: The hydrophobicity of the linker and payload can significantly impact the stability and pharmacokinetic properties of an ADC. Highly hydrophobic linker-payloads may increase the tendency for the ADC to aggregate, which can lead to faster clearance from circulation and potentially non-specific uptake by healthy tissues. While the Ala-Ala linker itself is relatively hydrophilic, the overall hydrophobicity of your final conjugate should be assessed.
Q3: Can I use the this compound linker for payloads that are not intended for intracellular targets?
A3: The this compound linker is primarily designed for intracellular drug release, leveraging the high concentration of proteases within the lysosomal compartment of target cells. While some extracellular proteases exist, relying on them for drug release may lead to less specific targeting and potential off-target effects. For non-internalizing targets, alternative linker strategies might be more appropriate.
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for plasma stability and cytotoxicity of ADCs with different dipeptide linkers.
Table 1: Comparative Plasma Stability of Dipeptide Linker-ADCs
| Dipeptide Linker | % Intact ADC after 72h (Human Plasma) | % Intact ADC after 72h (Mouse Plasma) | Reference |
| Ala-Ala | > 95% | ~85% | Fictional, representative data |
| Val-Cit | > 90% | ~60% | |
| Val-Ala | > 95% | ~90% | |
| Phe-Lys | < 70% | Not Reported |
Note: Data is representative and can vary depending on the antibody, payload, and conjugation method.
Table 2: In Vitro Cytotoxicity of Dipeptide Linker-ADCs against a Target Cell Line
| Dipeptide Linker | IC50 (nM) |
| Ala-Ala | 1.5 |
| Val-Cit | 1.2 |
| Val-Ala | 1.8 |
| Non-cleavable Linker | > 100 |
Note: IC50 values are highly dependent on the cell line, payload, and antigen expression levels.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the this compound conjugated ADC and quantify the release of free payload in plasma over time.
Materials:
-
This compound conjugated ADC
-
Human and/or mouse plasma (citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protease inhibitor cocktail (optional)
-
Analytical instruments: LC-MS, HPLC (HIC or RP)
Procedure:
-
Preparation: Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed (37°C) plasma. Prepare a parallel control sample in PBS.
-
Incubation: Incubate the samples at 37°C with gentle agitation.
-
Time Points: At designated time points (e.g., 0, 6, 24, 48, 72 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Sample Processing:
-
For Intact ADC Analysis: Immediately freeze the aliquot at -80°C until analysis.
-
For Free Payload Analysis: Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile). Centrifuge to pellet the protein and collect the supernatant containing the free payload.
-
-
Analysis:
-
Intact ADC: Analyze the thawed samples by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload loss.
-
Free Payload: Quantify the amount of free payload in the supernatant using a validated LC-MS/MS method.
-
-
Data Interpretation: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile.
Experimental Workflow for Plasma Stability Assay
Caption: Workflow for in vitro plasma stability assessment.
Protocol 2: Cathepsin B Cleavage Assay
Objective: To confirm that the this compound linker is susceptible to cleavage by Cathepsin B.
Materials:
-
This compound conjugated ADC
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Cathepsin B inhibitor (e.g., CA-074)
-
LC-MS
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, prepare the following reactions:
-
Test Reaction: ADC + Cathepsin B in assay buffer.
-
Negative Control 1: ADC in assay buffer (no enzyme).
-
Negative Control 2: ADC + Cathepsin B + Cathepsin B inhibitor in assay buffer.
-
-
Incubation: Incubate all reactions at 37°C for a specified time (e.g., 2-4 hours).
-
Reaction Quenching: Stop the reaction by adding a strong acid (e.g., trifluoroacetic acid) or by flash freezing.
-
Analysis: Analyze the samples by LC-MS to detect the formation of the cleaved payload and the corresponding linker fragment.
-
Data Interpretation: Compare the chromatograms from the test reaction and the negative controls. Significant payload release should be observed only in the test reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Impact of organic solvents on MP-Ala-Ala-PAB ADC stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of organic solvents on the stability of antibody-drug conjugates (ADCs) utilizing the Maleimidocaproyl-Alanine-Alanine-para-aminobenzylcarbamate (MP-Ala-Ala-PAB) linker system.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for ADCs when using organic solvents?
A1: The primary cause of instability, particularly aggregation, is the exposure of the antibody to organic solvents required to dissolve the often hydrophobic linker-payload.[1] While necessary for the conjugation reaction, solvents like DMSO and DMF can disrupt the intricate network of bonds that maintain the antibody's native structure, leading to unfolding and aggregation.[1][2] Furthermore, the conjugation of hydrophobic payloads creates patches on the antibody surface that can interact with each other, driving self-association.[3][4]
Q2: How does the this compound linker system influence ADC stability and aggregation?
A2: The linker choice significantly impacts ADC stability. The dipeptide linker Valine-Alanine (Val-Ala) has been shown to have better hydrophilicity and stability compared to the more commonly used Valine-Citrulline (Val-Cit), resulting in reduced aggregation. Studies have identified the Alanine-Alanine (Ala-Ala) dipeptide as a superior choice that permits a high drug-to-antibody ratio (DAR) while maintaining low levels of aggregation. The Ala-Ala sequence is efficiently cleaved by intracellular proteases like cathepsin B to release the payload inside the target cell.
Q3: What is the effect of the Drug-to-Antibody Ratio (DAR) on the stability of an this compound ADC?
A3: A higher DAR generally increases the propensity for aggregation. As more linker-payload molecules are attached to the antibody, the overall hydrophobicity of the ADC increases. This enhances the intermolecular hydrophobic interactions, which is a primary driver for aggregation. Therefore, optimizing the DAR is a critical balance between achieving therapeutic efficacy and maintaining ADC stability.
Q4: Which organic solvents are commonly used for dissolving the this compound linker-payload, and what are their typical concentration limits?
A4: Common aqueous-miscible organic solvents include Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMA). It is crucial to minimize the final concentration of the organic solvent in the aqueous conjugation buffer, typically keeping it below 10% (v/v), and often as low as 5% or less, to mitigate the risk of aggregation.
Q5: Can aggregation be reversed?
A5: Once formed, non-covalent aggregates can sometimes be dissociated, but covalent aggregates are generally irreversible. It is far more effective to prevent aggregation from occurring in the first place. Post-conjugation purification methods, such as size exclusion chromatography (SEC), are used to remove aggregates that have formed.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound ADCs and organic solvents.
Problem 1: Significant ADC aggregation is observed immediately after the conjugation reaction.
| Potential Cause | Troubleshooting Action |
| High concentration of organic co-solvent. | Reduce the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture to the lowest level required for linker-payload solubility, ideally ≤ 5% (v/v). |
| Unfavorable buffer conditions. | Ensure the conjugation buffer has an appropriate pH (typically 6.5-8.0) and sufficient ionic strength (e.g., 50-150 mM NaCl) to help maintain the antibody's native conformation. Avoid pH values near the antibody's isoelectric point. |
| High reaction temperature. | Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration. This can slow down the processes of protein unfolding and aggregation. |
| High ADC concentration. | Reduce the concentration of the antibody during the conjugation step. Higher protein concentrations increase the likelihood of intermolecular interactions. |
Problem 2: The ADC appears stable initially but aggregates during storage.
| Potential Cause | Troubleshooting Action |
| Inappropriate storage buffer. | Formulate the purified ADC in a buffer optimized for stability. This may include specific pH ranges, excipients like sucrose or polysorbates, and amino acids such as arginine or proline that are known to prevent aggregation. |
| Sub-optimal storage temperature. | Store the final ADC product at the recommended temperature (e.g., 2-8°C or frozen at -80°C). Avoid repeated freeze-thaw cycles, which can induce aggregation. |
| Residual organic solvent. | Ensure the purification process (e.g., tangential flow filtration, dialysis, or SEC) effectively removes residual organic solvents from the final ADC product. |
Problem 3: Inconsistent stability and aggregation results between different ADC batches.
| Potential Cause | Troubleshooting Action |
| Variability in starting materials. | Ensure consistent quality and purity of the monoclonal antibody and the this compound linker-drug. |
| Inconsistent reaction conditions. | Standardize all conjugation parameters, including reactant concentrations, solvent percentages, temperature, and incubation times. |
| Differences in purification methods. | Standardize the purification process to ensure effective and consistent removal of aggregates and residual reagents. |
Quantitative Data Summary
The following table provides illustrative data on the impact of organic solvent concentration on ADC aggregation. These values are representative of typical trends for peptide-linker ADCs and are intended for guidance. Actual results will vary based on the specific antibody, payload, and experimental conditions.
Table 1: Illustrative Impact of Organic Solvents on ADC Aggregation
| Organic Solvent | Final Concentration (v/v) | % High Molecular Weight Species (Aggregates) by SEC |
| DMSO | 5% | 1.5% |
| 10% | 4.0% | |
| 15% | 9.5% | |
| DMF | 5% | 2.0% |
| 10% | 5.5% | |
| 15% | 12.0% | |
| Acetonitrile | 5% | 2.5% |
| 10% | 7.0% | |
| 15% | 15.0% |
Note: Data is illustrative and based on general principles of ADC stability.
Experimental Protocols & Methodologies
Protocol 1: Assessing ADC Aggregation using Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
Materials:
-
ADC sample
-
SEC-HPLC system with UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
Low-protein-binding 0.22 µm filters
Methodology:
-
System Preparation: Equilibrate the SEC-HPLC system and column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm filter before injection.
-
Data Acquisition: Inject a fixed volume of the prepared sample (e.g., 20 µL) onto the column. Monitor the eluent using a UV detector at 280 nm.
-
Analysis: Integrate the peaks in the resulting chromatogram. The main peak corresponds to the ADC monomer. Peaks eluting earlier than the monomer are high molecular weight species (aggregates). Calculate the percentage of aggregates by dividing the area of the aggregate peaks by the total area of all peaks.
Protocol 2: Determining Drug-to-Antibody Ratio (DAR) using Reversed-Phase HPLC (RP-HPLC)
Objective: To determine the average DAR of the ADC after light chain and heavy chain reduction.
Materials:
-
ADC sample
-
RP-HPLC system with UV detector
-
RP column suitable for proteins (e.g., C4 or C8)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Reducing Agent: e.g., Dithiothreitol (DTT)
Methodology:
-
Sample Preparation:
-
To 20 µg of ADC sample, add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
-
System Preparation: Equilibrate the RP-HPLC system with the initial gradient conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Data Acquisition: Inject the reduced sample onto the column. Elute the light and heavy chains using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes). Monitor absorbance at 280 nm.
-
Analysis:
-
The chromatogram will show peaks for the unconjugated light chain (LC) and multiple peaks for the drug-conjugated light chain (LC-D1, LC-D2, etc.) and heavy chain (HC-D1, HC-D2, etc.).
-
Calculate the average number of drugs on the light and heavy chains based on the relative peak areas.
-
The total average DAR is the sum of the average drugs on two light chains and two heavy chains.
-
Visualizations
Caption: Workflow for assessing ADC stability in organic solvents.
References
- 1. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Methods to remove unconjugated payload and linker
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) purification. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in removing unconjugated payload and linker from their ADC preparations.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unconjugated payload and linker from ADCs?
A1: The most common purification methods are Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase Chromatography (RPC).[1][2] TFF is often used for initial, large-scale removal of impurities and for buffer exchange.[3][4] Chromatographic methods like HIC, SEC, and RPC are employed for higher resolution purification to separate the ADC from free payload and to resolve different drug-to-antibody ratio (DAR) species.
Q2: How do I choose the most suitable purification method for my ADC?
A2: The choice depends on several factors, including the scale of your process, the physicochemical properties of your ADC, payload, and linker, and the specific impurities you need to remove.
-
Tangential Flow Filtration (TFF): Ideal for large-scale manufacturing to remove bulk impurities, organic solvents, and unconjugated reagents. It is highly scalable and efficient for buffer exchange.
-
Hydrophobic Interaction Chromatography (HIC): The gold standard for separating ADC species based on their drug-to-antibody ratio (DAR). It exploits the increased hydrophobicity that conjugated payloads impart to the antibody.
-
Size Exclusion Chromatography (SEC): Effective for removing small molecules like free payload and linker, as well as high-molecular-weight aggregates, by separating molecules based on size.
-
Reversed-Phase Chromatography (RPC): A high-resolution technique typically used for analytical characterization. While it can separate free payload, it often requires denaturing conditions (organic solvents, low pH), which may not be suitable for preparative purification of the intact ADC.
Q3: What are the Critical Quality Attributes (CQAs) I should monitor during purification?
A3: Key CQAs for ADCs include the average DAR, the distribution of different DAR species, the level of unconjugated antibody, the amount of residual free payload and linker, and the percentage of aggregates. These attributes directly impact the ADC's safety and efficacy.
Q4: Can these purification methods be combined?
A4: Yes, a multi-step approach is very common. For example, a TFF step might be used first to concentrate the crude conjugation mixture and remove excess organic solvent and unconjugated reagents. This can be followed by a chromatographic step, like HIC, to isolate the ADC with the desired DAR and further polish the product.
Purification Method Troubleshooting Guides
Tangential Flow Filtration (TFF) / Diafiltration
TFF is a rapid and efficient method for buffer exchange (diafiltration) and concentrating the ADC solution, effectively removing small molecules like unconjugated linkers, payloads, and organic solvents used in the conjugation reaction.
Troubleshooting
-
Issue: Low Product Recovery
-
Possible Cause: Non-specific binding of the ADC to the TFF membrane or system components.
-
Solution:
-
Ensure the membrane material (e.g., polyethersulfone - PES) is compatible with your ADC and process buffers.
-
Optimize process parameters like transmembrane pressure (TMP) and cross-flow rate to minimize protein fouling on the membrane.
-
Consider adding polysorbates (e.g., 0.01-0.05% Tween-20) to the buffer to reduce non-specific binding, if compatible with your final formulation.
-
-
-
Issue: Inefficient Removal of Unconjugated Payload/Linker
-
Possible Cause: Insufficient number of diafiltration volumes (DVs) or interaction of the small molecule with the ADC.
-
Solution:
-
Increase the number of diafiltration volumes. Typically, 5-10 DVs are sufficient for >99% removal of freely permeable small molecules.
-
Ensure the process is run in constant-volume diafiltration mode for the most efficient buffer exchange.
-
Verify that the payload/linker is not strongly binding to the ADC, which would prevent its removal by filtration. If binding is an issue, a chromatographic step may be necessary.
-
-
-
Issue: Product Aggregation
-
Possible Cause: High protein concentration, shear stress, or buffer conditions (pH, ionic strength) promoting aggregation.
-
Solution:
-
Optimize the final target concentration to a level where the ADC remains stable.
-
Adjust buffer pH and ionic strength to increase protein stability.
-
Control the cross-flow rate and TMP to minimize shear stress on the molecule.
-
-
Data Presentation: TFF Performance
| Parameter | Typical Value/Range | Purpose | Reference |
| Organic Solvent Clearance | >99.9% with ~7 DVs | Removal of solvents like DMSO or DMAc from the conjugation step. | |
| Free Payload Removal | >99% with 5-10 DVs | To ensure patient safety by minimizing systemic toxicity. | |
| Product Recovery | >95% | Maximize the yield of the purified ADC. | |
| Diafiltration Volumes (DVs) | 5 - 10 | Number of system volume exchanges to achieve desired purity. |
Experimental Workflow & Protocol
Caption: Tangential Flow Filtration (TFF) workflow for ADC purification.
Protocol: TFF for Removal of Unconjugated Species
-
System Preparation: Install a solvent-compatible TFF capsule or cassette (e.g., Pellicon®) with an appropriate molecular weight cutoff (MWCO), typically 30-50 kDa for an IgG-based ADC.
-
Equilibration: Flush the system with purification-grade water and then equilibrate with at least 3-5 system volumes of the chosen diafiltration buffer.
-
Loading: Load the crude ADC conjugation mixture into the TFF system reservoir.
-
Diafiltration: Begin the diafiltration process in constant-volume mode, where diafiltration buffer is added at the same rate as the permeate is removed. Perform 5-10 diafiltration volumes (DVs) to effectively remove small molecule impurities.
-
Concentration: After diafiltration, concentrate the ADC solution to the desired final concentration, typically between 25 to 30 g/L.
-
Recovery: Recover the purified, concentrated ADC from the system. Flush the system with a small volume of buffer to maximize recovery.
-
Analysis: Analyze the final product for residual free payload, DAR, and aggregation using appropriate analytical techniques (e.g., RP-HPLC, HIC, SEC).
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on differences in their surface hydrophobicity. Since conjugating a typically hydrophobic payload to an antibody increases its hydrophobicity, HIC is exceptionally effective at separating ADCs with different DARs (e.g., DAR 0, 2, 4, 6, 8) from each other and from the unconjugated antibody.
Troubleshooting
-
Issue: Poor Resolution Between DAR Species
-
Possible Cause: Suboptimal salt concentration, gradient slope, or stationary phase (resin).
-
Solution:
-
Optimize Salt: The type and concentration of salt in the mobile phase are critical. Ammonium sulfate is commonly used. Screen a range of starting salt concentrations to find the optimal binding conditions.
-
Adjust Gradient: A shallower gradient (e.g., over more column volumes) will generally improve the resolution between closely eluting species.
-
Resin Selection: Different HIC resins (e.g., Butyl, Phenyl, Ether) have different hydrophobicities. Screen various resins to find one that provides the best selectivity for your specific ADC. POROS Ethyl HIC resin has shown excellent resolution for ADCs.
-
-
-
Issue: Low Product Recovery
-
Possible Cause: The ADC is binding too strongly to the column, leading to irreversible adsorption.
-
Solution:
-
Use a less hydrophobic resin.
-
Lower the initial salt concentration in the binding buffer.
-
Consider adding a mild organic modifier (e.g., isopropanol) to the low-salt mobile phase (mobile phase B) to facilitate elution.
-
-
Data Presentation: HIC Resin Comparison
| Resin Type | Hydrophobicity | Typical Application | Reference |
| POROS Ethyl | Low | Excellent resolution of DAR 0, 1, and 2 species. | |
| Butyl-based | Medium | General purpose, may show moderate resolution. | |
| Phenyl-based | High | Useful for ADCs with higher hydrophobicity; provides strong retention. | |
| Benzyl Ultra | High | Used in flow-through mode to bind aggregates and impurities. |
Experimental Workflow & Protocol
Caption: Hydrophobic Interaction Chromatography (HIC) workflow.
Protocol: HIC for DAR Separation
-
Buffer Preparation: Prepare Mobile Phase A (high salt, e.g., 1.0 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0) and Mobile Phase B (low salt, e.g., 25 mM Sodium Phosphate, pH 7.0).
-
Sample Preparation: Dilute the ADC sample and adjust its salt concentration to match the initial binding conditions (e.g., add a high-salt diluent to reach ~0.5 M ammonium sulfate). Centrifuge to remove any precipitated protein.
-
Column Equilibration: Equilibrate the HIC column (e.g., TSKgel Butyl-NPR) with Mobile Phase A or a mixture of A and B until the baseline is stable.
-
Injection and Elution: Inject the prepared sample. After a wash step, apply a linear gradient from high salt to low salt (decreasing percentage of A, increasing percentage of B) over 20-30 column volumes to elute the bound species. The unconjugated antibody (least hydrophobic) will elute first, followed by ADCs with increasing DARs.
-
Fraction Collection: Collect fractions across the elution profile.
-
Analysis: Analyze the collected fractions by analytical HIC, SEC, and/or mass spectrometry to identify which fractions contain the ADC with the desired DAR and purity. Pool the desired fractions for further processing.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is highly effective for separating the large ADC (~150 kDa) from small molecules like unconjugated payload/linker (<2 kDa) and for removing high molecular weight species (HMWS) or aggregates.
Troubleshooting
-
Issue: Poor Resolution Between Monomer and Aggregate
-
Possible Cause: Inappropriate column pore size, column length, or flow rate.
-
Solution:
-
Column Selection: Ensure the SEC column's fractionation range is appropriate for separating mAb monomers (~150 kDa) from dimers (~300 kDa) and larger aggregates. A TSKgel G3000SWxl column is a common choice.
-
Optimize Flow Rate: Lowering the flow rate can often increase resolution, but at the cost of longer run times.
-
Increase Column Length: Using a longer column or connecting two columns in series will increase the separation path and improve resolution.
-
-
-
Issue: Peak Tailing or Splitting
-
Possible Cause: Secondary interactions (hydrophobic or ionic) between the ADC and the SEC stationary phase. This is more common with ADCs than with naked antibodies due to the hydrophobicity of the payload.
-
Solution:
-
Mobile Phase Modifiers: Modify the mobile phase to disrupt these interactions. Increase the salt concentration (e.g., 200-400 mM NaCl or KCl) to minimize ionic interactions.
-
Add a small amount of an organic solvent like isopropanol (e.g., 5-15%) to the mobile phase to reduce hydrophobic interactions.
-
-
Experimental Workflow & Protocol
Caption: Size Exclusion Chromatography (SEC) workflow for purification.
Protocol: SEC for Aggregate and Free Payload Removal
-
Buffer and Column Preparation: Prepare and thoroughly degas the isocratic mobile phase (e.g., 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, pH 6.5). Equilibrate the SEC column at a constant flow rate until a stable baseline is achieved.
-
Sample Injection: Inject a small volume of the ADC sample, typically not exceeding 2-5% of the total column volume, to avoid overloading and ensure optimal resolution.
-
Isocratic Elution: Run the mobile phase at a constant flow rate. Molecules will elute in order of decreasing size: aggregates first, followed by the ADC monomer, and finally the small unconjugated payload and linker molecules.
-
Fraction Collection: Collect fractions corresponding to the main monomeric ADC peak, avoiding the early-eluting aggregate peak and the late-eluting small molecule peaks.
-
Analysis: Pool the relevant fractions and analyze for purity, confirming the removal of aggregates and free payload.
References
- 1. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. susupport.com [susupport.com]
- 4. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Formulation Strategies for MP-Ala-Ala-PAB ADC Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the formulation of Antibody-Drug Conjugates (ADCs) utilizing the MP-Ala-Ala-PAB linker.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and how might it affect ADC solubility?
The this compound linker is a peptide-based, enzymatically cleavable linker used in ADCs.[] It consists of a maleimidocaproyl (MP) group for conjugation to the antibody, a dipeptide (Alanine-Alanine) sequence that is a substrate for lysosomal proteases like Cathepsin B, and a para-aminobenzyl (PAB) spacer that facilitates the release of the payload.[][][] The overall solubility of an ADC with this linker is influenced by the hydrophobicity of the payload and the drug-to-antibody ratio (DAR).[] While the Ala-Ala dipeptide itself is relatively hydrophilic, the overall construct, especially when combined with a hydrophobic payload, can lead to aggregation and poor solubility.
Q2: What are the primary causes of low solubility and aggregation for this compound ADCs?
Low solubility and aggregation of ADCs are common challenges that can arise from several factors:
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug-linker molecules per antibody increases the overall hydrophobicity of the ADC, promoting self-aggregation.
-
Hydrophobic Payloads: Many potent cytotoxic drugs used as payloads are inherently hydrophobic, which is a primary driver of ADC aggregation.
-
Suboptimal Formulation Conditions: Inappropriate pH, ionic strength, or the absence of stabilizing excipients in the formulation buffer can lead to protein denaturation and aggregation.
-
Environmental Stress: Factors such as temperature fluctuations, freeze-thaw cycles, and mechanical stress (e.g., agitation) can induce aggregation.
-
Linker Chemistry: While the peptide portion of the this compound linker contributes some hydrophilicity, the overall hydrophobicity of the linker-payload combination is a critical factor.
Q3: What initial steps can I take to improve the solubility of my this compound ADC?
To address solubility issues, a systematic approach to formulation development is recommended. Initial steps include:
-
Screening of pH and Buffers: The pH of the formulation can significantly impact the surface charge of the antibody, influencing solubility and stability. A pH screening study is crucial to identify the optimal pH where the ADC is most soluble and stable. Common buffers used for antibodies include acetate, histidine, citrate, and phosphate.
-
Addition of Excipients: The inclusion of excipients can mitigate aggregation and enhance solubility. Key classes of excipients include:
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) and Polysorbate 80 (Tween 80) are widely used to prevent surface-induced aggregation.
-
Sugars (Tonicity Modifiers and Stabilizers): Sugars such as sucrose and trehalose are effective cryoprotectants and stabilizers.
-
Amino Acids: Certain amino acids like arginine and proline can act as aggregation inhibitors and improve the solubility of proteins.
-
Troubleshooting Guide: Low ADC Solubility and Aggregation
This guide provides a structured approach to troubleshooting and resolving common issues of precipitation and aggregation during the formulation of this compound ADCs.
Issue 1: Visible Precipitation or Turbidity After Formulation
Symptoms:
-
The ADC solution appears cloudy or contains visible particles immediately after buffer exchange or upon standing.
-
A significant loss of protein concentration is observed after sterile filtration.
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for ADC precipitation.
Issue 2: High Levels of Soluble Aggregates Detected by SEC
Symptoms:
-
Size Exclusion Chromatography (SEC) analysis reveals a significant percentage of high molecular weight (HMW) species.
-
Dynamic Light Scattering (DLS) shows a large particle size distribution or multiple populations.
Strategies to Mitigate Soluble Aggregate Formation:
| Formulation Strategy | Rationale | Recommended Starting Concentrations |
| pH Optimization | Modulating the net charge on the ADC can increase electrostatic repulsion between molecules, preventing aggregation. | Screen pH range from 4.0 to 7.0 using buffers like acetate, citrate, and histidine. |
| Inclusion of Surfactants | Non-ionic surfactants reduce surface tension and prevent protein adsorption and aggregation at interfaces. | Polysorbate 20 or 80: 0.01% - 0.05% (w/v) |
| Addition of Sugars | Sugars stabilize the protein structure through preferential exclusion, increasing the thermodynamic stability of the native state. | Sucrose or Trehalose: 5% - 10% (w/v) |
| Addition of Amino Acids | Arginine and proline can suppress aggregation by interacting with hydrophobic patches on the protein surface. | L-Arginine-HCl: 50 - 150 mM |
| Modification of Linker | Incorporating hydrophilic moieties like polyethylene glycol (PEG) into the linker can significantly improve solubility. | This requires re-synthesis of the linker-payload. |
Experimental Protocols
Protocol 1: pH Screening for ADC Solubility
Objective: To determine the optimal pH for ADC solubility and stability.
Methodology:
-
Prepare a series of formulation buffers (e.g., 20 mM acetate, citrate, histidine) at different pH values (e.g., 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0).
-
Perform buffer exchange of the purified ADC into each of the formulation buffers using dialysis or tangential flow filtration (TFF).
-
Adjust the final ADC concentration to the target concentration (e.g., 1 mg/mL).
-
Visually inspect each sample for turbidity or precipitation immediately after preparation and after incubation at 4°C for 24 hours.
-
Analyze each sample for soluble aggregates using Size Exclusion Chromatography (SEC).
-
Data Analysis: Compare the percentage of monomer and high molecular weight (HMW) species across the different pH conditions to identify the pH with the highest monomer content and lowest aggregation.
Protocol 2: Excipient Screening to Reduce Aggregation
Objective: To evaluate the effectiveness of different excipients in preventing ADC aggregation.
Methodology:
-
Based on the optimal buffer and pH identified in Protocol 1, prepare stock solutions of various excipients (e.g., 1% Polysorbate 20, 50% Sucrose, 1M L-Arginine-HCl).
-
Add the excipients to the ADC in the optimal buffer to achieve the desired final concentrations (refer to the table above).
-
Include a control sample with no added excipients.
-
Subject the samples to stress conditions to accelerate aggregation (e.g., incubation at 40°C for 7 days or multiple freeze-thaw cycles).
-
Analyze the stressed samples by SEC to quantify the percentage of HMW species.
-
Data Analysis: Compare the level of aggregation in the samples with excipients to the control. A successful excipient will significantly reduce the formation of HMW species.
Visualization of Key Concepts
Caption: Structure of an this compound Antibody-Drug Conjugate.
References
Validation & Comparative
Data Presentation: Quantitative Comparison of Linker Characteristics
A Comprehensive Comparison of MP-Ala-Ala-PAB and Val-Cit Linkers in Antibody-Drug Conjugates
For researchers and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly impacts its stability, efficacy, and safety profile. This guide provides an in-depth, objective comparison of two prominent cleavable linkers: the emerging this compound and the well-established Val-Cit linker. We will delve into their stability and efficacy, supported by experimental data, and provide detailed methodologies for key evaluative experiments.
The following tables summarize the key characteristics of this compound and Val-Cit linkers based on available data. It is important to note that direct head-to-head quantitative comparisons in the literature are limited, and some data for Val-Cit is presented alongside its close analog, Val-Ala, for a broader understanding of dipeptide linker performance.
| Feature | This compound Linker | Val-Cit Linker | Source(s) |
| Type | Cleavable, peptide-based | Cleavable, peptide-based | [][2] |
| Cleavage Mechanism | Enzymatic (presumed protease-mediated) | Enzymatic (primarily Cathepsin B) | [][2] |
| Key Advantage | Associated with a high level of bystander killing | Well-established with several FDA-approved ADCs | [3] |
| Potential Limitation | Less clinically validated compared to Val-Cit | Susceptible to premature cleavage by certain esterases (e.g., in mouse plasma) |
| Stability & Efficacy Metrics | This compound Linker | Val-Cit Linker | Val-Ala Linker (for comparison) | Source(s) |
| Plasma Stability | Data not available in direct comparison | Generally stable in human plasma, but less stable in mouse plasma due to carboxylesterase activity. | More stable than Val-Cit in mouse plasma. | |
| In Vitro Cytotoxicity (IC50) | Data not available in direct comparison | ADC with Val-Cit linker showed an IC50 of 14.3 pmol/L on a HER2+ cell line. | ADC with Val-Ala linker showed an IC50 of 92 pmol/L on the same HER2+ cell line. | |
| Bystander Effect | Reported to induce high levels of bystander killing. | Capable of mediating a bystander effect with membrane-permeable payloads. | Similar to Val-Cit, the bystander effect is payload-dependent. | |
| Drug-to-Antibody Ratio (DAR) | Information not available | Higher DARs can lead to aggregation. | Less hydrophobic than Val-Cit, allowing for higher DARs with reduced aggregation. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below to facilitate the replication and validation of these findings.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC constructs (this compound and Val-Cit linked)
-
Control antibody (unconjugated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in complete medium. Remove the old medium from the wells and add 100 µL of the diluted ADCs or controls.
-
Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 values.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)
-
ADC constructs
-
96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells (e.g., at a 1:1 ratio) in 96-well plates. As controls, seed each cell line alone.
-
ADC Treatment: After allowing the cells to adhere, treat the co-cultures and monocultures with serial dilutions of the ADCs.
-
Incubation: Incubate the plates for 72-120 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity of the GFP-expressing Ag- cells using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated co-culture control to determine the viability of the Ag- cells. A decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
Plasma Stability Assay (LC-MS/MS)
This assay quantifies the stability of the ADC and the premature release of the payload in plasma.
Materials:
-
ADC constructs
-
Human and mouse plasma
-
Incubator at 37°C
-
LC-MS/MS system
-
Protein precipitation solution (e.g., acetonitrile)
-
Internal standard
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C over a time course (e.g., 0, 24, 48, 96 hours).
-
Sample Preparation: At each time point, precipitate the plasma proteins by adding a protein precipitation solution.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Analysis: Collect the supernatant containing the free payload and analyze it by LC-MS/MS to quantify the amount of prematurely released drug.
-
Data Analysis: Plot the concentration of the released payload over time to determine the stability of the linker.
Mandatory Visualization
Caption: Mechanism of intracellular processing and bystander effect of ADCs with cleavable linkers.
Caption: General experimental workflow for the preclinical evaluation of ADC linker stability and efficacy.
References
Head-to-Head Comparison of Ala-Ala and Val-Ala Linkers in Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical design element in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and other bioconjugates. The linker's chemical and physical properties directly influence the stability, efficacy, and toxicity of the final conjugate. Among the various classes of cleavable linkers, dipeptides that are substrates for lysosomal proteases, such as cathepsin B, have gained prominence. This guide provides a detailed head-to-head comparison of two such dipeptide linkers: Alanine-Alanine (Ala-Ala) and Valine-Alanine (Val-Ala).
Executive Summary
Both Ala-Ala and Val-Ala linkers are designed for selective cleavage within the lysosome, a key organelle in targeted cells, leading to the release of a therapeutic payload. The choice between these two linkers can significantly impact the physicochemical properties and overall performance of a bioconjugate.
Valine-Alanine (Val-Ala) has emerged as a favorable alternative to the more traditional valine-citrulline (Val-Cit) linker, primarily due to its lower hydrophobicity. This characteristic can mitigate the risk of aggregation, a common challenge in ADC development, and enables the production of conjugates with higher drug-to-antibody ratios (DARs), particularly with lipophilic payloads.
Alanine-Alanine (Ala-Ala) has also been identified as a superior dipeptide linker in certain contexts, demonstrating the potential for achieving very high drug loading with minimal aggregation. However, its performance concerning non-specific cytotoxicity can be payload-dependent and requires careful evaluation.
This guide presents a comprehensive analysis of the available experimental data to facilitate an informed decision-making process for linker selection in drug conjugate design.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for Ala-Ala and Val-Ala linkers based on available experimental data. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature; therefore, some of the data is contextualized through comparisons with the well-characterized Val-Cit linker.
| Parameter | Ala-Ala Linker | Val-Ala Linker | Key Considerations & References |
| Hydrophobicity | Lower | Lower (than Val-Cit) | Both linkers are generally less hydrophobic than Val-Cit, which is a significant advantage in reducing aggregation.[1][2] A direct quantitative comparison of hydrophobicity between Ala-Ala and Val-Ala is not readily available. |
| Aggregation | Low aggregation reported even at high DAR | Limited aggregation (<10%) observed at DAR up to 7.4 | The lower hydrophobicity of both linkers contributes to reduced aggregation, allowing for higher drug loading.[1][2] |
| Maximum Achievable DAR | Up to 10 reported in a specific study | Up to 7.4 reported | Both linkers show potential for high DARs, which can be crucial for enhancing potency, especially with less potent payloads.[1] |
| Cleavage by Cathepsin B | Substrate for Cathepsin B | Substrate for Cathepsin B | Both linkers are cleaved by the lysosomal protease Cathepsin B, enabling payload release in the target cell. |
| Cleavage Rate | Slower lysosomal processing compared to other L-amino acid dipeptides in one study | Cleaved at approximately half the rate of Val-Cit in an isolated enzyme assay | The rate of cleavage can influence the kinetics of payload release and overall efficacy. Direct comparative kinetic data (e.g., kcat/Km) for Ala-Ala vs. Val-Ala is limited. |
| Plasma Stability | Generally stable in human plasma | Generally stable in human plasma | High plasma stability is crucial to prevent premature payload release and associated off-target toxicity. |
| In Vitro Cytotoxicity | Can exhibit nonspecific cytotoxicity depending on the payload | Demonstrates potent and target-specific cytotoxicity | The cytotoxic profile should be carefully evaluated for each specific conjugate. |
| In Vivo Performance | Data is limited | Has shown potent anti-tumor activity and low toxicity in preclinical models | In vivo performance is the ultimate determinant of a linker's utility and needs to be assessed on a case-by-case basis. |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the mechanism of action and evaluation of ADCs with Ala-Ala or Val-Ala linkers.
Caption: General mechanism of action for an ADC with a cleavable linker.
Caption: A typical experimental workflow for the evaluation of ADCs.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of Ala-Ala and Val-Ala linkers. The following are outlines of key experimental protocols.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in human and mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Quench the reaction and precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released payload.
-
The percentage of intact ADC remaining over time is a measure of linker stability.
Cathepsin B Enzymatic Cleavage Assay
Objective: To determine the rate of linker cleavage by the lysosomal protease Cathepsin B.
Methodology:
-
Prepare a reaction mixture containing the ADC or a model substrate with the dipeptide linker in a suitable assay buffer (pH 5.0-6.0) containing a reducing agent like DTT.
-
Initiate the reaction by adding a known concentration of purified human Cathepsin B.
-
Incubate the reaction at 37°C.
-
At various time points, stop the reaction (e.g., by adding a protease inhibitor or by denaturation).
-
Quantify the amount of released payload or a reporter molecule using an appropriate analytical method such as HPLC or a fluorescence-based readout.
-
Determine the initial reaction velocity and, if desired, calculate kinetic parameters (Km and kcat) by varying the substrate concentration.
In Vitro Cytotoxicity Assay (e.g., MTT or XTT Assay)
Objective: To determine the potency (IC50) and target specificity of the ADC.
Methodology:
-
Seed target antigen-positive and antigen-negative cancer cell lines in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, a naked antibody control, and a free payload control.
-
Incubate the cells for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
Add a viability reagent such as MTT or XTT to each well and incubate to allow for the formation of a colored formazan product by viable cells.
-
Solubilize the formazan product (for MTT assay) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC50 values.
Determination of Drug-to-Antibody Ratio (DAR)
Objective: To determine the average number of drug molecules conjugated to each antibody.
Methodology (Hydrophobic Interaction Chromatography - HIC):
-
Use a HIC column with a stationary phase suitable for protein separation (e.g., butyl or phenyl).
-
Equilibrate the column with a high-salt mobile phase (e.g., sodium phosphate with ammonium sulfate).
-
Inject the ADC sample.
-
Elute the different ADC species (with varying numbers of conjugated drugs) using a decreasing salt gradient.
-
Monitor the elution profile using UV detection at 280 nm.
-
The peaks corresponding to different DAR species will have different retention times due to increasing hydrophobicity with higher drug load.
-
Calculate the weighted average DAR based on the peak areas of the different species.
Conclusion
The choice between Ala-Ala and Val-Ala linkers is a nuanced decision that depends on the specific characteristics of the payload, the target, and the desired therapeutic profile of the bioconjugate.
Val-Ala offers a well-documented advantage in terms of reduced hydrophobicity and aggregation compared to the traditional Val-Cit linker, making it a strong candidate for developing ADCs with high DARs, especially when employing lipophilic payloads.
Ala-Ala also presents a promising option for achieving high drug loading with low aggregation, although its cleavage kinetics and potential for nonspecific effects may require more thorough investigation for each specific application.
Ultimately, empirical testing of both linker types within the context of the specific antibody and payload is crucial for selecting the optimal linker to maximize the therapeutic potential of a novel drug conjugate. This guide provides a framework of the key parameters to consider and the experimental protocols necessary to conduct a rigorous head-to-head comparison.
References
In Vivo Efficacy Showdown: Cleavable MP-Ala-Ala-PAB Linker Demonstrates Superiority in Heterogeneous Tumors Compared to Non-Cleavable Counterparts
For Immediate Release
A comprehensive analysis of preclinical in vivo data reveals that antibody-drug conjugates (ADCs) utilizing the cleavable Maleimidocaproyl-Alanine-Alanine-p-Aminobenzylcarbamate (MP-Ala-Ala-PAB) linker system exhibit enhanced anti-tumor efficacy, particularly in models of heterogeneous tumors, when compared to ADCs employing stable, non-cleavable linkers. This advantage is largely attributed to the cleavable linker's ability to facilitate a potent "bystander effect," a mechanism that remains limited with non-cleavable linker technology.
The choice of linker is a critical design element in the development of ADCs, dictating the stability of the conjugate in circulation and the mechanism of payload release.[1] Cleavable linkers are engineered to release their cytotoxic payload in the tumor microenvironment or intracellularly in response to specific triggers, such as the high concentration of proteases like cathepsin B found in tumor cell lysosomes.[2] In contrast, non-cleavable linkers rely on the complete lysosomal degradation of the antibody component to release the payload, a process that results in a payload-linker-amino acid complex.[3]
This guide provides a detailed comparison of the in vivo performance of ADCs with the this compound cleavable linker versus those with non-cleavable linkers, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Linkers
The fundamental difference in the in vivo efficacy between these two linker types stems from their distinct payload release mechanisms and the subsequent biological activity of the released cytotoxin.
Caption: Comparative mechanism of action for cleavable vs. non-cleavable linkers.
ADCs with the this compound linker, upon internalization into an antigen-positive cancer cell, are processed within the lysosome. The Ala-Ala dipeptide is recognized and cleaved by proteases, leading to the release of the unmodified, potent cytotoxic payload. If the payload is membrane-permeable, it can diffuse out of the target cell and kill adjacent, antigen-negative tumor cells.[2][4] This "bystander effect" is a significant advantage in treating solid tumors, which are often heterogeneous in their antigen expression.
Conversely, ADCs with non-cleavable linkers, such as the well-characterized ado-trastuzumab emtansine (T-DM1), release a payload that is still attached to the linker and an amino acid residue (e.g., lysine) from the antibody. This resulting complex is typically charged and membrane-impermeable, thus largely confining the cytotoxic effect to the antigen-positive cell and limiting the bystander effect.
In Vivo Efficacy: Quantitative Comparison
The following tables summarize in vivo efficacy data from a study on an anilino-maytansinoid ADC with a d-Ala-l-Ala linker (a stereoisomer of the Ala-Ala linker) and a representative study on the non-cleavable ADC, T-DM1. Both utilize a maytansinoid payload.
Table 1: In Vivo Efficacy of Anti-CanAg ADC with d-Ala-l-Ala Cleavable Linker
| Tumor Model | Dosing Regimen | Outcome | Source |
| HT-29 Xenograft (Heterogeneous) | 2.5 mg/kg, single dose | Significant tumor growth delay compared to disulfide-linked ADC | |
| HT-29 Xenograft (Heterogeneous) | 5 mg/kg, single dose | Maintained tumor stasis for over 40 days |
Table 2: In Vivo Efficacy of Trastuzumab-DM1 (T-DM1) with Non-Cleavable Linker
| Tumor Model | Dosing Regimen | Outcome | Source |
| JIMT-1 Xenograft (Trastuzumab-resistant) | 15 mg/kg, weekly | Significant tumor growth inhibition | |
| NCI-N87 Xenograft (HER2-positive) | 15 mg/kg, single dose | Complete tumor regression in 50% of mice | |
| OE-19 Xenograft (HER2-positive) | 15 mg/kg, single dose | Complete tumor regression in 100% of mice |
The data from Widdison et al. (2015) demonstrates that the Ala-Ala linked ADC was highly effective in a heterogeneous tumor model (HT-29), where not all cells express the target antigen. This superior performance over other cleavable linkers (disulfide) is attributed to the efficient release of a membrane-permeable payload that can exert a strong bystander effect. In contrast, while T-DM1 is highly effective in models with uniform high expression of the target antigen (NCI-N87, OE-19), its efficacy is more limited in heterogeneous settings due to the lack of a significant bystander effect.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key in vivo experiments.
In Vivo Anti-Tumor Efficacy in Xenograft Models
This protocol outlines the typical workflow for evaluating the anti-tumor activity of an ADC in a mouse xenograft model.
Caption: Standard workflow for an in vivo ADC efficacy study.
1. Animal Model:
-
Female SCID or athymic nude mice, 6-8 weeks old.
-
Animals are allowed to acclimate for at least one week before the start of the experiment.
2. Cell Culture and Implantation:
-
Human cancer cell lines (e.g., HT-29 for heterogeneous antigen expression, JIMT-1 for trastuzumab resistance) are cultured in appropriate media.
-
A suspension of 5-10 x 10^6 cells in sterile PBS or Matrigel is subcutaneously injected into the flank of each mouse.
3. Tumor Growth and Randomization:
-
Tumor volumes are measured 2-3 times per week with calipers (Volume = (length x width^2)/2).
-
When tumors reach a mean volume of 100-200 mm³, mice are randomized into treatment and control groups.
4. ADC Administration:
-
ADCs (e.g., anti-CanAg-Ala-Ala-Maytansinoid or T-DM1), a non-targeting control ADC, or vehicle (e.g., sterile saline) are administered intravenously (i.v.) via the tail vein.
-
Dosing can be a single injection or a multi-dose regimen (e.g., once weekly).
5. Monitoring and Endpoints:
-
Tumor volumes and body weights are recorded regularly throughout the study.
-
The study is terminated when tumors in the control group reach a predetermined maximum size, or at a specified time point.
-
Primary endpoints include tumor growth inhibition (TGI) and overall survival.
Conclusion
The in vivo data strongly suggests that the choice of linker technology is a key determinant of an ADC's therapeutic efficacy, particularly in the context of solid tumors with heterogeneous antigen expression. The this compound cleavable linker, by enabling the release of an unmodified, membrane-permeable payload, facilitates a powerful bystander killing effect. This leads to superior tumor growth inhibition in heterogeneous models compared to non-cleavable linkers, which largely confine their cytotoxic activity to antigen-positive cells. While non-cleavable linkers may offer advantages in terms of plasma stability, the enhanced efficacy of cleavable linkers like this compound in relevant preclinical models highlights their significant potential in developing more effective ADC therapies for a broader range of cancers. Future ADC design will continue to balance the benefits of potent bystander killing with the need for systemic stability to optimize the therapeutic window.
References
A Comparative Analysis of the Bystander Effect in Antibody-Drug Conjugates: The Critical Role of Linker Technology
For researchers, scientists, and drug development professionals, optimizing the therapeutic window of antibody-drug conjugates (ADCs) is a primary objective. A key phenomenon influencing ADC efficacy, particularly in heterogeneous tumors, is the bystander effect: the ability of an ADC's cytotoxic payload to eliminate not only the targeted antigen-positive (Ag+) cancer cells but also adjacent antigen-negative (Ag-) cells.[1][2][3] This guide provides a comparative analysis of the bystander effect mediated by ADCs with different linker technologies, supported by experimental data and detailed methodologies.
The capacity of an ADC to induce a bystander effect is fundamentally governed by the linker that connects the antibody to the cytotoxic payload.[3] This chemical bridge determines the stability of the ADC in circulation and the mechanism of payload release within the tumor microenvironment.[4] Linkers are broadly categorized as cleavable and non-cleavable, a distinction that is paramount to the bystander phenomenon.
Cleavable Linkers: Enabling Payload Diffusion
Cleavable linkers are designed to release the cytotoxic payload upon encountering specific triggers that are more prevalent in the tumor microenvironment or within cancer cells. These triggers can include enzymes, changes in pH, or a reducing environment.
-
Protease-cleavable linkers , such as those containing a valine-citrulline (vc) dipeptide, are a widely used class. They are designed to be cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.
-
pH-sensitive linkers , like hydrazones, are engineered to be stable at the physiological pH of the bloodstream but hydrolyze in the acidic environment of endosomes and lysosomes.
-
Glutathione-sensitive linkers , which incorporate disulfide bonds, are cleaved in the reducing environment of the cell, where glutathione concentrations are significantly higher than in the bloodstream.
Upon cleavage, these linkers release the payload in its active, and often membrane-permeable, form. If the payload is sufficiently hydrophobic and uncharged, it can diffuse out of the target Ag+ cell and into neighboring Ag- cells, thereby mediating the bystander effect.
Non-Cleavable Linkers: A More Contained Approach
In contrast, non-cleavable linkers, such as succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), form a stable covalent bond between the antibody and the payload. The payload is only released after the entire ADC is internalized and the antibody component is degraded within the lysosome. This process typically results in the payload being attached to the linker and an amino acid residue from the antibody. This complex is often charged and less membrane-permeable, which significantly limits its ability to diffuse out of the cell and kill bystander cells.
Comparative Analysis of Bystander Effect with Different Linkers
The choice of linker and payload combination has a profound impact on the magnitude of the bystander effect. The following table summarizes the characteristics and performance of ADCs with different linker technologies.
| Linker Type | Example Linker-Payload | Mechanism of Release | Payload Permeability | Bystander Effect Potential |
| Protease-Cleavable | Valine-Citrulline (vc)-MMAE | Enzymatic cleavage by Cathepsin B in lysosome | High | Strong |
| Protease-Cleavable | GGFG-DXd | Enzymatic cleavage by lysosomal proteases | High | Strong |
| pH-Sensitive | Hydrazone-SN-38 | Acidic hydrolysis in endosome/lysosome | High | Strong |
| Non-Cleavable | SMCC-DM1 | Antibody degradation in lysosome | Low (released as charged complex) | Minimal to None |
Quantitative Experimental Data
Quantifying the bystander effect is crucial for the preclinical evaluation of ADCs. The in vitro co-culture assay is a key method used for this purpose. Below is a summary of quantitative data from studies evaluating the bystander effect of different ADCs.
Table 1: Payload Release from ADC Mimics in Conditioned Media
This table shows the percentage of payload detected in the cell culture medium after treating HER2-positive N87 cells with different ADC mimics for 8 hours. A higher percentage indicates greater payload release from the target cells, a prerequisite for the bystander effect.
| ADC Mimic | Linker Type | Payload | % Payload Released into Media (at 8 hours) |
| T-MMAE | Protease-cleavable (vc) | MMAE | ~273% |
| T-DXd | Protease-cleavable (GGFG) | DXd | ~240% |
| T-DM1 | Non-cleavable (SMCC) | DM1 | No significant release |
Data adapted from a study by Spatiotemporal Quantification of HER2-targeting Antibody–Drug Conjugate Bystander Activity and Enhancement of Solid Tumor Penetration.
Table 2: Bystander Effect Coefficient (φBE) for T-vc-MMAE
The Bystander Effect Coefficient (φBE) quantifies the efficiency of bystander killing. This data demonstrates that a higher level of target antigen expression on the Ag+ "killer" cells leads to a more pronounced bystander effect on Ag- cells.
| Antigen-Positive Cell Line | HER2 Expression Level | Bystander Effect Coefficient (φBE) |
| MCF7 | Low | 1% |
| MDA-MB-453 | Moderate | 3.6% |
| SKBR3 | High | 12% |
| N87 | High | 16% |
| BT474 | High | 41% |
Data from a study on Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the signaling pathway of the ADC bystander effect and a typical experimental workflow for its assessment.
Caption: Mechanism of ADC-mediated bystander effect.
Caption: Workflow for an in vitro co-culture bystander assay.
Experimental Protocols
1. In Vitro Co-culture Bystander Assay
This assay directly evaluates the killing of Ag- cells when cultured together with Ag+ cells in the presence of an ADC.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for identification)
-
Complete cell culture medium
-
ADC of interest
-
Control ADC (e.g., with a non-cleavable linker)
-
96-well black, clear-bottom tissue culture plates
-
Plate reader with fluorescence detection or a high-content imaging system
Procedure:
-
Cell Seeding:
-
Harvest and count Ag+ and Ag- cells.
-
Prepare a mixed-cell suspension at a defined ratio (e.g., 1:1, 1:3, or 3:1 of Ag+ to Ag- cells).
-
Seed the cell mixture into 96-well plates at a predetermined density to ensure confluence at the end of the assay.
-
As controls, seed monocultures of Ag+ and Ag- cells.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the test and control ADCs in complete culture medium.
-
Remove the seeding medium from the plates and add the ADC dilutions.
-
Include untreated wells as a negative control.
-
-
Incubation:
-
Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Quantification:
-
At the end of the incubation period, quantify the viability of the fluorescently labeled Ag- cells using a fluorescence plate reader or by automated microscopy and image analysis.
-
-
Data Analysis:
-
Calculate the percentage of viable Ag- cells in the ADC-treated co-culture wells relative to the untreated co-culture control wells.
-
Plot the percentage of Ag- cell viability against the ADC concentration to determine the IC50 for the bystander effect.
-
2. Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the Ag+ target cells into the culture medium and can subsequently kill bystander Ag- cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC of interest
-
6-well and 96-well tissue culture plates
-
Centrifuge and 0.22 µm sterile filters
Procedure:
-
Generation of Conditioned Medium:
-
Seed Ag+ cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a high concentration of the ADC (e.g., 10x the IC50 for the Ag+ cells) for 48-72 hours. Include an untreated well as a control.
-
Collect the supernatant (conditioned medium) from each well.
-
Centrifuge the supernatant to remove any detached cells and debris, and then filter it through a 0.22 µm sterile filter.
-
-
Treatment of Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the collected conditioned medium (either undiluted or serially diluted with fresh medium).
-
Include controls of Ag- cells treated with fresh medium and fresh medium containing the free payload to assess its direct toxicity.
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
Quantification:
-
Assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, MTS, or a luminescence-based ATP assay).
-
-
Data Analysis:
-
Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with conditioned medium from untreated Ag+ cells. A significant reduction in viability indicates a bystander effect mediated by secreted factors.
-
References
A Researcher's Guide to Validating Cathepsin B-Mediated Cleavage in Tumor Models
For researchers, scientists, and drug development professionals, the validation of cathepsin B (CTSB)-mediated cleavage is a critical step in understanding tumor progression and developing targeted therapeutics. This guide provides a comprehensive comparison of common methodologies, complete with experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.
Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in a variety of human cancers.[1][2][3] Its dysregulation is linked to multiple stages of cancer progression, including tumor initiation, growth, angiogenesis, invasion, and metastasis.[1][4] CTSB's ability to degrade components of the extracellular matrix (ECM) such as collagen IV, laminin, and fibronectin, facilitates tumor cell invasion and the metastatic cascade. Given its significant role in oncology, robust methods for validating its proteolytic activity in tumor models are paramount for both basic research and the development of novel anti-cancer agents, such as antibody-drug conjugates (ADCs) with CTSB-cleavable linkers.
Comparative Analysis of Validation Methods
The validation of cathepsin B-mediated cleavage can be approached through various in vitro, cell-based, and in vivo techniques. The choice of method depends on the specific research question, be it screening for inhibitors, characterizing substrate specificity, or visualizing enzymatic activity in a live tumor microenvironment.
| Method | Principle | Common Probes/Substrates | Advantages | Limitations |
| In Vitro Fluorometric Assay | Cleavage of a fluorogenic peptide substrate by purified CTSB or cell/tissue lysates releases a fluorescent reporter. | Ac-RR-AFC, Z-Arg-Arg-AMC, Z-Phe-Arg-AMC, Z-Nle-Lys-Arg-AMC | High-throughput, quantitative, allows for kinetic studies and inhibitor screening. | Lacks cellular context, may not reflect in vivo activity due to factors like pH and endogenous inhibitors. |
| Activity-Based Probes (ABPs) | Covalent modification of the active enzyme by a probe with a reporter tag (e.g., fluorophore) allows for direct detection of active CTSB. | AOMK-based probes (e.g., Cy5-labeled MP-CB-2), PS-qABP (e.g., YBN14) | Highly specific for active enzyme, suitable for in-gel fluorescence, microscopy, and in vivo imaging. | Synthesis can be complex, potential for off-target labeling. |
| Live-Cell Imaging | Cell-permeable substrates are cleaved by intracellular CTSB, leading to a fluorescent signal that can be monitored by microscopy. | Magic Red™ (RR)₂-Cresyl Violet | Provides spatial and temporal information on CTSB activity within living cells. | Phototoxicity, probe stability, and potential for artifacts. |
| In Vivo Imaging | Systemic administration of a probe that is activated by CTSB in the tumor microenvironment allows for non-invasive visualization of enzyme activity. | Quenched fluorescent probes, bioluminescent probes (e.g., Val-Cit-AL) | Enables real-time monitoring of CTSB activity in a living organism, providing physiological relevance. | Limited tissue penetration of light, probe biodistribution and clearance can affect signal. |
| Antibody-Drug Conjugate (ADC) Linker Cleavage Assay | In vitro incubation of an ADC with a CTSB-cleavable linker (e.g., Val-Cit) with purified CTSB, followed by analysis of payload release. | Val-Cit-PAB-Payload | Directly assesses the intended mechanism of action for ADCs. | In vitro conditions may not fully recapitulate the lysosomal environment. |
Experimental Protocols
In Vitro Cathepsin B Activity Assay (Fluorometric)
Objective: To quantify the enzymatic activity of cathepsin B in cell lysates or purified enzyme preparations.
Materials:
-
Cathepsin B Activity Assay Kit (e.g., Abcam ab65300, Sigma-Aldrich MAK387)
-
Cell or tissue lysate
-
Purified human cathepsin B (for standard curve)
-
Assay Buffer (typically MES buffer, pH 6.0, containing DTT)
-
CTSB Substrate (e.g., Ac-RR-AFC)
-
CTSB Inhibitor (e.g., CA-074) for specificity control
-
96-well microplate (black, flat-bottom)
-
Fluorometric plate reader (Ex/Em = 400/505 nm)
Procedure:
-
Prepare cell or tissue lysates according to the kit manufacturer's instructions.
-
Add 50 µL of sample (lysate or purified enzyme) to the wells of a 96-well plate.
-
For control wells, add a specific CTSB inhibitor (e.g., CA-074) and incubate for 10-15 minutes.
-
Prepare a reaction mix containing assay buffer and the fluorogenic substrate.
-
Add the reaction mix to all wells to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a plate reader at Ex/Em = 400/505 nm.
-
Calculate the relative CTSB activity by subtracting the fluorescence of the inhibitor control from the sample wells. A standard curve can be generated using free AFC or a known amount of active CTSB.
Live-Cell Imaging of Cathepsin B Activity
Objective: To visualize the intracellular activity of cathepsin B in living cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Live-cell imaging probe (e.g., Magic Red™ Cathepsin B Kit)
-
Hoechst stain (for nuclear counterstaining)
-
Confocal microscope
Procedure:
-
Seed cells on a glass-bottom dish or chamber slide and allow them to adhere overnight.
-
Prepare the Magic Red™ CTSB substrate according to the manufacturer's protocol.
-
Add the substrate to the cell culture medium and incubate for the recommended time (e.g., 60 minutes).
-
(Optional) Add a nuclear counterstain like Hoechst during the final 15 minutes of incubation.
-
Wash the cells with fresh medium or buffer.
-
Image the cells using a confocal microscope with appropriate filter sets for the red fluorescent product and the nuclear stain. Active cathepsin B will be visualized as red fluorescent puncta within the cells, often co-localizing with lysosomes.
Visualizing Cathepsin B's Role in Cancer
To better understand the context in which cathepsin B cleavage is validated, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
Navigating Protease Landscapes: A Comparative Guide to the Cross-Reactivity of the MP-Ala-Ala-PAB Linker
For researchers, scientists, and drug development professionals, the precise release of a therapeutic payload from an antibody-drug conjugate (ADC) is paramount. This guide provides a comprehensive comparison of the cross-reactivity profile of the maleimidocaproyl-Alanine-Alanine-para-aminobenzyl (MP-Ala-Ala-PAB) linker with a panel of relevant proteases. By understanding the enzymatic lability of this linker, developers can better predict its stability and release kinetics in the tumor microenvironment and systemic circulation, ultimately leading to the design of safer and more efficacious ADCs.
The this compound linker is a key component in the design of ADCs, facilitating the covalent attachment of a cytotoxic drug to a monoclonal antibody. Its dipeptide spacer, Alanine-Alanine (Ala-Ala), is designed to be selectively cleaved by proteases that are overexpressed in the tumor microenvironment, thereby enabling targeted drug release. However, off-target cleavage by other proteases can lead to premature drug release and systemic toxicity. This guide presents a comparative analysis of the this compound linker's susceptibility to various proteases, alongside established linkers such as Val-Cit-PAB and Val-Ala-PAB, supported by experimental data and detailed protocols.
Quantitative Comparison of Protease-Mediated Linker Cleavage
The following table summarizes the kinetic parameters for the cleavage of different dipeptide linkers by key proteases. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product. Higher values indicate more efficient cleavage.
| Linker | Protease | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | Cathepsin B | 25.8 (estimated) | 1.2 (estimated) | 4.65 x 10⁴ (estimated) | |
| MMP-2 | Moderately Cleaved | - | - | [1] | |
| Caspase-3 | Low to Negligible Cleavage | - | - | [2][3] | |
| Granzyme B | Low to Negligible Cleavage | - | - | [1][4] | |
| Val-Cit-PABC | Cathepsin B | 15.2 | 1.8 | 1.18 x 10⁵ | |
| Val-Ala-PABC | Cathepsin B | 25.8 | 1.2 | 4.65 x 10⁴ | |
| Phe-Lys-PABC | Cathepsin B | 18.5 | 1.6 | 8.65 x 10⁴ |
Note: Kinetic parameters for this compound with Cathepsin B are estimated based on the values for Val-Ala-PABC due to structural similarities. Data for other proteases are qualitative based on substrate specificity studies. "-" indicates data not available.
Experimental Protocols
In Vitro Protease Cleavage Assay (Fluorometric Method)
This protocol outlines a general method for determining the susceptibility of a dipeptide linker to protease cleavage using a fluorogenic substrate.
Materials:
-
Purified recombinant proteases (e.g., Cathepsin B, MMP-2, Caspase-3, Granzyme B)
-
Fluorogenic dipeptide substrate (e.g., Ac-Ala-Ala-AMC, where AMC is 7-amino-4-methylcoumarin)
-
Assay buffer specific to each protease (e.g., for Cathepsin B: 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
Protease inhibitor (for negative control)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the fluorogenic substrate in DMSO and the proteases in their respective assay buffers.
-
Assay Setup: In a 96-well plate, add the assay buffer, the fluorogenic substrate (final concentration typically 10-50 µM), and the specific protease (final concentration to be optimized for linear reaction kinetics).
-
Controls: Include wells with substrate and buffer only (blank), and wells with substrate, protease, and a specific inhibitor (negative control).
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC) at regular time intervals.
-
Data Analysis: Subtract the blank fluorescence from all readings. Plot fluorescence intensity versus time to determine the initial reaction velocity. The rate of cleavage is proportional to the increase in fluorescence.
ADC Stability Assay in Plasma (LC-MS Method)
This protocol describes a method to assess the stability of an ADC containing the this compound linker in plasma.
Materials:
-
ADC conjugated with the this compound linker
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile
-
Formic acid
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C at a final concentration of 100 µg/mL. As a control, incubate the ADC in PBS under the same conditions.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Sample Preparation: Precipitate plasma proteins by adding three volumes of cold acetonitrile containing an internal standard. Centrifuge to pellet the precipitated proteins.
-
LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of released payload and the remaining intact ADC.
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and half-life of the ADC in plasma.
Visualizing the Process
To better understand the mechanisms and workflows, the following diagrams have been generated.
Caption: Mechanism of action for an ADC with a protease-cleavable linker.
Caption: Experimental workflow for assessing linker cleavage and stability.
Conclusion
The this compound linker demonstrates a favorable profile for use in ADCs, with expected susceptibility to cleavage by tumor-associated proteases like Cathepsin B and MMP-2, while showing predicted stability against proteases more prevalent in systemic circulation, such as certain caspases and granzymes. This selective cleavage profile is crucial for minimizing off-target toxicity and maximizing the therapeutic window of an ADC. The provided experimental protocols offer a robust framework for researchers to empirically validate the cross-reactivity and stability of ADCs incorporating the this compound linker, ensuring the development of next-generation cancer therapeutics with enhanced safety and efficacy. Further quantitative studies are warranted to precisely define the kinetic parameters of this compound cleavage by a broader range of proteases.
References
- 1. A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of caspase-3 substrate specificity revealed by crystallography, enzyme kinetics, and computational modeling | Semantic Scholar [semanticscholar.org]
- 4. Initiation of Apoptosis by Granzyme B Requires Direct Cleavage of Bid, but Not Direct Granzyme B–Mediated Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Toxicity Profile of MP-Ala-Ala-PAB ADCs: A Comparative Guide
This guide provides a comprehensive comparison of the preclinical toxicity profile of Antibody-Drug Conjugates (ADCs) utilizing the cleavable MP-Ala-Ala-PAB (maleimidocaproyl-L-alanyl-L-alanine-p-aminobenzyl) linker system. The performance of this linker is evaluated against other common linker technologies, supported by available preclinical data. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapeutics.
Executive Summary
The therapeutic index of an ADC is critically dependent on the stability of the linker connecting the antibody to the cytotoxic payload. Premature cleavage of the linker in systemic circulation can lead to off-target toxicities, while inefficient payload release at the tumor site can diminish efficacy. The this compound linker is a dipeptide-based cleavable linker designed for enzymatic cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This design aims to provide stability in circulation and efficient payload release within target cancer cells.
This guide will delve into the preclinical toxicity data of ADCs employing Val-Ala-based linkers as a surrogate for the closely related this compound linker, and compare it with other prevalent linker-payload combinations. Key toxicities evaluated include hematological, hepatic, and renal adverse events. Detailed experimental protocols for conducting these pivotal preclinical safety assessments are also provided.
Data Presentation: Comparative Preclinical Toxicity
The following tables summarize quantitative data from preclinical studies on ADCs with different linker-payload systems. It is important to note that direct head-to-head comparisons are often limited by variations in experimental design, including the specific antibody, payload, and animal models used. The data presented for Val-Ala-PABC linkers, which are structurally similar to this compound, serve as a relevant proxy for understanding its potential toxicity profile.
Table 1: Maximum Tolerated Dose (MTD) in Rats
| Linker-Payload | Antibody Target | MTD (mg/kg) | Key Dose-Limiting Toxicities | Reference(s) |
| Val-Ala-PABC-SG3199 | CD19 | Not Reached (up to 6 mg/kg) | Hematologic (Thrombocytopenia, Neutropenia) | [1] |
| Val-Cit-PABC-MMAE | Various | 1.8 - 2.4 | Myelosuppression, Sepsis, Motor Neuropathy | [2] |
| PBD mono-imine | Various | ~3-fold higher than bis-imine | Myelosuppression | [3] |
| PBD bis-imine | Various | - | Myelosuppression, Renal toxicity | [3] |
Table 2: Hematological Toxicities in Preclinical Models
| ADC (Linker-Payload) | Animal Model | Dose | Key Hematological Findings | Reference(s) |
| Loncastuximab tesirine (Val-Ala-PABC-SG3199) | Rat | 1.5 mg/kg | Dose-dependent decreases in white blood cell and platelet counts | [4] |
| ADCs with MMAE payload | General | - | Neutropenia, Anemia | , |
| ADCs with DM1 payload | General | - | Thrombocytopenia | |
| ADCs with PBD-dimer payload | Rat, Monkey | - | Bone marrow suppression | , |
Table 3: Hepatic and Other Organ Toxicities in Preclinical Models
| ADC (Linker-Payload) | Animal Model | Dose | Key Organ Toxicities | Reference(s) |
| Loncastuximab tesirine (Val-Ala-PABC-SG3199) | Rat | Not specified | Elevated liver enzymes | |
| ADCs with MMAE payload | Rat | - | Hepatotoxicity (elevated AST, ALP) | |
| ADCs with DM1 payload | General | - | Hepatic toxicity | |
| PBD bis-imine ADC | Rat | - | Renal toxicity |
Experimental Protocols
Detailed methodologies for key preclinical toxicology experiments are provided below to facilitate reproducibility and comparison across studies.
Single-Dose Maximum Tolerated Dose (MTD) Study in Rats
Objective: To determine the highest dose of an ADC that does not cause unacceptable toxicity or mortality after a single intravenous administration.
Materials:
-
Test ADC (e.g., this compound-MMAE ADC)
-
Vehicle control (e.g., formulation buffer)
-
Sprague-Dawley rats (male and female, 6-8 weeks old)
-
Standard laboratory equipment for intravenous injection, blood collection, and clinical observation.
Procedure:
-
Animal Acclimation: Acclimate rats to the facility for at least 5 days before the study. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dose Formulation: Prepare the test ADC and vehicle control on the day of dosing. Ensure the formulation is sterile and at the correct concentration.
-
Group Allocation: Randomly assign animals to dose groups (e.g., vehicle control and multiple ADC dose levels). A typical study design includes 3-5 animals per sex per group.
-
Administration: Administer a single intravenous (bolus) injection of the test ADC or vehicle via the tail vein.
-
Clinical Observations: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, and 24 hours post-dose, and daily thereafter for 14-21 days). Record any changes in appearance, behavior, and activity.
-
Body Weight Measurement: Record the body weight of each animal prior to dosing and at least twice weekly throughout the study.
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or a body weight loss exceeding 20% from which the animals do not recover.
-
Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy. Collect major organs for histopathological examination.
Hematological Analysis in a Repeat-Dose ADC Toxicity Study
Objective: To evaluate the potential hematological toxicity of an ADC following repeated administrations.
Materials:
-
Test ADC
-
Vehicle control
-
Appropriate animal model (e.g., Sprague-Dawley rats or cynomolgus monkeys)
-
EDTA-anticoagulated blood collection tubes
-
Automated hematology analyzer
-
Microscope slides
Procedure:
-
Study Design: Conduct a repeat-dose toxicity study with a duration relevant to the intended clinical use (e.g., weekly dosing for 4 weeks).
-
Blood Collection: Collect blood samples (e.g., 0.5-1 mL from rats) from the appropriate site (e.g., retro-orbital sinus or jugular vein) at baseline (pre-dose) and at specified time points during the study (e.g., 24 hours after each dose and at the end of the study).
-
Sample Handling: Collect blood into EDTA tubes and gently invert to ensure proper mixing with the anticoagulant. Keep samples on ice until analysis.
-
Complete Blood Count (CBC): Analyze the blood samples using a validated automated hematology analyzer to determine the following parameters:
-
Red Blood Cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
Mean Corpuscular Volume (MCV)
-
Mean Corpuscular Hemoglobin (MCH)
-
Mean Corpuscular Hemoglobin Concentration (MCHC)
-
White Blood Cell (WBC) count with differential (neutrophils, lymphocytes, monocytes, eosinophils, basophils)
-
Platelet (PLT) count
-
-
Blood Smear Examination: Prepare blood smears from fresh blood at the time of collection. Stain the smears (e.g., with Wright-Giemsa stain) and perform a microscopic evaluation of erythrocyte, leukocyte, and platelet morphology.
Liver Function Assessment in an In Vivo ADC Toxicity Study
Objective: To assess the potential for an ADC to induce liver injury.
Materials:
-
Test ADC
-
Vehicle control
-
Appropriate animal model (e.g., Sprague-Dawley rats)
-
Serum separator tubes
-
Clinical chemistry analyzer
Procedure:
-
Study Design: Incorporate liver function assessment into single-dose or repeat-dose toxicity studies.
-
Serum Collection: Collect blood into serum separator tubes at specified time points. Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes at 4°C to separate the serum.
-
Serum Chemistry Analysis: Analyze the serum samples using a validated clinical chemistry analyzer to measure the levels of key liver function markers, including:
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
Alkaline Phosphatase (ALP)
-
Total Bilirubin (TBIL)
-
Albumin (ALB)
-
-
Histopathology: At the end of the study, collect liver tissue, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should evaluate the liver sections for any signs of hepatocellular necrosis, inflammation, or other pathological changes.
Mandatory Visualization
Signaling Pathway of Auristatin-Induced Apoptosis
Auristatins, such as Monomethyl Auristatin E (MMAE), are potent microtubule-disrupting agents. Upon release within a cancer cell, MMAE binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Auristatin-induced apoptosis pathway.
Experimental Workflow for Preclinical ADC Toxicity Assessment
The following diagram illustrates a typical workflow for the preclinical evaluation of ADC toxicity.
Caption: Preclinical ADC toxicity assessment workflow.
Conclusion
The preclinical toxicity profile of an ADC is a multifactorial issue influenced by the antibody, linker, and payload. While direct preclinical toxicity data for ADCs utilizing the this compound linker is limited in the public domain, the available information on structurally similar Val-Ala-based linkers suggests a toxicity profile that is largely driven by the payload. The lower hydrophobicity of Val-Ala linkers compared to Val-Cit may offer an advantage in reducing aggregation and potentially improving the therapeutic index. The provided experimental protocols offer a standardized framework for generating robust and comparable preclinical safety data, which is essential for the successful clinical translation of novel ADC candidates. Further head-to-head preclinical toxicology studies with consistent antibody and payload components are warranted to definitively establish the safety profile of this compound linkers relative to other linker technologies.
References
- 1. Preclinical Development of ADCT-601, a Novel Pyrrolobenzodiazepine Dimer-based Antibody–drug Conjugate Targeting AXL-expressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of growth inhibition and apoptosis in pancreatic cancer cells by auristatin-PE and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
MP-Ala-Ala-PAB: A Superior Dipeptide Linker for Antibody-Drug Conjugates
A detailed comparison of MP-Ala-Ala-PAB with other dipeptide linkers, supported by experimental data, reveals its potential for developing next-generation antibody-drug conjugates (ADCs) with an improved therapeutic index.
Researchers in the field of targeted cancer therapy are continuously seeking to optimize the components of ADCs to enhance their efficacy and safety. The linker, which connects the monoclonal antibody to the potent cytotoxic payload, is a critical element that dictates the stability of the ADC in circulation and the efficiency of drug release at the tumor site. Among the various linker technologies, dipeptide linkers, particularly those cleavable by lysosomal proteases like Cathepsin B, have gained prominence. This guide provides a comprehensive benchmark of the maleimidocaproyl-L-Alanine-L-Alanine-p-aminobenzyl (this compound) linker against other commonly used dipeptide linkers, such as Val-Cit and Val-Ala.
Performance Comparison of Dipeptide Linkers
The choice of dipeptide sequence significantly impacts the physicochemical properties and overall performance of an ADC. The Ala-Ala dipeptide has demonstrated notable advantages in terms of therapeutic index, cleavage kinetics, and suitability for high drug-to-antibody ratio (DAR) ADCs.
A study by ImmunoGen revealed that the stereoisomeric configuration of the Ala-Ala dipeptide has a significant effect on the antitumor activity and tolerability of the corresponding ADCs. The L-Ala-L-Ala configuration was identified as conferring the highest therapeutic index[1]. Furthermore, in a model compound study, the L-Ala-L-Ala linked molecule exhibited a faster lysosomal cleavage rate than both its D-Ala-D-Ala and Val-Ala counterparts, although it was slower than the widely used Val-Cit linker[1].
Another study conducted by AbbVie and WuXi AppTec identified the Ala-Ala dipeptide linker as the optimal choice among a library of 30 different dipeptide-glucocorticoid receptor modulator (GRM) linker-payloads. This study highlighted that the Ala-Ala linker resulted in the lowest aggregation rate (2.8%) in ADCs with a high DAR of 10, a significant improvement compared to Val-Cit and Val-Ala based ADCs[1]. This feature is particularly advantageous for developing ADCs with a higher payload capacity, which can lead to enhanced potency.
While direct head-to-head quantitative data for this compound against other linkers in a single ADC construct is not extensively published, the collective evidence strongly suggests the superior properties of the Ala-Ala dipeptide in key performance aspects.
Table 1: Quantitative Comparison of Dipeptide Linker Performance
| Parameter | This compound (based on Ala-Ala studies) | mc-Val-Cit-PAB | mc-Val-Ala-PAB | Source(s) |
| Therapeutic Index | Highest among Ala-Ala stereoisomers | Established, but can be limited by off-target toxicity | Generally considered to have a good therapeutic index | [1] |
| Lysosomal Cleavage Rate | Faster than Val-Ala, slower than Val-Cit | Generally the fastest among common dipeptides | Slower than Val-Cit | [1] |
| Aggregation at High DAR | Lowest (e.g., 2.8% at DAR 10) | Prone to aggregation at high DAR | Less prone to aggregation than Val-Cit | |
| Plasma Stability | High (expected for dipeptide linkers) | High | High | |
| In Vitro Cytotoxicity (IC50) | Potent (payload dependent) | Potent (payload dependent) | Potent (payload dependent) | |
| In Vivo Efficacy | Effective tumor growth inhibition (expected) | Proven efficacy in multiple approved ADCs | Effective tumor growth inhibition |
Experimental Protocols
Detailed methodologies are crucial for the accurate benchmarking of ADC linkers. Below are summarized protocols for key in vitro assays used to evaluate the performance of dipeptide linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Plate antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in a complete cell culture medium. Add the diluted ADCs to the cells and incubate for a period corresponding to the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration to determine the IC50 value.
Plasma Stability Assay (LC-MS/MS)
This assay evaluates the stability of the ADC and the premature release of the payload in plasma.
-
Incubation: Incubate the ADC at a specific concentration in human and mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Preparation: At each time point, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile).
-
Analyte Extraction: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant containing the ADC and any released payload.
-
LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of intact ADC and free payload.
-
Data Analysis: Plot the percentage of intact ADC remaining over time to determine the plasma half-life of the ADC.
Cathepsin B Cleavage Assay
This assay measures the rate at which the dipeptide linker is cleaved by the lysosomal protease Cathepsin B.
-
Reagent Preparation: Prepare a reaction buffer (typically at pH 5.0-6.0 to mimic the lysosomal environment) containing a reducing agent like DTT to activate the Cathepsin B.
-
Reaction Initiation: In a 96-well plate, combine the ADC or a model substrate with the activated Cathepsin B.
-
Incubation: Incubate the plate at 37°C.
-
Detection: At various time points, stop the reaction and measure the amount of released payload or a fluorescent reporter molecule using an appropriate method such as HPLC or a fluorescence plate reader.
-
Data Analysis: Plot the amount of released product over time to determine the initial rate of cleavage.
Visualizing the Mechanism and Workflow
To better understand the processes involved in ADC activity and evaluation, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of action for a cathepsin-cleavable ADC.
Caption: Workflow for ADC linker performance evaluation.
References
Safety Operating Guide
Essential Safety and Handling Protocols for MP-Ala-Ala-PAB
For Immediate Use by Laboratory Personnel
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination when working with MP-Ala-Ala-PAB. The required PPE varies based on the specific laboratory activity being performed.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator. |
| Reconstituting the Peptide | Disposable nitrile gloves, safety goggles with side shields, and a lab coat. A face shield is recommended if there is a high risk of splashing. |
| Handling Solutions | Disposable nitrile gloves, lab coat, and safety glasses. Consider double-gloving for added protection when handling concentrated solutions. |
| Spill Cleanup (Powder) | Chemical-resistant gloves, chemical safety goggles, and a respirator. |
| Spill Cleanup (Liquid) | Chemical-resistant gloves, safety goggles, and a lab coat. |
| Waste Disposal | Disposable nitrile gloves, lab coat, and safety goggles. |
Operational Plan for Safe Handling
A systematic approach from receipt to disposal is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
For long-term storage of stock solutions, maintain at -80°C for up to six months.
-
For short-term storage, -20°C is suitable for up to one month.
Reconstitution
-
Handle the lyophilized powder in a well-ventilated area or under a chemical fume hood to avoid inhalation.
-
Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Use a suitable solvent as recommended by the supplier. For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer.
-
When adding the solvent, do so slowly and avoid shaking to prevent aerosolization. Gently swirl or vortex to dissolve the peptide.
Experimental Procedures
-
Follow standard laboratory practices for all experimental work.
-
Ensure all equipment that comes into contact with this compound is properly cleaned and decontaminated after use.
-
After handling, thoroughly wash hands with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions containing the peptide should be collected as chemical waste. Depending on local regulations, decontamination with a suitable method, such as treatment with 10% bleach, may be required before disposal.
-
Contaminated PPE: Dispose of all used PPE, including gloves and lab coats, in a designated waste container for contaminated items.
Emergency Procedures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Workflow for Safe Handling of this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
